M7594_0037
説明
特性
CAS番号 |
774551-07-4 |
|---|---|
分子式 |
C20H22ClN3O3 |
分子量 |
387.9 g/mol |
IUPAC名 |
2-[2-chloro-4-[[2-(1H-indol-3-yl)ethylamino]methyl]-6-methoxyphenoxy]acetamide |
InChI |
InChI=1S/C20H22ClN3O3/c1-26-18-9-13(8-16(21)20(18)27-12-19(22)25)10-23-7-6-14-11-24-17-5-3-2-4-15(14)17/h2-5,8-9,11,23-24H,6-7,10,12H2,1H3,(H2,22,25) |
InChIキー |
WGLLOUBILAXFSI-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC(=C1)CNCCC2=CNC3=CC=CC=C32)Cl)OCC(=O)N |
正規SMILES |
COC1=C(C(=CC(=C1)CNCCC2=CNC3=CC=CC=C32)Cl)OCC(=O)N |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
M7594_0037; M7594-0037; M7594 0037; M75940037; |
製品の起源 |
United States |
Foundational & Exploratory
No Public Scientific Information Available for M7594_0037
Following a comprehensive search of publicly available scientific and medical literature, no specific information, research, or data could be found for the identifier "M7594_0037". This identifier does not appear to correspond to any known scientific compound, research program, or publicly documented entity.
The search for "this compound" across multiple scientific databases and search engines did not yield any relevant results that would allow for the creation of an in-depth technical guide or whitepaper as requested. The provided identifier may be an internal project code, a placeholder, or a mis-typed reference.
Without a valid, publicly recognized identifier, it is not possible to provide the historical scientific context, quantitative data, experimental protocols, or visualizations requested. To proceed with this request, a correct and publicly accessible identifier for a specific scientific topic, compound, or technology is required.
The Genesis and Profile of M7594_0037: A Novel Anticancer Agent Targeting Peptide Deformylase
For Immediate Release
In the intricate landscape of murine leukemia research, the emergence of novel therapeutic agents is a constant pursuit. This technical guide delves into the origin and molecular underpinnings of M7594_0037, a small molecule inhibitor with significant potential in oncology. Initially identified through structure-based drug design, this compound targets human peptide deformylase (HsPDF), a mitochondrial enzyme crucial for cancer cell proliferation. While its direct application in murine-specific leukemia models remains to be extensively documented in publicly available literature, its efficacy in human leukemia cell lines, often studied in murine xenograft models, provides a strong rationale for its investigation in murine leukemia research.
Executive Summary
This compound is a synthetic, non-peptidic small molecule inhibitor of human peptide deformylase (HsPDF). Its design is a result of computational modeling and chemical synthesis aimed at creating potent and specific anticancer agents. The fundamental mechanism of action of this compound is the inhibition of HsPDF, an enzyme that plays a critical role in mitochondrial protein maturation. By disrupting this process, this compound induces mitochondrial dysfunction, leading to apoptosis and the inhibition of cancer cell proliferation. This guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical evaluation of this compound, with a focus on its relevance to leukemia research.
The Origin of this compound: A Structure-Based Design Approach
The development of this compound was not a result of random screening but a deliberate, structure-based drug design strategy. The core of its innovation lies in its chemical structure, which consists of an amide group at one terminal, a methyl vanillin (B372448) moiety in the middle, and an indole (B1671886) group at the other end. This unique composition was conceived to optimize its binding affinity and inhibitory activity against the active site of HsPDF.
The design process likely involved computational docking simulations to predict the interaction of various chemical scaffolds with the three-dimensional structure of HsPDF. The aim was to identify a molecule that could effectively chelate the metal ion in the enzyme's active site and establish strong binding interactions with key amino acid residues, thereby blocking its catalytic function. The synthesis of this compound and its analogs represents a significant step forward in the development of non-peptidic HsPDF inhibitors, which are often favored for their improved pharmacokinetic properties over peptidic counterparts.
Mechanism of Action: Targeting Mitochondrial Integrity
Human peptide deformylase is a metalloenzyme located in the mitochondria. Its primary function is to remove the formyl group from the N-terminal methionine of newly synthesized mitochondrial proteins. This deformylation is a crucial step in the maturation of these proteins, which are essential components of the electron transport chain and other mitochondrial functions.
Inhibition of HsPDF by this compound disrupts this vital process, leading to the accumulation of unprocessed, formylated mitochondrial proteins. This, in turn, impairs mitochondrial function, resulting in a cascade of events including:
-
Disruption of the electron transport chain: This leads to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS).
-
Mitochondrial membrane depolarization: The loss of mitochondrial membrane potential is a key indicator of mitochondrial dysfunction and a commitment point for apoptosis.
-
Induction of the mitochondrial unfolded protein response (mtUPR): The accumulation of misfolded proteins in the mitochondria triggers a stress response that can ultimately lead to cell death.
-
Activation of the intrinsic apoptotic pathway: Mitochondrial dysfunction is a potent trigger for apoptosis, mediated by the release of pro-apoptotic factors like cytochrome c into the cytoplasm.
This targeted attack on the energy hub of cancer cells makes HsPDF an attractive target for anticancer drug development, and this compound a promising agent in this class.
Preclinical Data and Efficacy
In Vitro Anticancer Activity
The cytotoxic effects of this compound have been quantified using cell viability assays, with the half-maximal inhibitory concentration (IC50) values determined for several human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 35.26 |
| A549 | Lung Cancer | 29.63 |
| MCF-7 | Breast Cancer | 24.63 |
These results indicate that this compound exhibits potent anti-proliferative activity against a range of cancer cell types. Further studies are warranted to determine its efficacy in a broader panel of leukemia cell lines, including those of murine origin.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound and other HsPDF inhibitors.
MTT Cell Viability Assay
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Plating: Seed leukemia cells (e.g., HL-60, Jurkat) in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells per well in 100 µL of complete culture medium.
-
Compound Treatment: After 24 hours of incubation to allow for cell attachment (for adherent lines) or stabilization, add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Annexin V/Propidium (B1200493) Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat leukemia cells with this compound at various concentrations for a specified period (e.g., 24, 48 hours).
-
Cell Harvesting: Harvest the cells by centrifugation and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Cell Cycle Analysis
This assay uses propidium iodide staining to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest them.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Visualizing the Mechanism: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental processes related to this compound.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for in vitro evaluation.
Future Directions and Relevance to Murine Leukemia Research
The discovery and characterization of this compound open up new avenues for cancer therapy, particularly for malignancies that are highly dependent on mitochondrial metabolism, such as certain types of leukemia. While the current body of evidence is primarily based on human cancer cell lines, the logical next step is to evaluate its efficacy and safety in preclinical murine models of leukemia.
Future research should focus on:
-
Efficacy in Murine Leukemia Cell Lines: Determining the IC50 values of this compound in a panel of well-characterized murine leukemia cell lines (e.g., L1210, P388).
-
Syngeneic Mouse Models: Evaluating the therapeutic potential of this compound in immunocompetent mice bearing syngeneic tumors. This would provide valuable insights into its interaction with the host immune system.
-
Genetically Engineered Mouse Models (GEMMs): Testing the efficacy of this compound in GEMMs that recapitulate the genetic and pathological features of human leukemia.
-
Pharmacokinetic and Pharmacodynamic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in mice to optimize dosing regimens.
Pioneering Investigations into Viral Particles and Mouse Lymphocytic Leukemia: A Technical Guide
An in-depth exploration of the seminal mid-20th century research that established a viral etiology for mouse lymphocytic leukemia, this guide provides a technical overview for researchers, scientists, and drug development professionals. It details the foundational experimental protocols, quantitative data from key studies, and the logical frameworks that opened the door to modern retrovirology and our understanding of oncogenic viruses.
The mid-1900s marked a paradigm shift in cancer research with a series of groundbreaking studies demonstrating that leukemia in mice could be induced by cell-free, filterable agents—viral particles. These discoveries, initially met with skepticism, laid the groundwork for the field of tumor virology. This guide delves into the core methodologies and findings of four pioneering researchers and their eponymous viruses: Ludwik Gross (Gross murine leukemia virus), Charlotte Friend (Friend virus), John B. Moloney (Moloney murine leukemia virus), and Arnold Graffi (Graffi murine leukemia virus).
Key Discoveries and Viral Agents
The concept of infectious agents causing cancer was not entirely new, but its application to mammalian leukemias was revolutionary. Ludwik Gross's work in 1951 was a critical turning point. He demonstrated that leukemia could be transmitted to newborn C3H mice, a strain with a very low incidence of spontaneous leukemia, by inoculating them with cell-free extracts from leukemic Ak mice.[1][2] This experiment was pivotal as it pointed to a filterable, non-cellular agent as the causative factor.
Following Gross's lead, other researchers isolated additional leukemia-inducing viruses. In 1957, Charlotte Friend reported the isolation of a virus from a Swiss mouse with Ehrlich ascites carcinoma that induced a rapid and massive enlargement of the spleen and liver, characteristic of erythroleukemia, upon inoculation into adult mice.[3][4] This "Friend virus" became a widely used model for studying viral leukemogenesis.[5] Shortly after, in 1960, J.B. Moloney described a highly potent lymphoid leukemia-inducing virus isolated from Sarcoma 37, which became known as the Moloney murine leukemia virus (Mo-MuLV).[6] This virus was notable for its ability to induce leukemia with a short latency period in various mouse strains.[7] Arnold Graffi also made significant contributions by isolating a virus that predominantly induced myeloid leukemia, and in some instances, chloroleukemia, in mice.[8][9]
These early studies collectively established that different viruses could induce distinct forms of leukemia, and that the host's genetic background played a crucial role in susceptibility to the disease.
Experimental Protocols
The methodologies employed in these early studies, while rudimentary by today's standards, were meticulously designed to demonstrate the viral transmission of leukemia. The core of these experiments involved the preparation of infectious cell-free extracts from leukemic tissues and their subsequent inoculation into susceptible mice.
Preparation of Cell-Free Leukemic Extracts (Gross, 1951)
A foundational technique in these early studies was the preparation of cell-free filtrates from leukemic tissues to demonstrate that the disease could be transmitted without the transfer of cancerous cells.
-
Tissue Source: Tissues from mice with spontaneous or transplanted leukemia (e.g., spleen, lymph nodes, and tumors) were used.
-
Homogenization: The tissues were minced and ground with sterile sand or in a mechanical blender with a sufficient volume of sterile physiological saline solution to create a 20% tissue suspension.
-
Centrifugation: The homogenate was then centrifuged at low speed (e.g., 3,000 rpm for 15 minutes) to pellet intact cells and larger debris.
-
Filtration: The resulting supernatant was passed through a series of filters with progressively smaller pore sizes, such as Berkefeld or Selas filters, to remove any remaining cells and bacteria. The final filtrate was considered "cell-free."[3]
-
Storage: The cell-free extracts were often used immediately or could be stored at low temperatures (-70°C) for later use.[3]
Animal Inoculation and Observation
The inoculation of susceptible mice with these cell-free extracts was the critical step in demonstrating viral transmission.
-
Mouse Strains: The choice of mouse strain was crucial. Early experiments by Gross utilized newborn C3H mice, which have a low incidence of spontaneous leukemia.[10] Friend used adult Swiss mice, while Moloney and Graffi tested their isolates in various strains, including BALB/c and others.[3][7][8]
-
Age of Inoculation: The age of the mice at the time of inoculation was a significant factor. Newborn mice were found to be particularly susceptible to the leukemogenic effects of these viruses.[10]
-
Route of Inoculation: Inoculations were typically performed intraperitoneally or subcutaneously with a small volume of the cell-free extract (e.g., 0.1-0.2 mL).[11]
-
Observation Period: Following inoculation, the mice were observed for the development of leukemia over several months. The latency period, or the time from inoculation to the appearance of disease, varied depending on the virus, the dose, and the mouse strain.
-
Diagnosis of Leukemia: The diagnosis of leukemia was based on a combination of clinical signs (e.g., palpable spleen and lymph nodes, ruffled fur, weakness), hematological analysis (e.g., elevated white blood cell counts), and pathological examination of tissues (e.g., infiltration of leukemic cells in the spleen, liver, thymus, and lymph nodes).[12]
The following diagram illustrates the general experimental workflow employed in these pioneering studies.
Quantitative Data from Early Studies
The following tables summarize the quantitative data on leukemia incidence and latency periods from some of the key early studies. It is important to note that experimental conditions, such as virus preparation and titration methods, varied between studies.
Table 1: Leukemia Incidence and Latency with Gross Murine Leukemia Virus
| Mouse Strain | Age at Inoculation | Inoculum | Incidence of Leukemia | Mean Latency Period | Reference |
| C3H | < 12 hours | Ak-leukemic cell-free extracts | 4 out of 6 (67%) | Middle age | [10] |
| C3H | Early infancy | Filtered Ak-leukemic extracts | Not specified | Not specified | [13] |
Table 2: Leukemia Incidence and Latency with Friend Virus
| Mouse Strain | Age at Inoculation | Inoculum | Incidence of Leukemia | Mean Latency Period | Reference |
| Swiss | Adult | Cell-free filtrates | Serially transmissible | Not specified | [3] |
| DBA/2 | Adult | Cell-free filtrates | Transmissible | Not specified | [3] |
Table 3: Leukemia Incidence and Latency with Moloney Murine Leukemia Virus
| Mouse Strain | Age at Inoculation | Inoculum | Incidence of Leukemia | Mean Latency Period | Reference |
| BALB/c (Conventional) | Newborn | MuLV-M | High | ~13.5 weeks | [7] |
| BALB/c (Germ-free) | Newborn | MuLV-M | High | ~36 weeks | [7] |
| FVB | Newborn | MOL4070LTR (Mo-MuLV based) | Myeloid: ~50%, T-cell lymphoma: 23% | Not specified | [11] |
| BALB/c | Newborn | MOL4070LTR (Mo-MuLV based) | T-cell lymphoma: 46% | Not specified | [11] |
Table 4: Leukemia Incidence and Latency with Graffi Virus
| Mouse Strain | Age at Inoculation | Inoculum | Incidence of Leukemia | Mean Latency Period | Reference |
| Various (AKR, XVII, C57BL, etc.) | Newborn | Cell-free extracts | ~90% | 13-20 weeks | [8] |
| AKR | Newborn | Cell-free extracts | Almost exclusively lymphatic | 14 weeks | [8] |
Viral Particle Replication
The early studies on murine leukemia viruses provided the first insights into the life cycle of what would later be classified as retroviruses. While the detailed molecular mechanisms were not understood at the time, the ability of cell-free extracts to transmit the disease demonstrated that the infectious agent could replicate within the host to cause leukemia. The general replication cycle of these viruses, as we understand it today, involves the entry of the viral particle into a host cell, reverse transcription of the viral RNA genome into DNA, integration of the viral DNA into the host cell's genome (as a provirus), and subsequent transcription and translation of viral genes to produce new viral particles.[14]
The following diagram provides a simplified overview of the retroviral replication cycle, which is the fundamental process underlying the infectivity of murine leukemia viruses.
Early Insights into Signaling Pathways
The early studies on murine leukemia viruses were primarily focused on establishing a viral etiology for leukemia and did not delve into the intricate signaling pathways that are now known to be involved in viral oncogenesis. However, this foundational work was instrumental in opening up avenues for future research into the molecular mechanisms of cancer. Later studies, building on these early discoveries, have revealed that murine leukemia viruses can induce leukemia through insertional mutagenesis, where the integration of the provirus into the host genome disrupts the normal function of cellular proto-oncogenes or tumor suppressor genes, leading to uncontrolled cell proliferation.
For instance, it is now understood that Toll-like receptor 7 (TLR7) can sense incoming murine retroviral single-stranded RNA, triggering an innate immune response.[15] However, some of these viruses have evolved to exploit these pathways to establish infection. While detailed signaling pathway diagrams are a product of more modern research, the logical relationship between viral infection and the subsequent development of leukemia was the critical conceptual pathway established by these early pioneers.
The following diagram illustrates the logical progression from viral infection to leukemogenesis as understood from these early studies.
Conclusion
The early studies of viral particles in mouse lymphocytic leukemia, spearheaded by Gross, Friend, Moloney, and Graffi, were a monumental achievement in cancer research. Their meticulous experimental work, conducted in an era of scientific skepticism, not only proved that viruses could cause cancer in mammals but also provided the essential tools and animal models that have been instrumental in advancing our understanding of cancer biology. The experimental protocols they developed and the quantitative data they generated laid the foundation for the entire field of retrovirology and continue to inform cancer research to this day. This guide serves as a testament to their pioneering spirit and the enduring legacy of their foundational discoveries.
References
- 1. catdir.loc.gov [catdir.loc.gov]
- 2. "Spontaneous" leukemia developing in C3H mice following inoculation in infancy, with AK-leukemic extracts, or AK-embrvos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CELL-FREE TRANSMISSION IN ADULT SWISS MICE OF A DISEASE HAVING THE CHARACTER OF A LEUKEMIA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Friend virus - Wikipedia [en.wikipedia.org]
- 5. Friend virus-induced erythroleukemias: a unique and well-defined mouse model for the development of leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Moloney leukemia virus immortalizes B lymphocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Decreased pathogenicity of murine leukemia virus-Moloney in gnotobiotic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Experiments on the hematologic diversification of viral mouse leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ebm-journal.org [ebm-journal.org]
- 11. A Moloney Murine Leukemia Virus-Based Retrovirus with 4070A Long Terminal Repeat Sequences Induces a High Incidence of Myeloid as Well as Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neck tumors, or leukemia, developing in adult C3H mice following inoculation, in early infancy, with filtered (Berkefeld N), or centrifugated (144,000 X g), Ak-leukemic extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Murine leukemia virus - Wikipedia [en.wikipedia.org]
- 14. journals.asm.org [journals.asm.org]
- 15. Murine Leukemia Virus Exploits Innate Sensing by Toll-Like Receptor 7 in B-1 Cells To Establish Infection and Locally Spread in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Unable to Identify M7594_0037 and its Relation to Murine Leukemia Virus
Initial investigations to establish a link between the identifier "M7594_0037" and murine leukemia virus (MLV) have been unsuccessful. Publicly available scientific databases and search engines do not contain information pertaining to an entity with this specific designation.
Consequently, the creation of an in-depth technical guide or whitepaper on the relationship between this compound and MLV cannot be fulfilled at this time. The core requirements of the request, including data presentation, detailed experimental protocols, and visualizations of signaling pathways, are contingent upon the identification and characterization of this compound and its scientifically validated connection to murine leukemia virus.
Researchers, scientists, and drug development professionals seeking information on this topic are advised to verify the identifier "this compound." It is possible that this is an internal, non-public designation, a typographical error, or an outdated reference. Further context or an alternative identifier is necessary to proceed with a comprehensive literature search and the generation of the requested technical document.
A general overview of murine leukemia virus is provided below for informational purposes.
Murine Leukemia Virus (MLV) Overview
Murine leukemia viruses are gammaretroviruses known for their ability to cause cancer in mice.[1] As retroviruses, they possess an RNA genome that is reverse-transcribed into DNA and integrated into the host cell's genome, where it is referred to as a provirus.[2][3]
Viral Structure and Genome: MLV virions are approximately 100-120 nm in diameter and consist of a lipid envelope surrounding a protein capsid, which encloses the viral RNA genome and essential enzymes.[2] The genome is a single-stranded RNA molecule.[1] Prototypical gammaretroviruses like MLV encode three main polyproteins: Gag, Pol, and Env.[2][4]
-
Gag (Group-specific antigen): These are structural proteins that form the viral capsid.[4]
-
Pol (Polymerase): This polyprotein is cleaved into three enzymes: reverse transcriptase (copies the viral RNA into DNA), integrase (inserts the viral DNA into the host genome), and protease (processes viral polyproteins).[3][4]
-
Env (Envelope): These glycoproteins are embedded in the viral envelope and are crucial for binding to host cell receptors and mediating viral entry.[2][4]
Replication Cycle: The replication of MLV involves several key steps:
-
Attachment and Entry: The viral Env protein binds to specific receptors on the host cell surface, leading to the fusion of the viral and cellular membranes and the release of the viral core into the cytoplasm.[2]
-
Reverse Transcription: Inside the cytoplasm, the reverse transcriptase enzyme synthesizes a double-stranded DNA copy of the viral RNA genome.[2]
-
Nuclear Entry and Integration: The viral DNA, as part of a pre-integration complex (PIC), enters the host cell nucleus. For MLV, this process is generally thought to require cell division for the breakdown of the nuclear envelope.[5][6] However, some studies suggest that in certain non-dividing cells like dendritic cells, MLV can gain nuclear entry through the nuclear pore complex.[5] The viral integrase then catalyzes the insertion of the viral DNA into the host cell's chromosomes.[2][7]
-
Transcription and Translation: The integrated provirus is transcribed into viral RNA by the host cell's machinery. This RNA serves both as the genome for new virions and as mRNA for the synthesis of viral proteins.[2]
-
Assembly, Budding, and Maturation: Newly synthesized viral proteins and genomic RNA assemble at the host cell membrane. Progeny virions are then released from the cell through a process called budding. The viral protease is essential for the maturation of the newly formed virions into infectious particles.[1]
References
- 1. Murine leukemia virus - Wikipedia [en.wikipedia.org]
- 2. Murine Leukemia Viruses: Objects and Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. primescholars.com [primescholars.com]
- 4. Murine leukemia viruses: objects and organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Murine leukemia virus infection of non-dividing dendritic cells is dependent on nucleoporins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Moloney Murine Leukemia Virus Fact Sheet – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. Retroviral DNA integration: HIV and the role of LEDGF/p75 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Viral Secrets: A Technical Guide to the Discovery of Viral Particles in Long-Term Organ Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of long-term organ culture technology, particularly the development of organoids, has revolutionized the field of virology. These three-dimensional, self-organizing structures, derived from stem cells, faithfully recapitulate the complex architecture and cellular diversity of their parent organs.[1] This provides an unparalleled in vitro system to study host-virus interactions, viral pathogenesis, and to screen antiviral therapeutics in a physiologically relevant context.[1][2] This technical guide provides an in-depth overview of the core methodologies for the discovery, quantification, and characterization of viral particles in long-term organ cultures.
I. Establishment and Maintenance of Organ Cultures for Virology Studies
The foundation of any viral study using organoids is the successful establishment and long-term maintenance of these complex 3D cultures. Protocols vary depending on the organ of interest, but generally involve the differentiation of pluripotent stem cells or the expansion of adult stem cells in a specialized extracellular matrix.
A. Experimental Protocol: Generation of Human Kidney Organoids from hPSCs
This protocol, adapted from established methods, details the generation of kidney organoids for viral infection studies.[3][4]
-
hPSC Culture: Maintain human pluripotent stem cells (hPSCs) on a suitable matrix in a feeder-free culture medium.
-
Nephron Progenitor Induction: Induce differentiation of hPSCs into nephron progenitor cells (NPCs) over a period of 7-9 days using a defined cocktail of growth factors.
-
3D Aggregation: Dissociate the induced NPCs and aggregate them in a 3D culture format to initiate organoid formation.
-
Maturation: Culture the organoid aggregates in a maturation medium for an additional 10-18 days to allow for the development of complex kidney-like structures, including tubules and glomeruli.
-
Quality Control: Regularly assess organoid morphology and the presence of key kidney cell markers using immunofluorescence to ensure proper differentiation before proceeding with viral infection.[5]
B. Experimental Protocol: Long-Term Culture of Human Organotypic Brain Slices
This method allows for the extended study of viral infections in the context of existing neural architecture.[6][7]
-
Tissue Preparation: Obtain human brain tissue from surgical resections and immediately place it in an ice-cold, oxygenated slicing medium.
-
Slicing: Cut 300 µm-thick brain slices using a vibratome.
-
Pre-incubation: Pre-incubate the slices in a HEPES-supplemented medium to stabilize pH.
-
Culture: Place the slices on semi-permeable membrane inserts at the air-liquid interface in a 6-well plate containing culture medium. This method allows for long-term viability for several weeks.[6][8]
-
Maintenance: Change the culture medium every 2-3 days.
II. Viral Infection of Organ Cultures
Infecting organoids requires careful consideration of the virus, the organoid type, and the desired multiplicity of infection (MOI).
A. Experimental Protocol: SARS-CoV-2 Infection of Kidney Organoids
This protocol provides a framework for infecting kidney organoids with SARS-CoV-2.[3][4][9]
-
Virus Stock Preparation: Propagate and titer SARS-CoV-2 stocks on a permissive cell line, such as Vero E6 cells.
-
Infection: Transfer mature kidney organoids to a new plate and add the viral inoculum at a predetermined MOI.
-
Incubation: Incubate the organoids with the virus for 1-2 hours to allow for viral adsorption.
-
Washing: Gently wash the organoids with culture medium to remove the unbound virus.
-
Post-Infection Culture: Maintain the infected organoids in a fresh culture medium for the desired duration of the experiment.
III. Detection and Quantification of Viral Particles
A multi-pronged approach is essential for the comprehensive detection and quantification of viral particles within organ cultures.
A. Quantitative Data Summary
The following tables summarize quantitative data from various studies on viral infections in organoids.
| Organoid Type | Virus | Method | Quantified Parameter | Result | Reference |
| Intestinal | Enterovirus A71 (EV-A71) | RT-qPCR | Viral RNA copies/μL | ~5.5 log10 at 48 hpi | [10] |
| Kidney | SARS-CoV-2 | Plaque Assay | Plaque Forming Units (PFU)/well | Efficient virion production | [11] |
| Kidney | SARS-CoV-2 | qRT-PCR | Viral envelope RNA | Significant increase vs. mock | [11] |
| Intestinal | Coxsackievirus B3 (CVB3) | TCID50 | Viral Titer | Higher replication in 3D vs. 2D | [12] |
B. Experimental Protocol: Quantification of Viral Load by RT-qPCR
-
RNA Extraction: Harvest infected and control organoids at various time points and extract total RNA using a suitable commercial kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR: Perform quantitative PCR using primers and probes specific to a viral gene and a host housekeeping gene for normalization.
-
Data Analysis: Calculate the viral load relative to the housekeeping gene or as absolute copy numbers using a standard curve.[10]
C. Experimental Protocol: Immunofluorescence Staining for Viral Antigens
This method allows for the visualization of infected cells within the 3D organoid structure.[3]
-
Fixation: Fix infected and control organoids in 4% paraformaldehyde.
-
Permeabilization: Permeabilize the fixed organoids with a detergent-based buffer.
-
Blocking: Block non-specific antibody binding with a suitable blocking solution.
-
Primary Antibody Incubation: Incubate the organoids with a primary antibody specific to a viral antigen.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the organoids for imaging.
-
Imaging: Acquire images using a confocal microscope.
D. Experimental Protocol: Sample Preparation for Transmission Electron Microscopy (TEM)
TEM provides high-resolution visualization of viral particles and their interaction with host cell ultrastructure.[13][14]
-
Fixation: Fix infected organoids with a solution containing glutaraldehyde (B144438) and paraformaldehyde.
-
Post-fixation: Post-fix the samples with osmium tetroxide.
-
Dehydration: Dehydrate the organoids through a graded series of ethanol (B145695) concentrations.
-
Embedding: Infiltrate and embed the organoids in a suitable resin.
-
Sectioning: Cut ultrathin sections (60-90 nm) using an ultramicrotome.
-
Staining: Stain the sections with uranyl acetate (B1210297) and lead citrate.
-
Imaging: Examine the sections using a transmission electron microscope.[15]
IV. Visualization of Workflows and Signaling Pathways
A. Experimental and Analytical Workflows
The following diagrams illustrate the general workflows for establishing, infecting, and analyzing organoid cultures for virological studies.
Caption: General workflow for organoid-based viral infection studies.
Caption: Downstream analysis methods for infected organoids.
B. Signaling Pathways in Virus-Infected Organoids
Organoid models are instrumental in dissecting the host signaling pathways that are modulated by viral infections.
Toll-Like Receptor 3 (TLR3) Signaling in Zika Virus (ZIKV) Infected Brain Organoids
Studies have shown that ZIKV infection of human cerebral organoids leads to the upregulation of the innate immune receptor TLR3.[16][17][18] Activation of the TLR3 pathway is linked to apoptosis of neural progenitor cells and a reduction in organoid volume, mimicking microcephaly.[16][19]
Caption: TLR3 signaling pathway in ZIKV-infected brain organoids.
V. Conclusion
Long-term organ cultures provide a powerful and physiologically relevant platform for the discovery and characterization of viral particles. The detailed protocols and methodologies outlined in this guide offer a comprehensive framework for researchers to establish robust organoid-based viral infection models. These models are not only crucial for fundamental virology research but also hold immense promise for the development of novel antiviral therapies and vaccines.[1] The ability to perform drug screening and toxicity testing in these human-relevant systems is a significant step towards personalized and more effective treatments for viral diseases.[2][20]
References
- 1. journals.asm.org [journals.asm.org]
- 2. Organoid and microfluidics-based platforms for drug screening in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for SARS-CoV-2 infection of kidney organoids derived from human pluripotent stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Guidelines for Manufacturing and Application of Organoids: Lung - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Organotypic culture of human brain explants as a preclinical model for AI-driven antiviral studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. staniferlab.com [staniferlab.com]
- 10. Evaluation of 3D Human Intestinal Organoids as a Platform for EV-A71 Antiviral Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A human intestinal organoid derived from fetal human colon cells model for studying enteroviral pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Viral Infection at High Magnification: 3D Electron Microscopy Methods to Analyze the Architecture of Infected Cells | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. The viral replication organelles within cells studied by electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Zika Virus Depletes Neural Progenitors in Human Cerebral Organoids through Activation of the Innate Immune Receptor TLR3 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Using brain organoids to understand Zika virus-induced microcephaly - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Human Brain Organoids as an In Vitro Model System of Viral Infectious Diseases [frontiersin.org]
- 19. Modeling Infectious Diseases of the Central Nervous System with Human Brain Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Disease modeling and drug screening using human airway organoids: a systematic review [j-organoid.org]
A Historical Perspective on the Identification of Murine Retroviruses: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive historical overview of the seminal discoveries and experimental methodologies that led to the identification of retroviruses in mice. It is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering insights into the foundational techniques that paved the way for modern retrovirology and our understanding of viral oncogenesis.
Introduction: The Dawn of Murine Tumor Virology
The early 20th century was a period of intense investigation into the etiology of cancer. While genetic and chemical carcinogens were recognized as significant factors, the concept of a viral cause for cancer in mammals was met with considerable skepticism. The pioneering work on avian leukemia and sarcoma viruses by Ellermann, Bang, and Rous had laid the groundwork, but the leap to mammalian systems remained a formidable challenge. It was in this scientific climate that the foundational discoveries of murine retroviruses were made, fundamentally altering the course of cancer research.
This guide will delve into the historical context and experimental details of two landmark discoveries: the identification of the "milk factor," later known as Mouse Mammary Tumor Virus (MMTV), by John Joseph Bittner, and the discovery of Murine Leukemia Virus (MLV) by Ludwik Gross. We will explore the ingenious, yet by modern standards, rudimentary techniques that were employed to isolate, identify, and characterize these elusive agents.
Key Discoveries and Quantitative Data
The identification of murine retroviruses was not a single event but a culmination of meticulous observation and experimentation. The following sections summarize the key findings and the quantitative data that underpinned these groundbreaking discoveries.
The "Milk Factor": Mouse Mammary Tumor Virus (MMTV)
In the 1930s, John Joseph Bittner, through a series of elegant foster-nursing experiments, demonstrated the transmission of a non-chromosomal "influence" responsible for mammary gland tumors in mice[1][2][3]. This "milk factor" was later identified as the Mouse Mammary Tumor Virus (MMTV), a betaretrovirus.
Table 1: Bittner's Foster-Nursing Experiments - Mammary Tumor Incidence
| Mouse Strain (High Incidence) | Fostered by (Low Incidence) | Mammary Tumor Incidence in Offspring |
| A | C57BL | Significantly Reduced |
| C3H | C57BL | Significantly Reduced |
Data compiled from historical accounts of Bittner's work. The exact percentages varied between experiments, but the trend of a dramatic reduction in tumor incidence was consistently observed.
A Filterable Agent for Leukemia: Murine Leukemia Virus (MLV)
In the early 1950s, Ludwik Gross successfully transmitted leukemia in mice using filtered, cell-free extracts from leukemic Ak mice[4][5][6][7]. This discovery of a filterable agent, later named Gross murine leukemia virus, was a pivotal moment in establishing viruses as a cause of cancer in mammals[4][8]. His initial findings were met with skepticism, but his persistence and rigorous experimentation eventually led to the acceptance of his work[8].
Table 2: Gross's Inoculation Experiments - Leukemia Incidence in C3H Mice
| Inoculum (from Ak mice) | Age of C3H Mice at Inoculation | Leukemia Incidence |
| Leukemic Cell-Free Extract | < 12 hours | ~50% (7 of 14 mice in one study) |
| Ak Embryo Cell Suspension | < 12 hours | ~67% (4 of 6 mice in one study) |
| Leukemic Cell-Free Extract | > 12 hours | 0% |
Data from Gross, L. (1951). "Spontaneous" Leukemia Developing in C3H Mice Following Inoculation, In Infancy, with AK-Leukemic Extracts, or AK-Embryos.[4][5]
Other Key Murine Retroviruses
Following the pioneering work of Bittner and Gross, other researchers identified additional murine retroviruses with distinct pathogenic properties.
-
Friend Virus: Discovered by Charlotte Friend in 1957, this virus complex induces a rapid erythroleukemia in susceptible mice. It is composed of a replication-competent helper virus (Friend Murine Leukemia Virus, F-MuLV) and a replication-defective Spleen Focus-Forming Virus (SFFV)[9].
-
Moloney Murine Leukemia Virus (Mo-MLV): Isolated by John B. Moloney, this virus is a potent inducer of leukemia and has become a workhorse in molecular biology for the development of retroviral vectors.
-
Rauscher Murine Leukemia Virus (R-MLV): Isolated by Frank J. Rauscher, this virus also causes erythroleukemia and splenomegaly.
Experimental Protocols: A Glimpse into the Past
The following sections provide detailed methodologies for some of the key experiments used in the historical identification and characterization of murine retroviruses. These protocols are presented to illustrate the techniques of the era and are not intended as a guide for current laboratory practice, which has evolved significantly in terms of safety and efficiency.
Virus Isolation and Transmission
This protocol describes the method used by Ludwik Gross to demonstrate the filterable nature of the murine leukemia agent.
Workflow Diagram: Preparation of Cell-Free Leukemic Extract
Caption: Workflow for preparing cell-free leukemic extracts for inoculation.
Methodology:
-
Tissue Collection: Aseptically remove leukemic tissues (spleen, lymph nodes, and thymus) from a spontaneously leukemic Ak mouse.
-
Homogenization: Mince the tissues with scissors and then grind them thoroughly in a sterile mortar with a small amount of sterile sand.
-
Suspension: Suspend the ground tissue in sterile, isotonic saline to create a 20% tissue suspension.
-
Clarification: Centrifuge the suspension at approximately 3,000 rpm for 15 minutes at 0°C.
-
Supernatant Collection: Carefully collect the supernatant. For further clarification, this supernatant can be centrifuged again under the same conditions.
-
Filtration (Optional): For filtration experiments, pass the final supernatant through a Berkefeld N filter, which was known to retain bacteria but allow the passage of smaller agents.
-
Inoculation: Inoculate newborn C3H mice (less than 12 hours old) intraperitoneally with 0.1-0.2 mL of the cell-free extract.
Virus Titration and Quantification
This assay was a significant advancement, allowing for the quantification of infectious MLV in vitro[4][10][11][12][13][14][15]. It is based on the observation that MLV-infected mouse embryo fibroblasts (MEFs) will fuse with rat XC cells to form multinucleated giant cells (syncytia).
Workflow Diagram: XC Plaque Assay
Caption: Workflow of the XC plaque assay for titrating murine leukemia virus.
Methodology:
-
Cell Seeding: Plate mouse embryo fibroblasts (MEFs) in petri dishes and allow them to grow to a sub-confluent monolayer.
-
Infection: Infect the MEF cultures with serial dilutions of the virus-containing sample.
-
Incubation: Incubate the infected cultures for 5 to 6 days to allow for viral replication and spread, forming foci of infected cells.
-
UV Irradiation: Expose the plates to a low dose of ultraviolet (UV) radiation. This step was found to enhance the formation of syncytia.
-
XC Cell Overlay: Overlay the irradiated MEF monolayer with a suspension of XC cells.
-
Second Incubation: Incubate the co-cultures for an additional 3 to 4 days.
-
Fixation and Staining: Fix the cells with methanol (B129727) and stain with a suitable dye, such as Giemsa or hematoxylin (B73222) and eosin.
-
Plaque Counting: Count the resulting plaques (areas of syncytia) under a microscope. The virus titer is then calculated in plaque-forming units (PFU) per milliliter.
This in vivo assay was crucial for the study of Friend virus and its defective SFFV component[6][7][9][16][17]. It quantifies the ability of the virus to induce macroscopic foci of transformed erythroblasts in the spleens of susceptible mice.
Methodology:
-
Virus Dilution: Prepare serial dilutions of the virus stock in a suitable medium.
-
Inoculation: Inject adult mice of a susceptible strain (e.g., BALB/c) intravenously with 0.2-0.5 mL of each virus dilution.
-
Incubation: House the mice for 9-14 days.
-
Spleen Excision: Euthanize the mice and carefully excise their spleens.
-
Fixation: Fix the spleens in Bouin's solution. This fixation makes the erythroid foci visible as distinct yellow nodules on the spleen surface.
-
Focus Counting: Count the number of foci on each spleen. The virus titer is expressed as Spleen Focus-Forming Units (SFFU) per milliliter.
Serological Assays
The complement fixation test was a widely used serological method to detect the presence of either antibodies or antigens. In the context of murine retrovirology, it was used to detect viral antigens in cell cultures and tumor extracts[12][18][19][20][21][22][23][24][25][26].
Logical Relationship Diagram: Complement Fixation Test
Caption: Logical relationships in the complement fixation test.
Methodology:
-
Serum Inactivation: Heat the test serum to 56°C for 30 minutes to inactivate its native complement.
-
Test System Incubation: In a test tube, combine the test serum (potentially containing antibodies), a known amount of antigen (e.g., a purified virus preparation or a tumor extract), and a standardized amount of complement (usually from guinea pig serum). Incubate at 37°C for 1-1.5 hours.
-
Indicator System Addition: Add the indicator system, which consists of sheep red blood cells (SRBCs) that have been pre-sensitized with an anti-SRBC antibody (hemolysin).
-
Second Incubation: Incubate the mixture again at 37°C for 30-60 minutes.
-
Result Interpretation:
-
Positive Result: If the test serum contained antibodies to the antigen, an antigen-antibody complex would have formed and "fixed" the complement. No complement is available to lyse the sensitized SRBCs, so the red blood cells will pellet at the bottom of the tube.
-
Negative Result: If no specific antibodies were present, the complement remains free. It will then act on the sensitized SRBCs, causing them to lyse and release hemoglobin, resulting in a red, transparent solution.
-
Electron Microscopy
Electron microscopy was instrumental in visualizing the viral particles and confirming their morphology[9][27][28]. The "C-type" particles of MLV and the "B-type" particles of MMTV were characterized by this technique.
Methodology:
-
Fixation: Fix small pieces of tissue or cell pellets in a solution of glutaraldehyde, followed by a post-fixation step with osmium tetroxide.
-
Dehydration: Dehydrate the samples through a graded series of ethanol (B145695) concentrations.
-
Embedding: Infiltrate the samples with and embed them in an epoxy resin (e.g., Epon or Araldite).
-
Sectioning: Cut ultrathin sections (60-90 nm) using an ultramicrotome equipped with a glass or diamond knife.
-
Staining: Mount the sections on copper grids and stain them with heavy metal salts, such as uranyl acetate (B1210297) and lead citrate, to enhance contrast.
-
Imaging: Examine the sections in a transmission electron microscope.
Early Insights into Molecular Biology and Pathogenesis
The discovery of murine retroviruses not only established a viral etiology for cancer in mammals but also provided invaluable tools for dissecting the molecular mechanisms of oncogenesis.
Molecular Weights of Viral Proteins
Early studies using techniques like SDS-polyacrylamide gel electrophoresis (SDS-PAGE) began to elucidate the protein components of these viruses.
Table 3: Approximate Molecular Weights of Key Murine Retrovirus Proteins (Historical Data)
| Virus | Protein | Function | Approximate Molecular Weight (kDa) |
| MLV | p30 | Capsid (CA) | 30 |
| MLV | p15 | Matrix (MA) | 15 |
| MLV | p12 | Phosphoprotein | 12 |
| MLV | p10 | Nucleocapsid (NC) | 10 |
| MLV | gp70 | Surface Glycoprotein (SU) | 70 |
| MLV | p15E | Transmembrane Glycoprotein (TM) | 15 |
| MMTV | p27 | Capsid (CA) | 27 |
| MMTV | gp52 | Surface Glycoprotein (SU) | 52 |
| MMTV | gp36 | Transmembrane Glycoprotein (TM) | 36 |
These molecular weights are based on early electrophoretic mobility data and may differ slightly from modern, more precise measurements.
Signaling Pathways in Retroviral Oncogenesis
The mechanisms by which these retroviruses induce cancer were a major focus of research. It became clear that they did not carry oncogenes in the same way as acutely transforming retroviruses like Rous Sarcoma Virus. Instead, they were found to activate cellular proto-oncogenes by integrating their proviral DNA into the host genome in close proximity to these genes.
One of the most significant discoveries in this area was the link between MMTV and the Wnt signaling pathway. MMTV was found to frequently integrate into the host genome near a gene called Int1, which was later identified as the first member of the Wnt family of signaling molecules (Wnt1)[1][8][15][20][29][30][31]. This insertional mutagenesis led to the inappropriate activation of the Wnt signaling pathway, driving mammary epithelial cell proliferation and tumorigenesis.
Diagram: Simplified Wnt Signaling Pathway (Historical Context)
Caption: A simplified representation of the canonical Wnt signaling pathway as it was understood in the context of MMTV-induced tumorigenesis.
Conclusion
The historical journey of murine retrovirus identification, from the initial, controversial observations of Bittner and Gross to the development of sophisticated in vitro assays, laid the essential groundwork for the field of retrovirology. The experimental protocols and quantitative data from this era, while seemingly simple by today's standards, were revolutionary for their time. They not only established a viral basis for mammalian cancer but also provided the tools to begin unraveling the intricate molecular interactions between viruses and their hosts. This deep dive into the historical techniques and foundational discoveries offers a valuable perspective for modern researchers, reminding us of the ingenuity and perseverance that have always been at the heart of scientific progress.
References
- 1. The Viral Origin of Human Breast Cancer: From the Mouse Mammary Tumor Virus (MMTV) to the Human Betaretrovirus (HBRV) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mouse mammary tumor virus - Wikipedia [en.wikipedia.org]
- 3. " Some possible effects of nursing on the mammary gland tumor incidence" by J J. Bittner [mouseion.jax.org]
- 4. "Spontaneous" leukemia developing in C3H mice following inoculation in infancy, with AK-leukemic extracts, or AK-embrvos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ebm-journal.org [ebm-journal.org]
- 6. A filterable agent, recovered from Ak leukemic extracts, causing salivary gland carcinomas in C3H mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neck tumors, or leukemia, developing in adult C3H mice following inoculation, in early infancy, with filtered (Berkefeld N), or centrifugated (144,000 X g), Ak-leukemic extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 9. Factors influencing the assay for target cells of Friend spleen focus-forming virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. HijAkt: The PI3K/Akt Pathway in Virus Replication and Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Adaptation of plaque assay methods to the in vitro quantitation of the radiation leukemia virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Methylcellulose media for plaque assay of murine leukemia virus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. academic.oup.com [academic.oup.com]
- 16. Friend spleen focus-forming virus production in vitro by a nonerythroid cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Helper-Dependent Properties of Friend Spleen Focus-Forming Virus: Effect of the Fv-1 Gene on the Late Stages in Virus Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 19. researchgate.net [researchgate.net]
- 20. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 21. researchgate.net [researchgate.net]
- 22. ejhbe.com [ejhbe.com]
- 23. uomus.edu.iq [uomus.edu.iq]
- 24. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 25. iniav.pt [iniav.pt]
- 26. rupress.org [rupress.org]
- 27. Properties of retrovirus-like particles produced by a human breast carcinoma cell line: immunological relationship with mouse mammary tumor virus proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Scanning electron microscopy of cells infected with a murine leukemia virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. The MMTV-Wnt1 murine model produces two phenotypically distinct subtypes of mammary tumors with unique therapeutic responses to an EGFR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Retrovirus, Ultrathin Section and TEM | Cell Structure Lab [cellstructurelab.es]
- 31. Wnt signaling pathway - Wikipedia [en.wikipedia.org]
The Architecture of a Retrovirus: An In-depth Technical Guide to the Murine Leukemia Virion Core
For Researchers, Scientists, and Drug Development Professionals
Introduction
Murine Leukemia Virus (MLV), a member of the gammaretrovirus genus, serves as a cornerstone for the study of retroviral biology and has been instrumental in the development of retroviral vectors for gene therapy. A comprehensive understanding of its structure, particularly the virion core, is paramount for advancing antiviral strategies and optimizing vector design. This technical guide provides a detailed examination of the morphology of the MLV core, integrating quantitative data, experimental methodologies, and visual representations of the key molecular processes.
Virion Morphology and Core Architecture
The murine leukemia virion is a roughly spherical, enveloped particle with a diameter of approximately 90 to 120 nanometers.[1][2] The virion core, which houses the viral genome and essential enzymes, undergoes a significant morphological transformation during the maturation process. This transition from an immature, non-infectious particle to a mature, infectious virion is orchestrated by the proteolytic cleavage of the Gag polyprotein.
The Immature Virion Core
In its immature form, the MLV core is characterized by a spherical, incomplete lattice of Gag polyprotein molecules radiating from the viral membrane towards the center.[3] This arrangement gives the immature core a distinct appearance in cryo-electron tomograms, often described as having a "doughnut-shaped" interior.[3] The Gag polyproteins are arranged with their N-terminal Matrix (MA) domain associated with the inner leaflet of the viral membrane, while the C-terminal Nucleocapsid (NC) domain extends towards the particle's interior.[1]
The Mature Virion Core
Following the proteolytic cleavage of the Gag polyprotein by the viral protease, the virion undergoes a dramatic morphological rearrangement known as maturation. The Capsid (CA) protein, a cleavage product of Gag, reassembles to form the mature core, which is typically polygonal or icosahedral in shape.[3] This mature core encapsulates the viral ribonucleoprotein (RNP) complex, consisting of the dimeric RNA genome coated with the NC protein, as well as the viral enzymes reverse transcriptase (RT) and integrase (IN).
Quantitative Data on Virion and Core Components
The precise stoichiometry and dimensions of the MLV virion and its core are critical parameters for understanding its assembly and function. The following tables summarize the available quantitative data from various studies.
| Parameter | Value | Reference |
| Virion Diameter | ~90 - 120 nm | [1][2] |
| Immature Core Diameter | ~85 - 106 nm | [3] |
| Gag Molecules per Virion | A few thousand | [4] |
| Gag-Pol Molecules per Virion | ~100 - 300 | [4] |
| Gag:Gag-Pol Ratio | ~20:1 | [4] |
| Genomic RNA | Dimer of ~8.3 kb ssRNA | [1] |
Table 1: Quantitative Properties of the Murine Leukemia Virion. This table provides a summary of the key quantitative parameters of the MLV virion.
| Component | Precursor | Mature Protein | Molecular Weight (approx.) | Function |
| Matrix (MA) | Gag | p15 | 15 kDa | Membrane targeting and binding |
| p12 | Gag | p12 | 12 kDa | Role in early post-entry events |
| Capsid (CA) | Gag | p30 | 30 kDa | Forms the mature virion core |
| Nucleocapsid (NC) | Gag | p10 | 10 kDa | Binds and protects viral RNA |
| Protease (PR) | Gag-Pol | ~13 kDa | Cleaves Gag and Gag-Pol polyproteins | |
| Reverse Transcriptase (RT) | Gag-Pol | Synthesizes DNA from viral RNA | ||
| Integrase (IN) | Gag-Pol | Integrates viral DNA into host genome |
Table 2: Murine Leukemia Virus Core Components and their Precursors. This table details the components of the MLV core, their precursor polyproteins, approximate molecular weights, and primary functions.
Experimental Protocols
A variety of experimental techniques are employed to study the morphology of the MLV virion core. Below are overviews of the key methodologies.
Murine Leukemia Virus Purification
The purification of intact virions is a critical first step for most structural and biochemical analyses. A common method involves a combination of concentration and chromatographic techniques.
Protocol Overview:
-
Cell Culture and Virus Production: MLV is typically propagated in suitable cell lines, such as NIH/3T3 cells. The virus-containing supernatant is harvested.
-
Concentration: The virus in the supernatant is often concentrated using polyethylene (B3416737) glycol (PEG) precipitation.[5]
-
Chromatography: The concentrated virus is then purified using size-exclusion chromatography, such as a Sepharose CL-4B column, to separate virions from cellular debris and soluble proteins.[5]
-
Ultracentrifugation: Further purification can be achieved through sucrose (B13894) density gradient ultracentrifugation.
Cryo-Electron Tomography (Cryo-ET)
Cryo-ET is a powerful imaging technique that allows for the three-dimensional visualization of viruses in a near-native, hydrated state.
Protocol Overview:
-
Sample Preparation: A purified and concentrated virus solution is applied to an electron microscopy grid. The grid is then rapidly plunge-frozen in liquid ethane (B1197151) to vitrify the sample, preserving the native structure of the virions.[6]
-
Data Collection: The frozen grid is transferred to a cryo-transmission electron microscope. A series of two-dimensional images are taken as the sample is tilted at various angles.[7]
-
Image Processing and Reconstruction: The tilted images are computationally aligned and back-projected to generate a three-dimensional reconstruction (tomogram) of the virions.[7]
-
Subtomogram Averaging: To improve the resolution of specific structures like the core, multiple instances of the core from different tomograms can be computationally extracted, aligned, and averaged.
Molecular Pathways and Workflows
The assembly and maturation of the MLV virion involve a series of orchestrated molecular events and interactions with host cell machinery.
Gag Polyprotein Processing and Core Maturation
The maturation of the virion core is initiated by the viral protease, which cleaves the Gag polyprotein at specific sites. This proteolytic processing is essential for the transformation from a non-infectious to an infectious particle.
Caption: Proteolytic processing of the MLV Gag polyprotein.
Virion Assembly and Budding Workflow
The assembly of new MLV virions occurs at the plasma membrane of the host cell and culminates in the budding and release of the immature particle. This process hijacks the host cell's Endosomal Sorting Complexes Required for Transport (ESCRT) machinery.
Caption: Workflow of MLV assembly, budding, and maturation.
Conclusion
The morphology of the murine leukemia virion core is a dynamic and highly organized structure that is fundamental to the retroviral life cycle. A detailed understanding of its assembly, composition, and maturation provides a critical foundation for the development of novel therapeutic interventions and the refinement of retroviral vector technologies. The integration of quantitative data with advanced imaging techniques like cryo-electron tomography continues to illuminate the intricate architecture of this essential viral component.
References
- 1. Murine Leukemia Viruses: Objects and Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Murine leukemia virus - Wikipedia [en.wikipedia.org]
- 3. Supramolecular organization of immature and mature murine leukemia virus revealed by electron cryo-microscopy: Implications for retroviral assembly mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Rapid purification of extracellular and intracellular Moloney murine leukemia virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Guide to Cryo-Electron Tomography | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 7. Cryo-Electron Tomography Technology | Thermo Fisher Scientific - TW [thermofisher.com]
Initial Observations of Viral Budding in Lymphocytic Leukemia Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial observations of viral budding in lymphocytic leukemia cells. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, detailing the molecular mechanisms, experimental methodologies, and quantitative data related to this critical phase of the viral life cycle in the context of lymphocytic leukemia. The guide summarizes key findings, presents detailed experimental protocols, and visualizes the complex signaling pathways involved.
Quantitative Analysis of Viral Particle Release
The release of viral particles is a quantifiable measure of budding efficiency. The following table summarizes data from a study on Murine Leukemia Virus (MuLV), a retrovirus relevant to leukemia research, demonstrating the impact of cellular factors on the release of the viral Gag protein, a key component for budding.
| Cell Line | Treatment/Expressed Protein | Relative Viral Release Efficiency (% Gag Release) | Standard Deviation |
| NIH3T3 | Control (GFP) | 100 | ± 15 |
| NIH3T3 | Arf6Q67L (Constitutively active Arf6) | 50 | ± 10 |
| NIH3T3 | Sec-7 inhibitor | 60 | ± 12 |
Data adapted from a study on MuLV Gag release, where the release from control cells is set to 100%. Arf6 is a small GTPase involved in vesicular trafficking, and its modulation affects viral release.[1]
Experimental Protocols
Transmission Electron Microscopy (TEM) for Observing Viral Budding
Transmission electron microscopy is a high-resolution imaging technique that allows for the direct visualization of viral particles budding from the cell membrane.
Objective: To visualize the ultrastructure of viral budding events at the plasma membrane of cultured lymphocytic leukemia cells.
Materials:
-
Cultured lymphocytic leukemia cells (e.g., Jurkat, MOLT-4, or primary CLL cells)
-
Viral stock (e.g., retrovirus)
-
Phosphate-buffered saline (PBS)
-
Fixative solution: 2.5% glutaraldehyde (B144438) in 0.1 M cacodylate buffer, pH 7.4
-
Post-fixative solution: 1% osmium tetroxide in 0.1 M cacodylate buffer
-
Uranyl acetate (B1210297) (for en bloc staining)
-
Ethanol (B145695) series (50%, 70%, 90%, 100%) for dehydration
-
Propylene (B89431) oxide
-
Epoxy resin (e.g., Epon)
-
Ultramicrotome with a diamond knife
-
Copper grids
Procedure:
-
Cell Culture and Infection: Culture lymphocytic leukemia cells to the desired density and infect with the virus of interest.
-
Cell Harvesting: At the desired time post-infection, gently pellet the cells by centrifugation.
-
Fixation: Discard the supernatant and resuspend the cell pellet in the fixative solution. Incubate for 1-2 hours at 4°C.
-
Washing: Pellet the cells and wash three times with 0.1 M cacodylate buffer.
-
Post-fixation: Resuspend the cells in the post-fixative solution and incubate for 1 hour at 4°C in the dark.
-
Washing: Wash the cells three times with distilled water.
-
En Bloc Staining: Incubate the cells in 1% aqueous uranyl acetate for 1 hour at room temperature in the dark.
-
Dehydration: Dehydrate the cell pellet through a graded series of ethanol concentrations (e.g., 10 minutes each in 50%, 70%, 90%, and three times in 100% ethanol).
-
Infiltration: Infiltrate the pellet with a 1:1 mixture of propylene oxide and epoxy resin for 1 hour, followed by 100% resin overnight.
-
Embedding and Polymerization: Embed the cell pellet in fresh resin in a mold and polymerize in an oven at 60°C for 48 hours.
-
Sectioning: Trim the resin block and cut ultrathin sections (60-80 nm) using an ultramicrotome.
-
Grid Staining: Collect the sections on copper grids and stain with uranyl acetate and lead citrate.
-
Imaging: Examine the grids using a transmission electron microscope to identify and capture images of viral budding structures.
Immunofluorescence Staining for Visualizing Viral Budding Components
Immunofluorescence microscopy allows for the localization of specific viral and cellular proteins involved in the budding process.
Objective: To visualize the colocalization of viral Gag protein with cellular machinery at the plasma membrane of lymphocytic leukemia cells.
Materials:
-
Lymphocytic leukemia cells cultured on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixative: 4% paraformaldehyde in PBS
-
Permeabilization buffer: 0.1% Triton X-100 in PBS
-
Blocking solution: 5% bovine serum albumin (BSA) in PBS
-
Primary antibody against viral Gag protein
-
Fluorophore-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Antifade mounting medium
Procedure:
-
Cell Seeding: Seed lymphocytic leukemia cells onto coverslips and allow them to adhere.
-
Infection: Infect the cells with the virus of interest.
-
Fixation: At the desired time point, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Incubate the cells with permeabilization buffer for 10 minutes.
-
Washing: Wash the cells three times with PBS.
-
Blocking: Block non-specific binding sites by incubating the cells in blocking solution for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking solution overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate the cells with the fluorophore-conjugated secondary antibody diluted in blocking solution for 1 hour at room temperature in the dark.
-
Washing: Wash the cells three times with PBS.
-
Counterstaining: Stain the nuclei with DAPI for 5 minutes.
-
Mounting: Mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope.
Signaling Pathways in Viral Budding
Viral budding is a complex process that often hijacks the host cell's machinery. In lymphocytic leukemia cells, retroviruses exploit the Endosomal Sorting Complexes Required for Transport (ESCRT) pathway to facilitate their release. The following diagrams illustrate the key molecular players and their interactions in this process.
The ESCRT Pathway in Retroviral Budding
The ESCRT machinery is a cellular system responsible for membrane remodeling and scission. Retroviruses, through their Gag protein, recruit components of the ESCRT pathway to the site of budding to mediate the final "pinching off" of the new virion.
Caption: The ESCRT pathway is hijacked by viral Gag for budding.
T-Cell Receptor (TCR) Signaling Pathway
While a direct regulatory link between TCR signaling and ESCRT-mediated viral budding is still an active area of research, it is hypothesized that signaling cascades initiated by TCR activation could modulate the cellular environment, including the trafficking and availability of ESCRT components, thereby influencing the efficiency of viral egress. Key molecules in the TCR pathway, such as Lck and ZAP-70, are central to T-cell activation and could indirectly impact processes like viral budding.
Caption: TCR signaling cascade leading to T-cell activation.
References
Methodological & Application
Application Notes and Protocols for Long-Term Culture of Mouse Leukemia Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The long-term in vitro culture of leukemia cells is an essential tool for studying leukemia biology, identifying novel therapeutic targets, and screening potential drug candidates. Mouse models of leukemia are particularly valuable for their genetic tractability and their ability to recapitulate human disease. This document provides detailed protocols for the long-term culture of an established mouse myeloid leukemia cell line, C1498, as well as methods for co-culture with a feeder layer to support more fastidious leukemia cells, and adaptation to serum-free media for a more defined culture environment.
Data Presentation
Table 1: Culture Media and Supplements
| Component | Base Medium (Serum-Supplemented) | Feeder Layer Medium (MEF) | Serum-Free Adaptation Medium (Example) |
| Basal Medium | DMEM or RPMI 1640 | DMEM, High Glucose | Commercially available serum-free medium (e.g., StemSpan™ SFEM II) or custom formulation |
| Serum | 10% Fetal Bovine Serum (FBS) | 10% FBS (ESC-Qualified) | Initially 5-10% FBS, gradually reduced |
| Antibiotics | 1% Penicillin-Streptomycin | 1% Penicillin-Streptomycin | 1% Penicillin-Streptomycin |
| Amino Acids | 2 mM L-glutamine (or GlutaMAX™) | 1% MEM Non-Essential Amino Acids | As per serum-free medium formulation |
| Other Supplements | - | 0.1 mM β-mercaptoethanol | Cytokines (e.g., SCF, TPO, IL-3, IL-6) |
Table 2: Quantitative Data for C1498 Mouse Leukemia Cell Culture
| Parameter | Value | Source |
| Cell Type | Lymphoblast (classified as acute myeloid leukemia) | |
| Organism | Mus musculus (C57BL/6 mouse) | |
| Seeding Density | 1 to 3 x 10⁵ viable cells/mL | |
| Saturation Density | 1 to 2 x 10⁶ viable cells/mL | |
| Median Survival (in vivo) | Approximately 23 days | [1] |
| Subculture Conditions | Centrifuge at 125 x g for 5-10 minutes |
Experimental Protocols
Protocol 1: Standard Long-Term Culture of C1498 Mouse Leukemia Cells
This protocol describes the routine maintenance of the C1498 cell line.
Materials:
-
C1498 cells (e.g., ATCC TIB-49)
-
Dulbecco's Modified Eagle's Medium (DMEM) or RPMI 1640
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100X)
-
Sterile tissue culture flasks (T-25 or T-75)
-
Sterile conical tubes (15 mL and 50 mL)
-
Humidified incubator at 37°C with 5% CO₂
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing the basal medium (DMEM or RPMI 1640) with 10% FBS and 1% Penicillin-Streptomycin.
-
Thawing Cryopreserved Cells: a. Rapidly thaw the vial of frozen cells in a 37°C water bath for approximately 2 minutes. b. Decontaminate the outside of the vial with 70% ethanol. c. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. d. Centrifuge at 125 x g for 5-10 minutes to pellet the cells. e. Aspirate the supernatant containing the cryoprotectant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Initiating the Culture: a. Transfer the cell suspension to a T-75 flask. b. Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Maintaining the Culture: a. Monitor the cell density and viability every 2-3 days using a hemocytometer and trypan blue exclusion. b. When the cell density reaches 1-2 x 10⁶ cells/mL, subculture the cells. c. To subculture, transfer the desired volume of cell suspension to a sterile conical tube. d. Centrifuge at 125 x g for 5-10 minutes. e. Resuspend the cell pellet in fresh complete growth medium at a seeding density of 1-3 x 10⁵ cells/mL. f. Alternatively, cultures can be maintained by adding fresh medium to dilute the cell suspension to the recommended seeding density.
Protocol 2: Long-Term Co-culture with a Mitotically Inactivated MEF Feeder Layer
This protocol is suitable for more sensitive mouse leukemia cells or for studies investigating the interaction with the bone marrow microenvironment.
Materials:
-
Mouse Embryonic Fibroblasts (MEFs)
-
Mitomycin C (10 µg/mL) or access to a gamma irradiator
-
0.1% Gelatin solution
-
MEF medium (DMEM with 10% FBS, 1% Pen-Strep, 1% NEAA)
-
Mouse leukemia cells
-
Leukemia cell growth medium (as per cell requirements, may be supplemented with cytokines)
Procedure:
-
Prepare Gelatin-Coated Plates: a. Coat the surface of tissue culture plates with 0.1% gelatin solution. b. Incubate at room temperature for at least 2 hours.[2] c. Aspirate the excess gelatin solution before use.[2]
-
Mitotic Inactivation of MEFs (Mitomycin C method): a. Culture MEFs until they reach confluency. b. Add Mitomycin C solution (10 µg/mL) to the confluent MEF monolayer.[3] c. Incubate for 2-3 hours at 37°C.[2] d. Aspirate the Mitomycin C solution and wash the cells 3-5 times with sterile PBS to remove any residual drug.[2][3]
-
Plating the Feeder Layer: a. Dissociate the mitotically inactivated MEFs using trypsin. b. Centrifuge the cells and resuspend in MEF medium. c. Plate the MEFs onto the gelatin-coated plates at a density of approximately 3 x 10⁵ cells/mL.[2] d. Allow the feeder layer to attach and form a monolayer overnight.
-
Co-culturing Leukemia Cells: a. Aspirate the MEF medium from the feeder layer. b. Add the mouse leukemia cell suspension in their appropriate growth medium to the feeder layer. c. Incubate at 37°C with 5% CO₂. The leukemia cells will grow in suspension over the adherent feeder layer. d. To passage, gently collect the suspension cells, leaving the feeder layer intact. Centrifuge the leukemia cells and resuspend in fresh medium, then plate onto a fresh feeder layer.
Protocol 3: Adaptation of Mouse Leukemia Cells to Serum-Free Medium
This protocol describes a general procedure for weaning cells off serum to create a chemically defined culture environment.
Materials:
-
Mouse leukemia cells growing robustly in serum-containing medium
-
Serum-containing complete growth medium
-
Target serum-free medium (SFM), supplemented with appropriate cytokines (e.g., SCF, TPO, IL-3, IL-6)
Procedure (Sequential Adaptation): [4][5]
-
Initial Seeding: a. Start with a healthy, actively dividing culture of leukemia cells in their standard serum-containing medium (e.g., 10% FBS). b. Subculture the cells into a medium containing a reduced concentration of serum, for example, a 1:1 mixture of serum-containing medium and SFM (resulting in 5% FBS).
-
Gradual Weaning: a. Culture the cells in the 5% FBS medium for 2-3 passages, or until the growth rate and viability are stable. b. In the next subculture, further reduce the serum concentration by half (e.g., to 2.5% FBS). c. Continue this process of halving the serum concentration at each subsequent passage (e.g., 1.25%, 0.6%, etc.).[5]
-
Transition to 100% SFM: a. Once the cells are growing well in a very low serum concentration (e.g., <0.5%), transfer them to 100% SFM. b. Monitor the cells closely for viability and growth. It is common to observe an initial drop in viability and a slower growth rate.[5]
-
Stabilization: a. Passage the cells in 100% SFM for at least 3-5 passages until the viability is consistently >90% and the growth rate is stable.[4][6] b. If cells struggle at any step, maintain them at the previous, higher serum concentration for a few more passages before attempting to reduce the serum again.[4][5]
Visualizations
Experimental Workflow
Caption: Experimental workflow for long-term culture of mouse leukemia cells.
Signaling Pathway: TNF-α/NF-κB Autocrine Loop in Myeloid Leukemia
Caption: TNF-α/NF-κB signaling promotes leukemia cell survival via a positive feedback loop.
References
- 1. labcorp.com [labcorp.com]
- 2. Mitomycin C Treatment Protocol to Create Feeding Layer - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. cellbiolabs.com [cellbiolabs.com]
- 4. Adaptation of Cell Cultures to a Serum-Free Medium | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. sartorius.com [sartorius.com]
Application Notes and Protocols for Electron Microscopy in Viral Particle Identification
Audience: Researchers, scientists, and drug development professionals.
Introduction
Electron microscopy (EM) is an indispensable tool in virology, providing direct visualization of viral particles at high resolution. This capability is crucial for identifying new or emerging viruses, characterizing viral morphology, understanding viral replication cycles, and developing antiviral therapies and vaccines. This document provides detailed application notes and protocols for three key EM techniques used for viral particle identification: Negative Staining Transmission Electron Microscopy (NS-TEM), Cryo-Electron Microscopy (Cryo-EM) with Single Particle Analysis (SPA), and Cryo-Electron Tomography (Cryo-ET).
Negative Staining Transmission Electron Microscopy (NS-TEM)
Application Notes
Negative staining is a rapid and straightforward technique that provides high-contrast images of viral particles, making it an excellent method for initial sample assessment, including particle morphology, size distribution, and sample purity.[1] In this method, the virus suspension is adsorbed onto an EM grid and surrounded by an electron-dense heavy metal salt solution. The stain dries around the particles, creating a "negative" image where the virus appears light against a dark background.[1]
This technique is particularly useful for:
-
Rapid identification of unknown viruses: The characteristic morphology of many viruses allows for their preliminary classification to the family level.[2]
-
Screening sample quality: It is an essential first step before undertaking more complex and time-consuming techniques like cryo-EM to check for particle integrity, aggregation, and concentration.[3]
-
Quantitative analysis: Can be used for the enumeration of total virus particles (both infectious and non-infectious).[4]
While NS-TEM is a powerful screening tool, it has limitations. The staining and drying process can introduce artifacts, such as flattening or distortion of the viral particles, and the achievable resolution is typically limited to 15-25 Å.[1][5][6]
Quantitative Data Summary
| Parameter | Negative Staining (NS-TEM) |
| Typical Resolution | 15 - 25 Å[1][5][6] |
| Sample Requirements | ~3-5 µL of purified virus suspension |
| Workflow Duration | Rapid (minutes to a few hours from sample to image) |
| Data Acquisition Time | Minutes per grid |
| Data Processing Time | Minimal to hours, depending on the analysis |
| Relative Cost | Low |
| Key Advantages | Rapid, simple, high contrast, good for screening |
| Key Limitations | Potential for artifacts, limited resolution |
Experimental Protocol: Negative Staining of Viral Particles
Materials:
-
Purified virus suspension
-
EM grids (e.g., Formvar/carbon-coated copper grids)
-
Negative stain solution (e.g., 2% uranyl acetate (B1210297) or 2% phosphotungstic acid, pH 7.0)
-
Glow discharger
-
Pipettes and filter paper
-
Forceps
Procedure:
-
Grid Preparation: Glow discharge the EM grids for 15-30 seconds to render the carbon surface hydrophilic.
-
Sample Adsorption: Apply 3-5 µL of the purified virus suspension onto the shiny side of the grid. Allow the sample to adsorb for 1-3 minutes.
-
Blotting: Using filter paper, carefully blot the excess liquid from the edge of the grid. Do not touch the center of the grid.
-
Washing (Optional): Wash the grid by briefly touching it to a drop of deionized water to remove any salts or sugars from the buffer that may interfere with the staining. Blot again.
-
Staining: Apply a drop of the negative stain solution to the grid for 30-60 seconds.
-
Final Blotting: Blot the excess stain from the edge of the grid.
-
Drying: Allow the grid to air-dry completely before inserting it into the electron microscope.
-
Imaging: Observe the grid in a transmission electron microscope at an appropriate magnification.
Workflow Diagram
Cryo-Electron Microscopy (Cryo-EM) and Single Particle Analysis (SPA)
Application Notes
Cryo-EM has revolutionized structural biology by enabling the visualization of biological macromolecules, including viruses, at near-atomic resolution in a near-native, hydrated state. In this technique, a thin film of the virus suspension is rapidly frozen in liquid ethane (B1197151), trapping the particles in random orientations within a layer of vitreous (non-crystalline) ice.[7] This vitrification process preserves the native structure of the virus.[1] Large datasets of 2D projection images of the frozen particles are then collected, and sophisticated computational algorithms are used to classify the images and reconstruct a 3D density map of the virus. This process is known as Single Particle Analysis (SPA).[8]
Cryo-EM SPA is ideal for:
-
High-resolution structure determination: Can achieve resolutions below 3 Å, allowing for the building of atomic models of viral capsids and glycoproteins.[5]
-
Studying conformational changes: Can reveal different functional states of viral proteins, such as those involved in receptor binding and membrane fusion.
-
Vaccine and drug development: High-resolution structural information is invaluable for epitope mapping and structure-based drug design.[9]
The main challenges of cryo-EM are the high cost of the equipment and the need for specialized expertise in sample preparation and data processing.[10] A typical cryo-EM session can generate several terabytes of data.[11]
Quantitative Data Summary
| Parameter | Cryo-EM with Single Particle Analysis (SPA) |
| Typical Resolution | < 3 Å (near-atomic)[5] |
| Sample Requirements | 3-5 µL of highly pure, monodisperse virus suspension at 50 nM - 5 µM[12] |
| Workflow Duration | Days to weeks |
| Data Acquisition Time | 24-72 hours for a typical dataset |
| Data Processing Time | Days to weeks, computationally intensive[13] |
| Relative Cost | Very High (instrumentation costs can be $5-10 million)[11] |
| Key Advantages | Near-atomic resolution, preserves native structure |
| Key Limitations | Expensive, technically demanding, computationally intensive |
Experimental Protocol: Cryo-EM Sample Preparation and Data Acquisition
Materials:
-
Highly purified and concentrated virus sample
-
Cryo-EM grids (e.g., holey carbon grids)
-
Vitrification device (e.g., Vitrobot)
-
Liquid ethane and liquid nitrogen
-
Cryo-transfer holder
-
Cryo-electron microscope
Procedure:
-
Grid Preparation: Glow discharge the cryo-EM grids to make them hydrophilic.
-
Sample Application: In a temperature and humidity-controlled environment (typically ~4°C and 95% humidity), apply 3-4 µL of the virus sample to the grid.
-
Blotting: The grid is then blotted with filter paper to create a thin film of the sample across the holes of the carbon support. The blotting time is a critical parameter that needs to be optimized.
-
Plunge-Freezing: Immediately after blotting, the grid is plunged into liquid ethane cooled by liquid nitrogen. This rapidly freezes the sample, forming vitreous ice.
-
Grid Screening: The frozen grids are screened on a cryo-electron microscope to assess ice quality and particle distribution.
-
Data Collection: A high-end cryo-electron microscope is used for automated data collection. Thousands of images (micrographs) are recorded from different areas of the grid. A typical dataset can range from 1 to 5 terabytes.[11]
Workflow Diagram
Cryo-Electron Tomography (Cryo-ET)
Application Notes
Cryo-electron tomography (cryo-ET) is a powerful imaging technique that provides 3D reconstructions of unique, pleomorphic objects like viruses within their native cellular context.[12] Unlike SPA, which averages thousands of images of identical particles, cryo-ET generates a 3D reconstruction from a single object by acquiring a series of 2D images as the sample is tilted at different angles relative to the electron beam.[14]
Cryo-ET is particularly suited for:
-
In situ structural biology: Visualizing viruses and their interactions with host cell components directly within infected cells.[15]
-
Studying pleomorphic viruses: Characterizing the structure of viruses that lack a uniform size and shape.
-
Visualizing viral replication and assembly: Capturing snapshots of different stages of the viral life cycle within the cell.[12]
To image viruses inside cells, which are typically too thick for the electron beam to penetrate, a sample thinning step is required. This is often achieved using a cryo-focused ion beam (cryo-FIB) to mill away sections of the frozen cell, creating a thin, electron-transparent "lamella".[16]
Quantitative Data Summary
| Parameter | Cryo-Electron Tomography (Cryo-ET) |
| Typical Resolution | 5 - 20 Å (in situ, can reach subnanometer with subtomogram averaging)[17] |
| Sample Requirements | Virus-infected cells grown on EM grids or purified pleomorphic viruses |
| Workflow Duration | Days to weeks |
| Data Acquisition Time | 1-4 hours per tilt series |
| Data Processing Time | Hours to days per tomogram (reconstruction can take 5-15 min with GPU acceleration)[18] |
| Relative Cost | Very High (requires cryo-FIB in addition to cryo-TEM) |
| Key Advantages | 3D imaging of unique objects, in situ visualization |
| Key Limitations | Lower resolution than SPA, complex workflow, missing wedge artifact |
Experimental Protocol: Cellular Cryo-ET
Materials:
-
Virus-infected cells grown on EM grids
-
Vitrification device
-
Cryo-correlative light and electron microscope (Cryo-CLEM) (optional)
-
Cryo-focused ion beam/scanning electron microscope (Cryo-FIB/SEM)
-
Cryo-electron microscope
Procedure:
-
Sample Preparation: Grow host cells on EM grids and infect them with the virus of interest.
-
Vitrification: At the desired time post-infection, plunge-freeze the grids in liquid ethane to vitrify the cells.
-
Correlative Light Microscopy (Optional): If a fluorescently tagged virus or cellular component is used, image the frozen grids with a cryo-light microscope to identify the location of interest.
-
Cryo-FIB Milling: Transfer the grid to a cryo-FIB/SEM. Use the ion beam to mill away the surrounding cellular material, creating a thin lamella (100-200 nm thick) containing the region of interest.[19]
-
Tilt-Series Acquisition: Transfer the milled grid to a cryo-TEM. Acquire a tilt series by taking images at incremental tilt angles (e.g., -60° to +60° in 1-2° increments).[20]
-
Tomogram Reconstruction: Align the images in the tilt series and use computational methods to reconstruct a 3D tomogram of the lamella.
-
Subtomogram Averaging (Optional): If there are multiple copies of a specific viral component within the tomogram, these "subtomograms" can be extracted, aligned, and averaged to achieve a higher resolution structure.
Workflow Diagram
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. inext-discovery.eu [inext-discovery.eu]
- 3. Progress Towards CryoEM: Negative-Stain Procedures for Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 4. Cost Schemes – EMBL Imaging Centre [embl.org]
- 5. researchgate.net [researchgate.net]
- 6. bnl.gov [bnl.gov]
- 7. Pricing | Electron Microscopy Service Core | Research | IU School of Medicine [medicine.iu.edu]
- 8. MyScope [myscope.training]
- 9. pathology.duke.edu [pathology.duke.edu]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. Cost-Benefit Analysis Of Establishing A Cryo-EM Facility [eureka.patsnap.com]
- 12. Cryo-Electron Tomography Technology | Thermo Fisher Scientific - FR [thermofisher.com]
- 13. par.nsf.gov [par.nsf.gov]
- 14. MyScope [myscope.training]
- 15. In Situ Imaging of Virus-Infected Cells by Cryo-Electron Tomography: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Guide to Cryo-Electron Tomography | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 17. Current data processing strategies for cryo-electron tomography and subtomogram averaging - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. journals.asm.org [journals.asm.org]
- 20. creative-biostructure.com [creative-biostructure.com]
Application Notes and Protocols for Detecting Viral Particles in Historical Tissue Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction: The study of ancient diseases, or paleopathology, provides invaluable insights into the evolution of viruses, their historical impact on human and animal populations, and the dynamics of past pandemics. Historical tissue samples, including formalin-fixed, paraffin-embedded (FFPE) tissues from medical archives and ancient remains, are a key resource in this field. However, the degraded and fragmented nature of nucleic acids and proteins in these samples presents significant technical challenges. This document outlines the principal methodologies for detecting viral particles in such challenging specimens, providing detailed protocols and comparative data to guide researchers in selecting the appropriate technique.
Immunohistochemistry (IHC)
Application Note: Immunohistochemistry is a powerful technique used to localize viral antigens within the context of tissue architecture. It employs a specific antibody that binds to the target viral protein, which is then visualized using a chromogenic or fluorescent detection system. This method is particularly useful for identifying the specific cell types infected by the virus and observing the tissue's histopathological response. A major advantage of IHC is its applicability to FFPE tissues, the most common form of archival sample. However, the success of IHC is highly dependent on the preservation of the target antigen and requires a rigorous antigen retrieval process to unmask epitopes cross-linked by formalin fixation. The specificity of the primary antibody is also a critical factor, as cross-reactivity can lead to false-positive results.
Experimental Workflow for Immunohistochemistry
Caption: Workflow for viral antigen detection in FFPE tissues using IHC.
Detailed Protocol for IHC on FFPE Tissues
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Transfer slides through a graded series of ethanol: 100% (2x, 3 min each), 95% (1x, 3 min), and 70% (1x, 3 min).
-
Rinse in distilled water for 5 minutes.
-
-
Antigen Retrieval:
-
Perform Heat-Induced Epitope Retrieval (HIER) by immersing slides in a retrieval solution (e.g., 10 mM Sodium Citrate, pH 6.0).
-
Heat the solution to 95-100°C for 20-40 minutes in a water bath or steamer.
-
Allow slides to cool to room temperature in the buffer (approx. 20 minutes).
-
Rinse slides in Tris-buffered saline (TBS).
-
-
Staining:
-
Quench endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 10-15 minutes.
-
Rinse with TBS.
-
Apply a protein block (e.g., 5% normal goat serum in TBS) and incubate for 30-60 minutes to prevent non-specific antibody binding.
-
Incubate sections with the primary antibody (specific to the viral antigen) at an optimized dilution overnight at 4°C.
-
Rinse with TBS (3x, 5 min each).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Rinse with TBS (3x, 5 min each).
-
-
Visualization and Counterstaining:
-
Apply the chromogen substrate solution (e.g., DAB) and incubate until the desired stain intensity develops (typically 1-10 minutes), monitoring under a microscope.
-
Rinse with distilled water to stop the reaction.
-
Counterstain with hematoxylin (B73222) for 30-60 seconds.
-
"Blue" the hematoxylin in a gentle stream of tap water.
-
Dehydrate the sections through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
In Situ Hybridization (ISH)
Application Note: In Situ Hybridization is a technique that detects specific viral nucleic acid sequences (DNA or RNA) directly within morphologically preserved tissue sections. It uses a labeled nucleic acid probe that is complementary to the target viral sequence. ISH is invaluable for localizing viral genomes or transcripts within specific cells, providing crucial information about viral tropism and replication sites. Chromogenic (CISH) and fluorescent (FISH) versions of the technique are available. For historical FFPE samples, where RNA is often highly degraded, DNA-ISH or detection of stable viral RNAs (like Epstein-Barr virus-encoded small RNAs) is generally more successful. The main challenges include ensuring probe penetration into the cross-linked tissue matrix and preserving the often-fragmented target nucleic acids.
Logical Diagram for Method Selection
Caption: Decision tree for selecting a viral detection method.
Detailed Protocol for CISH on FFPE Tissues
-
Sample Preparation:
-
Perform deparaffinization and rehydration as described in the IHC protocol.
-
Wash sections in phosphate-buffered saline (PBS).
-
-
Pre-treatment:
-
Incubate slides in a permeabilization solution (e.g., Proteinase K) at 37°C for 15-30 minutes to allow probe entry. The duration is critical and must be optimized.
-
Wash in PBS.
-
Dehydrate sections through a graded ethanol series and air dry.
-
-
Hybridization:
-
Apply the nucleic acid probe (e.g., a DIG-labeled DNA probe) to the tissue section.
-
Cover with a coverslip and seal to prevent evaporation.
-
Denature the probe and target DNA simultaneously by heating the slides on a hot plate at 95°C for 5-10 minutes.
-
Transfer the slides to a humidified chamber and incubate overnight at 37°C for hybridization to occur.
-
-
Post-Hybridization Washes:
-
Carefully remove the coverslips.
-
Wash the slides in a stringent wash buffer (e.g., 0.5x SSC) at a high temperature (e.g., 72°C for 5 minutes) to remove non-specifically bound probes.
-
Wash in a detection buffer.
-
-
Detection and Visualization:
-
Block non-specific sites with a blocking solution.
-
Incubate with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase, AP).
-
Wash thoroughly.
-
Apply the chromogenic substrate (e.g., NBT/BCIP) and incubate in the dark until the desired color develops.
-
Stop the reaction by washing in water.
-
Counterstain with a suitable nuclear stain (e.g., Nuclear Fast Red).
-
Dehydrate, clear, and mount.
-
Polymerase Chain Reaction (PCR)
Application Note: PCR-based methods are the most sensitive for detecting viral nucleic acids, capable of amplifying minute quantities of DNA or reverse-transcribed RNA. This makes PCR, including quantitative PCR (qPCR), ideal for historical samples where viral loads may be low and nucleic acids are heavily degraded. The technique involves extracting all nucleic acids from the tissue, followed by the amplification of a specific viral target using primers. The major drawback is that it does not preserve the tissue architecture, so the location of the virus within the tissue is lost. Furthermore, due to its extreme sensitivity, PCR is highly susceptible to contamination from modern DNA, which necessitates stringent laboratory controls and dedicated ancient DNA facilities.
Viral Activation of an Innate Immune Pathway
Caption: Simplified RIG-I signaling pathway for innate antiviral response.
Detailed Protocol for PCR from FFPE Tissues
-
Preparation (Dedicated Clean Room):
-
Use sterile, DNA-free reagents and filter-barrier pipette tips.
-
Physically separate pre-PCR (extraction, setup) and post-PCR (amplification, analysis) areas.
-
Include multiple non-template controls (NTCs) to monitor for contamination.
-
-
Nucleic Acid Extraction:
-
Place 5-10 µm thick FFPE sections into a sterile microcentrifuge tube.
-
Add 1 ml of xylene to remove paraffin, vortex, and centrifuge. Remove the supernatant. Repeat.
-
Wash the pellet with 1 ml of 100% ethanol to remove xylene. Centrifuge and remove the supernatant. Repeat.
-
Air dry the pellet completely.
-
Resuspend the pellet in a lysis buffer containing Proteinase K.
-
Incubate at 56°C for 1-3 days, or until tissue is fully lysed. The extended time helps reverse formalin cross-linking.
-
Extract DNA/RNA using a commercial kit designed for FFPE tissues or a phenol-chloroform protocol, following the manufacturer's instructions.
-
Elute the nucleic acids in a small volume of sterile, nuclease-free water or buffer.
-
-
PCR Amplification (qPCR):
-
Design primers to amplify a short target region (typically <150 base pairs) to increase the success rate with degraded DNA.
-
Set up the qPCR reaction in the pre-PCR area using a master mix (containing polymerase, dNTPs, and buffer), primers, a fluorescent probe (e.g., TaqMan), and the extracted DNA.
-
Example thermal cycling conditions:
-
Initial Denaturation: 95°C for 10 minutes (activates polymerase, denatures DNA).
-
40-50 Cycles:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
(Include a melt curve analysis step for SYBR Green assays).
-
-
-
Data Analysis:
-
Analyze the amplification plots. A positive result is indicated by a sigmoidal amplification curve that crosses the threshold within a reasonable cycle number (e.g., <40).
-
Confirm the specificity of the product by melt curve analysis or by running the PCR product on an agarose (B213101) gel.
-
Sequence the amplicon to verify that it is the correct viral target.
-
Comparative Summary of Methods
| Feature | Immunohistochemistry (IHC) | In Situ Hybridization (ISH) | Polymerase Chain Reaction (PCR) |
| Target | Viral Proteins (Antigens) | Viral Nucleic Acids (DNA/RNA) | Viral Nucleic Acids (DNA/RNA) |
| Sensitivity | Moderate | Moderate to High | Extremely High |
| Cellular Context | Excellent (Preserves tissue morphology) | Excellent (Localizes virus in cells) | Lost (Tissue is homogenized) |
| Key Advantage | Visualizes host-pathogen interaction at the protein level. | Pinpoints viral genome/transcripts within specific cells. | Can detect very low viral loads in highly degraded samples. |
| Main Limitation | Antigen degradation or masking can lead to false negatives. | Probe penetration can be difficult; RNA is often too degraded. | High risk of contamination; provides no spatial information. |
| Best For | Identifying infected cell types and tissue pathology. | Determining viral tropism and replication sites. | Screening samples for viral presence; high-sensitivity detection. |
Application of Organotypic Cultures in Viral Oncology Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Organotypic cultures, which are three-dimensional (3D) culture systems that recapitulate the complex architecture and microenvironment of native tissues, have emerged as indispensable tools in viral oncology research. These models bridge the gap between traditional 2D cell culture and in vivo animal models, offering a physiologically relevant platform to study the intricate interactions between oncoviruses, host cells, and the tumor microenvironment. This document provides a detailed overview of the applications of organotypic cultures in viral oncology, complete with experimental protocols, quantitative data, and visualizations of key signaling pathways.
Two primary types of organotypic cultures are prominently used in viral oncology: organotypic raft cultures and organotypic tissue slice cultures.
Organotypic Raft Cultures: These cultures are particularly valuable for studying viruses that infect epithelial tissues, such as the Human Papillomavirus (HPV). They are generated by seeding keratinocytes onto a dermal equivalent, typically composed of collagen and fibroblasts. By lifting the culture to an air-liquid interface, the keratinocytes are induced to stratify and differentiate, mimicking the structure of the squamous epithelium. This system is unique in its ability to support the entire productive life cycle of HPV, which is tightly linked to epithelial differentiation.[1][2] This allows for detailed investigations into viral replication, oncogene expression, and the mechanisms of virus-induced cellular transformation.
Organotypic Tissue Slice Cultures: These cultures are prepared by sectioning fresh tumor biopsies into thin slices that are then maintained in vitro. A key advantage of this model is the preservation of the native tumor microenvironment, including the extracellular matrix, stromal cells, and resident immune cells.[3][4][5] This makes them an excellent platform for evaluating the efficacy and specificity of oncolytic viruses.[6][7] Researchers can assess viral spread, tumor cell lysis, and the activation of anti-tumor immune responses within a patient-derived tissue context.[6][7]
The application of these models extends to drug development, where they serve as a preclinical platform for screening novel antiviral and oncolytic therapies. By providing a more accurate prediction of in vivo responses compared to 2D cultures, organotypic models can help to de-risk clinical trials and accelerate the development of new cancer treatments.[3]
Data Presentation
Quantitative Analysis of Oncolytic Adenovirus Cytotoxicity in Patient-Derived Organoids
The following table summarizes the cytotoxic effects of a novel oncolytic adenovirus, AD4-GHPE, on patient-derived breast cancer (BC-1) and hypopharyngeal cancer (PhC-1) organoids compared to their corresponding normal tissue organoids. The data demonstrates the tumor-specific killing ability of the oncolytic virus.
| Organoid Type | Virus Titer (pfu/well) | Mean Cell Viability (%) | Standard Deviation |
| BC-1 (Tumor) | 0 | 100 | 5.2 |
| 1 x 10⁴ | 45.8 | 4.1 | |
| 1 x 10⁵ | 40.01 | 3.8 | |
| Br-1 (Normal) | 0 | 100 | 4.8 |
| 1 x 10⁴ | 79.15 | 5.5 | |
| 1 x 10⁵ | 75.3 | 4.9 | |
| PhC-1 (Tumor) | 0 | 100 | 6.1 |
| 1 x 10⁴ | 38.4 | 3.5 | |
| 1 x 10⁵ | 36.02 | 3.1 | |
| Ph-1 (Normal) | 0 | 100 | 5.5 |
| 1 x 10⁴ | 80.22 | 6.2 | |
| 1 x 10⁵ | 77.8 | 5.8 |
Data adapted from a study on oncolytic virus evaluation in patient-derived organoids.[1][8]
Quantitative Analysis of Oncolytic Virus Permissivity and Efficacy in Patient-Derived Head and Neck Tumor Slice Cultures
This table presents data on the permissivity of patient-derived head and neck squamous cell carcinoma (HNSCC) slice cultures to the oncolytic virus VSV-GP, as determined by GFP reporter expression, and the quantification of viral genome copy number.
| Patient Sample | Treatment | GFP Score (Permissivity) | VSV-N Genomic Copies (per unit) |
| HNSCC-027 | Mock | 0 | Not Detected |
| VSV-GP-GFP | 3 | 1.2 x 10⁶ | |
| VSV-GP-GFP + IFN-α | 1 | 2.5 x 10⁴ | |
| HNSCC-028 | Mock | 0 | Not Detected |
| VSV-GP-GFP | 4 | 3.8 x 10⁶ | |
| VSV-GP-GFP + IFN-α | 2 | 5.1 x 10⁴ | |
| HNSCC-029 | Mock | 0 | Not Detected |
| VSV-GP-GFP | 2 | 8.5 x 10⁵ | |
| VSV-GP-GFP + IFN-α | 1 | 1.9 x 10⁴ |
GFP Score: 0 (no GFP), 1 (<10%), 2 (10-34%), 3 (35-50%), 4 (51-80%), 5 (>80%) of viable cells are GFP positive. Data adapted from a study on oncolytic virus action in patient-derived head and neck tumor slice cultures.[6]
Experimental Protocols
Protocol 1: Generation of Organotypic Raft Cultures for HPV Studies
This protocol details the generation of organotypic raft cultures to study the full life cycle of Human Papillomavirus (HPV).
Materials:
-
Human keratinocytes (e.g., primary human foreskin keratinocytes or NIKS cells)
-
J2 3T3 fibroblasts
-
Rat tail collagen type I
-
10x Ham's F12 medium
-
Fetal bovine serum (FBS)
-
Keratinocyte growth medium (e.g., Keratinocyte-SFM with supplements)
-
EGF, hydrocortisone, cholera toxin, insulin
-
Penicillin-streptomycin
-
Trypsin-EDTA
-
6-well and 12-well cell culture plates
-
Transwell inserts (0.4 µm pore size)
-
Stainless steel grids
Procedure:
-
Dermal Equivalent Preparation:
-
Culture J2 3T3 fibroblasts in DMEM with 10% FBS.
-
Prepare a collagen gel mixture on ice: 8 parts rat tail collagen type I, 1 part 10x Ham's F12, 1 part FBS. Neutralize with 1N NaOH.
-
Add J2 3T3 fibroblasts to the collagen mixture to a final concentration of 2.5 x 10⁵ cells/mL.
-
Dispense 2 mL of the collagen-fibroblast mixture into each well of a 6-well plate.
-
Allow the gels to solidify at 37°C for 1-2 hours.
-
-
Seeding of Keratinocytes:
-
Culture human keratinocytes in keratinocyte growth medium.
-
Trypsinize and resuspend the keratinocytes.
-
Seed 5 x 10⁵ keratinocytes onto each solidified dermal equivalent.
-
Culture submerged in keratinocyte growth medium for 2-4 days until confluent.
-
-
Lifting to Air-Liquid Interface:
-
Once confluent, carefully lift the dermal equivalent with the keratinocyte layer onto a stainless steel grid in a deep-well culture dish.
-
Add raft culture medium (a mixture of DMEM and Ham's F12 supplemented with FBS, EGF, hydrocortisone, cholera toxin, and insulin) to the dish, ensuring the medium reaches the bottom of the grid but does not cover the epithelial surface.
-
Incubate at 37°C in a 5% CO₂ incubator.
-
-
Culture and Harvesting:
-
Change the raft culture medium every 2-3 days.
-
Cultures are typically grown for 11-14 days to allow for full epithelial stratification and differentiation.
-
Harvest the raft cultures by fixing in 10% neutral buffered formalin and embedding in paraffin (B1166041) for histological and molecular analysis.
-
Protocol 2: Oncolytic Virus Efficacy Testing in Organotypic Tumor Slice Cultures
This protocol describes the methodology for assessing the efficacy of oncolytic viruses in patient-derived tumor slice cultures.
Materials:
-
Fresh tumor tissue from surgical resection
-
Vibratome or similar tissue slicer
-
Culture medium (e.g., DMEM/F12 with 10% FBS, penicillin-streptomycin, and growth factor supplements)
-
Oncolytic virus stock of known titer
-
Transwell inserts (0.4 µm pore size)
-
6-well culture plates
-
Reagents for viability/cytotoxicity assays (e.g., CellTiter-Glo® 3D)
-
Reagents for viral titration (e.g., TCID₅₀ assay)
-
Fixatives and embedding reagents for histology
Procedure:
-
Tissue Slice Preparation:
-
Immediately place the fresh tumor tissue in ice-cold culture medium.
-
Embed the tissue in low-melting-point agarose.
-
Use a vibratome to cut the tissue into 200-300 µm thick slices.
-
Collect the slices in fresh, cold culture medium.
-
-
Slice Culture and Viral Infection:
-
Place a single tumor slice onto a Transwell insert in a 6-well plate.
-
Add culture medium to the well, ensuring the slice is at the air-liquid interface.
-
Allow the slices to equilibrate in culture for 24 hours.
-
Infect the slices by adding the oncolytic virus directly onto the slice surface at a predetermined multiplicity of infection (MOI).
-
Include uninfected control slices.
-
-
Monitoring and Analysis:
-
Culture the slices for a defined period (e.g., 48-96 hours), changing the medium as needed.
-
Viability/Cytotoxicity Assay: At the end of the culture period, assess cell viability using an appropriate assay (e.g., ATP-based luminescence assay).
-
Viral Titer: Collect the culture supernatant and/or lyse the tissue slice to determine the viral titer using a standard plaque assay or TCID₅₀ assay to quantify viral replication.[2][9][10][11][12]
-
Histological Analysis: Fix and embed the slices for histological analysis (e.g., H&E staining, immunohistochemistry for viral antigens and apoptosis markers).
-
Reporter Gene Expression: If using an oncolytic virus expressing a reporter gene (e.g., GFP), visualize and quantify the reporter expression using fluorescence microscopy.
-
Mandatory Visualization
Experimental Workflow for Organotypic Raft Culture
Experimental Workflow for Oncolytic Virus Testing in Tumor Slices
HPV E6/E7 Oncoproteins and the Hedgehog Signaling Pathway
EBV LMP1 and the Notch Signaling Pathway
Oncovirus-Mediated Dysregulation of the Ras-MAPK Signaling Pathway
References
- 1. The E6/E7 oncogenes of human papilloma virus and estradiol regulate hedgehog signaling activity in a murine model of cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo estimation of oncolytic virus populations within tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modeling the Efficacy of Oncolytic Adenoviruses In Vitro and In Vivo: Current and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organotypic tumor slice cultures provide a versatile platform for immuno-oncology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Three-dimensional tumor cell cultures employed in virotherapy research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Patient-derived head and neck tumor slice cultures: a versatile tool to study oncolytic virus action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Real-Time Visualization and Quantification of Oncolytic M1 Virus In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Real-time monitoring of oncolytic VSV properties in a novel in vitro microphysiological system containing 3D multicellular tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Growth, Purification, and Titration of Oncolytic Herpes Simplex Virus - PMC [pmc.ncbi.nlm.nih.gov]
A Note to the Reader: Initial investigations into the applications of M7594_0037 for studying retroviruses have revealed no direct scientific literature or established methodologies supporting this specific use. The primary and documented application of this compound is in the field of oncology as an inhibitor of human peptide deformylase. Therefore, the following application notes and protocols are based on its established role as an anti-cancer agent.
Introduction to this compound
This compound is a potent small molecule inhibitor of human peptide deformylase (HsPDF), a mitochondrial enzyme.[1][2][3] HsPDF is responsible for removing the N-formyl group from newly synthesized mitochondrial proteins.[4][5] Inhibition of this enzyme leads to the accumulation of formylated proteins, which can induce mitochondrial dysfunction and ultimately trigger apoptosis (programmed cell death).[4] HsPDF is overexpressed in various cancer types, including breast, colon, and lung cancer, making it a promising target for anti-cancer drug development.[4][6] this compound was identified through structure-based drug design and has demonstrated significant anti-proliferative activity against several human cancer cell lines.[6][7]
Core Mechanism of Action
The primary mechanism of action for this compound is the inhibition of the enzymatic activity of HsPDF. This disruption of mitochondrial protein maturation is the basis for its application in cancer research.
Caption: Mechanism of this compound-induced apoptosis.
Quantitative Data Summary
The anti-proliferative activity of this compound has been quantified against several human cancer cell lines. The IC50 values, representing the concentration of the compound required to inhibit the growth of 50% of the cells, are summarized below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 35.26 | [2][6][7] |
| A549 | Lung Cancer | 29.63 | [2][6][7] |
| MCF-7 | Breast Cancer | 24.63 | [2][6][7] |
Application Notes
1. Investigating the Role of Mitochondrial Protein Deformylation in Cancer
This compound can be utilized as a chemical probe to study the downstream effects of HsPDF inhibition in various cancer models. By treating cancer cells with this compound, researchers can investigate changes in mitochondrial function, protein expression, and the induction of apoptotic pathways.
2. Screening for Synergistic Anti-Cancer Agents
This compound can be used in combination with other anti-cancer drugs to identify potential synergistic effects. For example, agents that induce mitochondrial stress or target other aspects of cancer cell metabolism may enhance the efficacy of this compound.
3. Lead Compound for Novel Drug Development
The chemical scaffold of this compound serves as a starting point for the design and synthesis of more potent and selective HsPDF inhibitors.[6] Structure-activity relationship (SAR) studies can be conducted by modifying the functional groups of this compound to improve its pharmacological properties.
Experimental Protocols
Protocol 1: Cell Viability Assay to Determine IC50 Values
This protocol outlines the use of a standard MTT or similar colorimetric assay to measure the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete culture medium. A typical concentration range would be from 0.1 µM to 100 µM. Include a vehicle control (DMSO) and a no-treatment control.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT reagent to each well and incubate for another 4 hours.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.
Caption: Workflow for determining IC50 using an MTT assay.
Protocol 2: Western Blot Analysis of Apoptosis Markers
This protocol is designed to detect the induction of apoptosis in cancer cells treated with this compound by analyzing the cleavage of PARP (Poly (ADP-ribose) polymerase), a hallmark of apoptosis.
Materials:
-
Cancer cells treated with this compound at a concentration around its IC50 value.
-
Untreated control cells.
-
RIPA buffer with protease inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies (e.g., anti-cleaved PARP, anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Lyse the treated and untreated cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved PARP overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Probe for a loading control like β-actin to ensure equal protein loading.
Caption: Western blot workflow for apoptosis marker detection.
References
- 1. researchgate.net [researchgate.net]
- 2. Bacterial Peptide deformylase inhibitors: a new class of antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kffhealthnews.org [kffhealthnews.org]
- 4. UCLA AIDS Institute researchers find a peptide that encourages HIV infection | EurekAlert! [eurekalert.org]
- 5. PDF peptide deformylase, mitochondrial [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. Drug forecast – the peptide deformylase inhibitors as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vitro Models of Murine Lymphocytic Leukemia
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive guide to utilizing various in vitro models for the study of murine lymphocytic leukemia. Detailed protocols for the culture of established cell lines, implementation of co-culture systems, and development of 3D spheroid models are provided, alongside methodologies for key experimental assays.
Introduction to In Vitro Models
In vitro models are indispensable tools for investigating the pathobiology of murine lymphocytic leukemia and for the preclinical evaluation of novel therapeutic agents. These models range from simple 2D monocultures of established cell lines to more complex co-culture and 3D systems that aim to recapitulate the tumor microenvironment. The choice of model depends on the specific research question, with each system offering unique advantages and limitations.
Murine Lymphocytic Leukemia Cell Lines
Several murine cell lines have been established as valuable models for lymphocytic leukemia research. These cell lines can be cultured in suspension and are amenable to a wide range of cellular and molecular assays.
Table 1: Characteristics of Common Murine Lymphocytic Leukemia Cell Lines
| Cell Line | Description | Key Markers | Doubling Time (approx.) |
| EMC2, EMC4, EMC6 | Derived from the IgH.TEμ CLL mouse model, these lines exhibit a stable CLL phenotype.[1] | CD5+, CD19+, CD43+, IgM+[1] | Not readily available |
| CH12-LX | Derived from a B-cell lymphoma, these are rapidly dividing cells. | IgM+, CD5+, CD19+, CD11b+ | ~48 hours |
| L1210 | Lymphoblastic leukemia cell line. | Not specified | ~10-12 hours |
| C1498 | Myeloid leukemia cell line often used in leukemia research. | Myeloid markers | Not readily available |
Protocol 2.1: Culture of CH12-LX Murine Lymphoma Cells[2]
Materials:
-
CH12-LX cells
-
RPMI 1640 with L-Glutamine
-
Heat-inactivated Fetal Bovine Serum (HI-FBS)
-
Penicillin-Streptomycin (Pen-Strep)
-
β-Mercaptoethanol (B-ME)
-
Complete Growth Medium: RPMI 1640, 10% HI-FBS, 1% Pen-Strep, 1x10⁻⁵ M B-ME
-
Freezing Medium: 90% HI-FBS, 10% DMSO
Procedure:
-
Thawing Frozen Cells:
-
Thaw the vial of cells rapidly in a 37°C water bath.
-
Transfer the cells to a 15 mL conical tube containing 10 mL of pre-warmed complete growth medium.
-
Centrifuge at 1500 rpm for 3 minutes and discard the supernatant.
-
Resuspend the cell pellet in 10 mL of fresh complete growth medium and transfer to a T25 flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Maintaining Cultures:
-
Maintain cell density between 1x10⁵ and 1x10⁶ cells/mL.
-
Split cultures approximately every 2 days by diluting the cell suspension 1:8 to 1:10 with fresh complete growth medium.
-
-
Cryopreservation:
-
Centrifuge cells and resuspend the pellet in freezing medium at a concentration of 1x10⁷ cells/mL.
-
Transfer 1 mL aliquots to cryovials.
-
Freeze the cells slowly using a controlled-rate freezing container at -80°C overnight.
-
Transfer the vials to liquid nitrogen for long-term storage.
-
Co-culture Systems to Mimic the Tumor Microenvironment
The bone marrow microenvironment plays a crucial role in supporting leukemia cell survival and proliferation. Co-culture systems with stromal cells can partially replicate these interactions in vitro.
Protocol 3.1: Co-culture of Murine Leukemia Cells with Stromal Cells
This protocol is adapted from methodologies used for co-culturing leukemia cells with stromal support.[2][3]
Materials:
-
Murine leukemia cells (e.g., EMC2, CH12-LX)
-
Murine stromal cell line (e.g., MS-5, OP9)
-
Complete growth medium for leukemia cells
-
Complete growth medium for stromal cells (e.g., α-MEM with 10% FBS)
-
6-well or 24-well tissue culture plates
Procedure:
-
Prepare the Stromal Cell Layer:
-
Seed the stromal cells (e.g., MS-5) into the wells of a tissue culture plate at a density that will result in a confluent monolayer within 24-48 hours.
-
Culture the stromal cells in their recommended growth medium until they are 80-90% confluent.
-
Optional: Irradiate the stromal cells to arrest their growth before adding the leukemia cells.
-
-
Initiate the Co-culture:
-
Carefully remove the medium from the stromal cell monolayer.
-
Add the murine leukemia cells in their complete growth medium to the wells containing the stromal cells. A typical starting density for leukemia cells is 5x10⁵ cells/mL.[2]
-
Incubate the co-culture at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Maintain the Co-culture:
-
Monitor the cultures daily. Leukemia cells will grow in suspension over the stromal layer.
-
To passage, gently aspirate the suspension cells, centrifuge, and resuspend in fresh medium. A portion of these cells can be added back to the original well or to a fresh stromal layer.
-
The stromal layer may need to be replaced every 7-10 days.
-
3D Spheroid Models
Three-dimensional spheroid cultures offer a more physiologically relevant model by promoting cell-cell interactions in a scaffold-free environment.
Protocol 4.1: Generation of Murine Leukemia Spheroids[5][6]
Materials:
-
Murine leukemia cells
-
Complete growth medium
-
Ultra-low attachment (ULA) round-bottom 96-well plates
-
(Optional) Extracellular matrix (e.g., Matrigel)
Procedure:
-
Cell Preparation:
-
Harvest leukemia cells and ensure a single-cell suspension.
-
Count the cells and resuspend them in complete growth medium to the desired seeding density (e.g., 1,000 - 10,000 cells per well).[4]
-
-
Spheroid Formation:
-
Add 100 µL of the cell suspension to each well of a ULA 96-well plate.[4]
-
Centrifuge the plate at a low speed (e.g., 100 x g) for 5-10 minutes to facilitate cell aggregation at the bottom of the well.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Spheroid Culture and Monitoring:
-
Spheroids should form within 24-72 hours.[4]
-
Monitor spheroid formation and growth visually using an inverted microscope.
-
Carefully change the medium every 2-3 days by aspirating half of the old medium and adding fresh, pre-warmed medium.
-
Key Experimental Protocols
Protocol 5.1: Drug Sensitivity Assay (IC50 Determination)
Materials:
-
Murine leukemia cells
-
Complete growth medium
-
96-well tissue culture plates (or ULA plates for spheroids)
-
Therapeutic agent of interest (e.g., Ibrutinib)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed leukemia cells (or spheroids) in a 96-well plate at an appropriate density.
-
-
Drug Treatment:
-
Prepare a serial dilution of the drug in complete growth medium.
-
Add the drug dilutions to the wells, ensuring a range of concentrations that will span the expected IC50 value. Include a vehicle control (e.g., DMSO).
-
Incubate for a predetermined time (e.g., 48-72 hours).
-
-
Cell Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as required.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the cell viability against the log of the drug concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. response).
-
Table 2: Reported IC50 Values for Ibrutinib in Lymphocytic Leukemia
| Cell Type/Condition | Ibrutinib IC50 | Reference |
| Btk | 0.5 nM | [5] |
| Primary Human CLL Cells (ex vivo) | 0.4 µM – 9.7 µM | [6] |
| Primary Human CLL Cells with del17p/TP53 mutation | Higher IC50 (less sensitive) | [6] |
| Primary Human CLL Cells with trisomy 12 | Lower IC50 (more sensitive) | [6] |
Note: IC50 values can vary significantly based on the specific cell line, experimental conditions, and viability assay used.
Protocol 5.2: Flow Cytometry for Immunophenotyping
Materials:
-
Murine leukemia cells
-
FACS buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against murine cell surface markers (e.g., CD5, CD19, CD43, IgM)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest and wash the leukemia cells with FACS buffer.
-
Resuspend the cells to a concentration of 1x10⁶ cells/mL in FACS buffer.
-
-
Antibody Staining:
-
Add the appropriate antibodies to the cell suspension.
-
Incubate on ice for 30 minutes in the dark.
-
-
Washing:
-
Wash the cells twice with FACS buffer to remove unbound antibodies.
-
-
Data Acquisition:
-
Resuspend the cells in FACS buffer.
-
Acquire the data on a flow cytometer.
-
-
Data Analysis:
-
Gate on the live cell population based on forward and side scatter.
-
Analyze the expression of the markers of interest.
-
Table 3: Typical Immunophenotype of Murine CLL-like Cell Lines
| Marker | EMC Cell Lines Expression | CH12-LX Expression |
| CD19 | Positive[1] | Positive |
| CD5 | Positive[1] | Positive |
| IgM | Positive[1] | Positive |
| CD43 | Positive[1] | Not specified |
| CD11b | Not specified | Positive |
Key Signaling Pathways in Murine Lymphocytic Leukemia
Understanding the signaling pathways that drive leukemia cell survival and proliferation is critical for identifying novel therapeutic targets.
B-Cell Receptor (BCR) Signaling
The BCR signaling pathway is a key driver of B-cell malignancies.[7] Upon antigen binding, a signaling cascade is initiated, leading to cell survival and proliferation.
Caption: B-Cell Receptor (BCR) signaling pathway in lymphocytic leukemia.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of immune responses, inflammation, and cell survival, and its constitutive activation is a hallmark of many B-cell malignancies.
Caption: Canonical NF-κB signaling pathway.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and is frequently hyperactivated in leukemia.[8][9][10]
References
- 1. Cell lines generated from a chronic lymphocytic leukemia mouse model exhibit constitutive Btk and Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reciprocal Interactions of Leukemic Cells with Bone Marrow Stromal Cells Promote Enrichment of Leukemic Stell Cell Compartments in Response to Curcumin and Daunorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. corning.com [corning.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cell-intrinsic determinants of ibrutinib-induced apoptosis in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. PI3K/Akt/mTOR Signaling Pathway in Blood Malignancies—New Therapeutic Possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Clinical Applications of PI3K/AKT/mTOR Pathway Inhibitors as a Therapeutic Option for Leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the Isolation and Culturing of Murine Leukemia Virus
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the isolation, propagation, and quantification of murine leukemia virus (MLV). The protocols outlined below are essential for researchers working with MLV in areas such as retrovirology, cancer biology, and gene therapy.
Biosafety Considerations
Murine leukemia virus is classified as a Biosafety Level 2 (BSL-2) organism, requiring specific precautions to prevent exposure and contamination.[1][2][3][4] Ecotropic MLV, which only infects rodent cells, may be handled under BSL-1 conditions, while amphotropic and pseudotyped viruses capable of infecting human cells require BSL-2 containment.[3][4][5] Standard BSL-2 practices include working in a biological safety cabinet, using personal protective equipment (PPE), and decontaminating surfaces with appropriate disinfectants such as 1% sodium hypochlorite, 2% glutaraldehyde, or 70% ethanol.[3][5]
Data Summary: Cell Lines and Reagents
Successful cultivation of MLV relies on the use of appropriate host cell lines and optimized concentrations of reagents that enhance viral infectivity.
| Cell Line | Virus Type | Application | Reference |
| NIH/3T3 | Ecotropic, Rauscher | Propagation, Titration (XC Plaque Assay) | |
| SC-1 | Ecotropic | Propagation, Titration (XC Plaque Assay) | [6] |
| Mouse Embryo Fibroblasts (MEF) | Ecotropic, various strains | Propagation, Titration (XC Plaque Assay) | [7][8] |
| Mus dunni | Amphotropic, Ecotropic, Polytropic, Xenotropic | Broad susceptibility, Infectivity Assays | [6] |
| Chinese Hamster Ovary (CHO) | Xenotropic | Propagation | [9] |
| Reagent | Concentration | Purpose | Reference |
| DEAE-Dextran | 25 µg/mL | Enhances virus infectivity | [8] |
| Polybrene | 4-8 µg/mL | Enhances virus infectivity | [10] |
| Puromycin | 2 µg/mL | Selection of transduced cells | [10] |
Experimental Protocols
Protocol 1: Propagation and Harvest of Murine Leukemia Virus
This protocol describes the method for propagating MLV in a suitable host cell line, such as NIH/3T3 cells, and harvesting the virus-containing supernatant.
Materials:
-
NIH/3T3 cells (or other susceptible cell line)
-
Complete culture medium (e.g., DMEM with 10% fetal calf serum)
-
MLV stock
-
DEAE-Dextran or Polybrene
-
0.45 µm syringe filter
-
Sterile centrifuge tubes
-
Cryovials
Procedure:
-
Seed NIH/3T3 cells in a culture flask and grow until they reach approximately 60% confluency.
-
Pre-treat the cells with either DEAE-Dextran (25 µg/mL) or Polybrene (8 µg/mL) for 1 hour to enhance viral entry.
-
Wash the cell monolayer with phosphate-buffered saline (PBS) or fresh medium.
-
Inoculate the cells with the MLV stock and incubate for at least 1 hour to allow for viral adsorption.
-
Add fresh complete medium and incubate the infected culture at 37°C in a CO2 incubator.
-
The following day, when the monolayer is nearly confluent, replace the medium.
-
Harvest the virus-containing supernatant the next morning. MLV is labile at 37°C, so prompt harvesting is crucial.
-
Filter the harvested supernatant through a 0.45 µm filter to remove cellular debris.
-
For continuous harvesting, re-feed the cells with complete medium and repeat the harvest the following day. This can be continued until the cells begin to slough off.
-
To increase the virus titer, the cell-associated virus can be harvested at the end of the collection period. Scrape the cells into a small volume of medium, freeze-thaw once, and centrifuge at 2500 RPM for 20 minutes. The resulting supernatant can be pooled with the previously collected harvests.
-
Aliquot the pooled, filtered virus supernatant and store at -70°C or colder.
Protocol 2: Titration of Murine Leukemia Virus by XC Plaque Assay
The XC plaque assay is an indirect method used to quantify infectious ecotropic MLV.[6] It relies on the formation of syncytia (multinucleated giant cells) when MLV-infected cells are overlaid with XC cells, a rat tumor cell line.[6][7]
Materials:
-
Mouse embryo fibroblasts (MEF) or NIH/3T3 cells
-
XC cells
-
Complete culture medium
-
Serial dilutions of MLV-containing supernatant
-
Culture plates (e.g., 60-mm plastic dishes)
-
UV light source (optional, for enhancing plaque visibility)[11]
-
Fixing solution (e.g., methanol)
-
Staining solution (e.g., Giemsa or crystal violet)
Procedure:
-
Seed MEF or NIH/3T3 cells in culture plates and incubate for 24 hours.
-
Prepare serial dilutions of the virus supernatant.
-
Infect the cell cultures with 0.1 mL of each virus dilution and incubate for 24 hours.[12]
-
Add 0.1 mL of fresh growth medium to each well and continue incubation for an additional 5 days.[12]
-
After a total of 6 days of incubation, aspirate the medium.
-
Optionally, expose the infected cell monolayer to a controlled dose of UV light to enhance plaque visibility. Note: UV exposure can sometimes inhibit plaque formation in certain MLV systems.[11]
-
Overlay the infected cells with a suspension of XC cells (e.g., 0.2 mL volume for microplates).[12]
-
Incubate the co-culture for 4 days.
-
Fix the cells with a suitable fixative (e.g., methanol).
-
Stain the fixed cells with a staining solution (e.g., Giemsa) to visualize the plaques.
-
Count the number of plaques (syncytia) to determine the virus titer, typically expressed as plaque-forming units per milliliter (PFU/mL).
Protocol 3: Measurement of Murine Leukemia Virus Reverse Transcriptase (RT) Activity
This protocol provides a general method for detecting MLV reverse transcriptase, a key enzyme for retroviral replication.[13] Commercial kits are widely available and offer a sensitive, non-radioactive method for quantifying RT activity.[14][15]
Materials:
-
MLV-containing supernatant
-
Reverse Transcriptase Assay Kit (e.g., EnzChek™ Reverse Transcriptase Assay Kit or similar)
-
Microplate reader capable of fluorescence detection
-
M-MLV Reverse Transcriptase standard
-
Nuclease-free microfuge tubes and 96-well plates
Procedure:
-
Prepare a Standard Curve:
-
Prepare the Reaction Mixture:
-
Sample Preparation:
-
Dilute the virus-containing supernatant samples in the enzyme dilution buffer provided with the kit.
-
-
Assay Execution:
-
Stopping the Reaction and Detection:
-
Data Analysis:
-
Plot the fluorescence intensity of the standards against their known concentrations to generate a standard curve.
-
Use the standard curve to determine the RT activity in the unknown samples.
-
References
- 1. researchsafety.gwu.edu [researchsafety.gwu.edu]
- 2. Prevention of Contamination by Xenotropic Murine Leukemia Virus-Related Virus: Susceptibility to Alcohol-Based Disinfectants and Environmental Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recombinant Murine Retroviral Vectors - IBC - The University of Utah [ibc.utah.edu]
- 4. ibc.utah.edu [ibc.utah.edu]
- 5. Moloney Murine Leukemia Virus Fact Sheet – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. mds-usa.com [mds-usa.com]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. wd.vghtpe.gov.tw [wd.vghtpe.gov.tw]
- 10. Co-culture Systems of Drug-Treated Acute Myeloid Leukemia Cells and T Cells for In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Adaptation of plaque assay methods to the in vitro quantitation of the radiation leukemia virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. diva-portal.org [diva-portal.org]
- 14. Real-Time PCR Assay to Quantify Moloney Murine Leukemia Virus in Mouse Cells [mdpi.com]
- 15. profoldin.com [profoldin.com]
Application Notes and Protocols for In Vitro Virion Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vitro production and quantification of virions. The methodologies described are fundamental for basic virology research, vaccine development, and the screening of antiviral drug candidates.
Introduction
The ability to propagate viruses in vitro is a cornerstone of virology. It allows for the detailed study of the viral life cycle, the host-pathogen interactions, and the mechanisms of viral replication. Furthermore, robust and reproducible in vitro virion production systems are essential for the manufacturing of vaccines, the development of viral vectors for gene therapy, and the high-throughput screening of potential antiviral compounds. This document outlines the key experimental setups and protocols for cultivating and quantifying viruses in a laboratory setting.
Key Concepts in Virion Production and Quantification
Successful in vitro virion production hinges on the selection of a permissive cell line that can efficiently support viral replication. Once a suitable host cell is identified, a known quantity of virus is used to infect the cell culture. Following an incubation period that allows for viral replication and assembly, the newly produced virions can be harvested from the cell culture supernatant or the cells themselves.
Quantifying the number of infectious virus particles or viral components is a critical subsequent step. Various methods exist, each with its own advantages and limitations. These techniques can be broadly categorized into infectivity assays, which measure the number of infectious viral particles, and physical assays, which quantify total viral particles or specific viral components, irrespective of their infectivity.[1][2]
Experimental Workflow for In Vitro Virion Production
A typical workflow for in vitro virion production and subsequent analysis involves several key stages, from initial cell culture preparation to final data analysis. This process is often iterative, particularly in the context of optimizing production or screening for antiviral efficacy.
Data Presentation: Comparison of Virion Quantification Methods
The choice of quantification method depends on the specific research question, the virus being studied, and the required throughput and sensitivity. The following table summarizes and compares common techniques for quantifying virions.
| Method | Principle | Measures | Advantages | Disadvantages | Typical Units |
| Plaque Assay | Measures the ability of a single infectious virus particle to form a localized area of cell death (plaque) on a cell monolayer.[3] | Infectious virus particles | Gold standard for quantifying infectious virus, high accuracy.[4] | Time-consuming, not suitable for all viruses, requires cell culture expertise.[5] | Plaque-Forming Units (PFU)/mL |
| TCID50 Assay | Determines the virus dilution that causes a cytopathic effect (CPE) in 50% of the inoculated cell cultures.[6] | Infectious virus particles | Suitable for viruses that do not form plaques, relatively simple to perform.[5] | Less precise than plaque assay, endpoint is determined by observation.[7] | 50% Tissue Culture Infectious Dose (TCID50)/mL |
| Quantitative PCR (qPCR) | Amplifies and quantifies viral nucleic acid (DNA or RNA) in a sample.[8] | Viral genomes | Highly sensitive, rapid, high-throughput, does not require cell culture.[9] | Does not distinguish between infectious and non-infectious particles.[10] | Viral Genome Copies/mL |
| ELISA (e.g., p24 Assay) | Uses antibodies to detect and quantify specific viral proteins (e.g., HIV-1 p24 antigen).[11] | Viral protein concentration | High-throughput, relatively inexpensive, specific for a particular viral protein.[7] | Does not measure infectivity, sensitivity can be a limitation.[11] | pg/mL or ng/mL |
| Transmission Electron Microscopy (TEM) | Direct visualization and counting of individual virus particles.[1] | Total virus particles (infectious and non-infectious) | Provides information on particle morphology and can quantify all particles.[1] | Low throughput, requires expensive equipment and specialized expertise, may have high detection limits.[12] | Virus Particles (vp)/mL |
| Flow Cytometry | Stains viral proteins and nucleic acids with fluorescent dyes to count individual particles as they pass through a laser.[1] | Intact virus particles | Rapid, high-throughput, provides quantitative results similar to TEM.[8] | Requires specialized equipment, may not distinguish between infectious and non-infectious particles.[1] | Virus Particles (vp)/mL |
Generic Virus Replication Cycle
The production of new virions is the culmination of the virus replication cycle within a host cell. This multi-step process can be targeted by antiviral drugs. Understanding this pathway is crucial for developing effective therapeutic strategies.
Experimental Protocols
The following are detailed protocols for three of the most widely used methods for quantifying virions produced in vitro.
Protocol 1: Plaque Assay for Viral Titer Determination
This protocol describes the standard method for determining the concentration of infectious virus particles in a sample.[3][4]
Materials:
-
Confluent monolayer of appropriate host cells in 6-well plates.
-
Virus stock of unknown titer.
-
Cell culture medium (e.g., DMEM).
-
Serum-free medium for dilutions.
-
Overlay medium (e.g., 1:1 mixture of 2x medium and 1.6% agarose).
-
Phosphate-Buffered Saline (PBS).
-
Fixing solution (e.g., 10% formaldehyde).
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol).
Procedure:
-
Serial Dilutions: Prepare 10-fold serial dilutions of the virus stock in serum-free medium (e.g., 10⁻² to 10⁻⁸).[13][14]
-
Infection: Remove the growth medium from the cell monolayers and wash once with PBS. Inoculate each well with 100-200 µL of a virus dilution. Incubate for 1 hour at 37°C to allow for viral adsorption.[4][14]
-
Overlay: After incubation, remove the inoculum and gently add 2 mL of overlay medium to each well. Allow the overlay to solidify at room temperature.[15]
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaques to form (typically 2-10 days, depending on the virus).[14]
-
Fixation and Staining: Once plaques are visible, fix the cells by adding 1 mL of fixing solution to each well and incubating for at least 30 minutes. Remove the overlay and fixing solution, then stain the cell monolayer with crystal violet solution for 15-30 minutes.[15]
-
Plaque Counting: Gently wash the wells with water and allow them to dry. Count the number of plaques in the wells that have between 10 and 100 distinct plaques.[4]
-
Titer Calculation: Calculate the viral titer using the following formula: Titer (PFU/mL) = (Number of plaques) / (Dilution factor × Volume of inoculum in mL).[3]
Protocol 2: TCID50 Assay for Viral Titer Determination
This assay is used to determine the viral dose that causes a cytopathic effect in 50% of the inoculated cultures.[5][6]
Materials:
-
Host cells seeded in a 96-well plate.[16]
-
Virus stock of unknown titer.
-
Cell culture medium.
-
Serum-free medium for dilutions.
Procedure:
-
Cell Seeding: The day before the assay, seed a 96-well plate with host cells to achieve a confluent monolayer on the day of infection.[6]
-
Serial Dilutions: Prepare 10-fold serial dilutions of the virus stock in serum-free medium.[6]
-
Infection: Remove the growth medium from the cells. Inoculate at least 4-8 replicate wells for each dilution with 100 µL of the diluted virus. Include a set of wells with medium only as a negative control.[5][6]
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for 3-7 days, or until a cytopathic effect (CPE) is observed.[6]
-
Scoring: Examine each well for the presence of CPE under a microscope. Score each well as positive (+) or negative (-) for CPE.[17]
-
Titer Calculation: Calculate the TCID50/mL using the Reed-Muench or Spearman-Karber method. The Reed-Muench method is as follows:
-
Determine the proportionate distance (PD) = (% of wells with CPE at dilution above 50% - 50%) / (% of wells with CPE at dilution above 50% - % of wells with CPE at dilution below 50%).
-
Log₁₀ TCID₅₀ = Log₁₀ of the dilution above 50% CPE + (PD × -Log₁₀ of the dilution factor).
-
The final titer is the antilog of this value, adjusted for the volume of inoculum.[18]
-
Protocol 3: Viral Load Quantification by RT-qPCR
This protocol provides a general framework for quantifying viral RNA. For DNA viruses, the reverse transcription step is omitted.
Materials:
-
Viral RNA extracted from culture supernatant or cell lysate.
-
Reverse transcriptase and associated buffers.
-
qPCR master mix containing DNA polymerase, dNTPs, and a fluorescent dye (e.g., SYBR Green or a probe).
-
Virus-specific forward and reverse primers.
-
Nuclease-free water.
-
A real-time PCR instrument.
Procedure:
-
RNA Extraction: Isolate viral RNA from the sample using a commercial kit according to the manufacturer's instructions.
-
Reverse Transcription (for RNA viruses): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR Reaction Setup: Prepare a qPCR reaction mix containing the qPCR master mix, forward and reverse primers, cDNA (or viral DNA), and nuclease-free water.
-
qPCR Program: Run the reaction on a real-time PCR instrument using an appropriate thermal cycling program. This typically includes an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.
-
Data Analysis: The instrument will monitor the fluorescence signal at each cycle. The cycle at which the fluorescence crosses a threshold (the Ct value) is inversely proportional to the amount of target nucleic acid in the sample.[10]
-
Quantification: Determine the viral load by comparing the Ct values of the unknown samples to a standard curve generated from a known quantity of viral nucleic acid.[19] The results are typically expressed as viral genome copies/mL.[20]
Application in Drug Development
The experimental setups described herein are fundamental to the preclinical stages of antiviral drug development.[21] High-throughput screening (HTS) assays can be developed based on these protocols to test large libraries of compounds for their ability to inhibit viral replication.[22] For instance, a virus yield reduction assay, which measures the decrease in the production of infectious virus in the presence of a compound, is a common secondary screen.[23] By quantifying virion production, researchers can determine the efficacy of a drug candidate and its mechanism of action.
Conclusion
The in vitro production and quantification of virions are indispensable techniques in virology and related fields. The choice of methodology depends on the specific virus, the available resources, and the research objectives. The protocols and information provided in these application notes offer a solid foundation for researchers to successfully cultivate and quantify viruses in a laboratory setting, thereby facilitating a deeper understanding of virology and aiding in the development of novel antiviral therapies.
References
- 1. Virus quantification - Wikipedia [en.wikipedia.org]
- 2. revvity.com [revvity.com]
- 3. Measuring infectious virus: the plaque assay - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 4. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 5. brainvta.tech [brainvta.tech]
- 6. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]
- 7. Viral Titer Quantification: Balancing Traditional and Modern Approaches for Comprehensive Analysis | Lab Manager [labmanager.com]
- 8. content.noblelifesci.com [content.noblelifesci.com]
- 9. Real-Time Quantitative PCR Assays for Detection and Monitoring of Pathogenic Human Viruses in Immunosuppressed Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Viral load and Ct values – How do we use quantitative PCR quantitatively? [chs.asu.edu]
- 11. Measurement of Human Immunodeficiency Virus p24 Antigen in Human Cerebrospinal Fluid With Digital Enzyme-Linked Immunosorbent Assay and Association With Decreased Neuropsychological Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. asm.org [asm.org]
- 14. researchgate.net [researchgate.net]
- 15. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. SARS-CoV-2 TCID50 [protocols.io]
- 17. youtube.com [youtube.com]
- 18. urmc.rochester.edu [urmc.rochester.edu]
- 19. Standardization of a high-performance RT-qPCR for viral load absolute quantification of influenza A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Antiviral drug discovery - Part 2: From candidates to investigational drugs - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 22. Assay development and high-throughput antiviral drug screening against Bluetongue virus - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
Troubleshooting & Optimization
Technical Support Center: Long-Term Leukemia Cell Cultivation
Welcome to the technical support center for the long-term cultivation of leukemia cells. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered by researchers, scientists, and drug development professionals.
Section 1: Cell Viability and Proliferation
Maintaining high viability and consistent proliferation is crucial for long-term studies. This section addresses common issues related to poor cell growth, especially following cryopreservation or during the establishment of primary cultures.
Troubleshooting Guide: Viability and Growth Issues
Q1: My leukemia cells exhibit low viability and poor recovery after thawing from cryopreservation. What can I do to improve this?
A1: Low post-thaw viability is a frequent challenge, often caused by cryoinjury.[1] Optimizing your thawing and initial culture protocol is critical.
-
Potential Causes & Solutions:
-
Slow Thawing: The thawing process should be rapid. Warm the vial in a 37°C water bath until only a small ice crystal remains.
-
Cryoprotectant Toxicity: Cryoprotective agents like DMSO are toxic to cells at room temperature.[2] Dilute the cells immediately after thawing in pre-warmed complete growth medium and centrifuge to remove the cryopreservation medium as soon as possible.
-
Suboptimal Initial Culture Conditions: Cryopreserved cells are fragile. Culturing them in a cytokine-enriched medium for the first 48 hours can significantly improve viability and recovery.[1] For certain primary cells, such as T-ALL, using a specialized serum-free medium on a feeder layer can also enhance growth.[3]
-
Improper Freezing Protocol: Ensure a slow, controlled freezing rate of -1°C per minute was used during the initial cryopreservation.[4]
-
Q2: The proliferation rate of my established leukemia cell line has significantly decreased. What are the potential causes?
A2: A decline in proliferation can signal several underlying issues, from nutrient depletion to contamination or cellular senescence.
-
Potential Causes & Solutions:
-
Nutrient Depletion/Metabolite Accumulation: Ensure you are passaging cells at the recommended density and not letting them become over-confluent.[5] The shelf life of media containing supplements like glutamine and serum is typically 4-6 weeks at 4°C.[5]
-
Mycoplasma Contamination: Mycoplasma is a common, often undetected contaminant that can alter cell growth rates and metabolism.[6] Regularly test your cultures for mycoplasma using PCR or a Hoechst stain.[7]
-
High Passage Number: Over time, continuous passaging can lead to genetic drift, senescence, or changes in phenotype, affecting growth kinetics.[8] It is best practice to use cells from a low-passage frozen stock to restart the culture.
-
Incubator Conditions: Verify the CO₂, temperature, and humidity levels in your incubator. Incorrect CO₂ levels for the medium's buffering system can cause pH shifts that inhibit growth.
-
Frequently Asked Questions (FAQs)
Q: What is the optimal seeding density for my leukemia cell line? A: Optimal seeding density varies between cell lines. It is crucial to consult the supplier's data sheet for the specific cell line. Generally, suspension cultures like leukemia cells are maintained between 1 x 10⁵ and 1 x 10⁶ viable cells/mL. Seeding at too low a density can inhibit growth, while too high a density leads to rapid nutrient depletion and accumulation of toxic byproducts.
Q: Should I use serum-free or serum-containing medium? A: The choice depends on the specific leukemia cell line and experimental goals.
-
Serum-Containing Medium: Traditionally used and supports robust growth for many lines. However, batch-to-batch variability in serum can affect reproducibility.[9]
-
Serum-Free Medium: Offers a chemically defined environment, increasing reproducibility and reducing interference from unknown serum components.[9][10] However, cells may require a gradual adaptation period to transition from serum-containing to serum-free conditions.[11] Several commercial serum-free media are optimized for hematopoietic cells.[12]
Section 2: Preventing and Managing Spontaneous Differentiation
A primary challenge in leukemia cell culture is maintaining the cells in their undifferentiated, blast-like state. Spontaneous differentiation can alter experimental outcomes and lead to the loss of the leukemic phenotype.[13]
Troubleshooting Guide: Unwanted Differentiation
Q1: How can I detect if my leukemia cells are starting to differentiate?
A1: Differentiation can be identified through several methods:
-
Morphological Changes: Observe the cells under a microscope. Differentiated myeloid cells may become larger, more adherent, or develop features of mature granulocytes or macrophages.[14]
-
Surface Marker Analysis: Use flow cytometry to analyze the expression of cell surface antigens. A decrease in progenitor markers (e.g., CD34, CD117) and an increase in maturation markers (e.g., CD14, CD15, CD11b) indicates differentiation.[15]
-
Functional Assays: A reduction in the cloning potential of leukemia colony-forming cells (L-CFC) can correlate with differentiation.[15]
Q2: My cells are differentiating spontaneously. How can I prevent this?
A2: Preventing differentiation involves optimizing culture conditions to favor the self-renewal of leukemic blasts.
-
Potential Causes & Solutions:
-
Inappropriate Growth Factors: The cytokine cocktail in your medium is critical. Some growth factors can drive differentiation.[15][16] For maintaining primitive AML cells, a "stem cell" cocktail of early-acting cytokines may be superior to cocktails with late-acting, differentiation-inducing cytokines.[16]
-
Sub-optimal Culture System: For many primary leukemia cells, standard suspension culture is insufficient. Co-culture with stromal cells (e.g., mesenchymal stromal cells - MSCs) can provide signals that maintain the leukemic stem cell phenotype and quiescence.[17]
-
Cell Stress: Stress from factors like oxidative damage can induce differentiation.[14] Ensuring optimal culture density and media conditions can minimize stress.
-
Diagram: Troubleshooting Logic for Poor Cell Growth
Caption: A logical workflow for diagnosing the root cause of poor cell growth.
Section 3: Contamination Control
Contamination is a pervasive threat in cell culture that can invalidate experiments. Sources include bacteria, fungi, yeast, mycoplasma, and cross-contamination with other cell lines.[18]
Troubleshooting Guide: Contamination Events
Q1: My culture medium has suddenly become cloudy and changed color. What should I do?
A1: A cloudy appearance and a rapid drop in pH (medium turning yellow) are classic signs of bacterial contamination.[7]
-
Immediate Actions:
-
Isolate: Immediately quarantine the contaminated flask and any reagents (media, serum) used with it.[18]
-
Discard: The recommended course of action is to discard the contaminated culture to prevent it from spreading.[19] Decontaminate the flask with bleach or by autoclaving before disposal.
-
Decontaminate: Thoroughly clean and disinfect the biosafety cabinet and incubator.[7]
-
Check Stocks: Examine other cultures that were handled in the same session. If you have frozen stocks of the cell line, thaw a new vial.[19]
-
Q2: I don't see any visible contamination, but my cells are behaving strangely. Could it be mycoplasma?
A2: Yes. Mycoplasma contamination is a serious issue because it is not visible by standard microscopy and can alter nearly every aspect of cell physiology, including growth rate, gene expression, and drug sensitivity.[6]
-
Detection and Prevention:
-
Detection: Regular testing (e.g., monthly) is the only way to ensure your cultures are clean.[5] Use a sensitive detection method such as PCR or a fluorescent stain (e.g., Hoechst).[7]
-
Prevention: The best prevention is strict aseptic technique.[19] Other measures include using filtered pipette tips, quarantining new cell lines, and using dedicated media bottles for each cell line.[5][7] Storing master cell banks in the vapor phase of liquid nitrogen, not the liquid phase, can help prevent cross-contamination.[6]
-
Frequently Asked Questions (FAQs)
Q: Is it a good idea to use antibiotics continuously in my leukemia cell cultures? A: No, the continuous use of antibiotics as a preventive measure is strongly discouraged.[19] It can mask low-level contamination, lead to the development of antibiotic-resistant bacteria, and may have off-target effects on the leukemia cells themselves.[5] Antibiotics should be used for short periods only, for instance, during the initial establishment of primary cultures from tissue.
Q: How can I prevent cross-contamination between different cell lines? A: Cross-contamination is a major threat to research integrity.[18] To prevent it, handle only one cell line at a time in the biosafety cabinet.[5] A mandatory 15-minute interval between handling different cell lines is recommended.[5] Use separate, clearly labeled media bottles and reagents for each cell line.[5] Regularly authenticate your cell lines using methods like Short Tandem Repeat (STR) profiling.[8]
Section 4: Genetic and Phenotypic Stability
Leukemia cell lines are genetically unstable and can accumulate changes over time in culture, a phenomenon known as genetic drift.[8] This can lead to a loss of the original phenotype and affect experimental reproducibility.
Troubleshooting Guide: Stability Issues
Q1: My experimental results are inconsistent over time, even with the same cell line. Could this be due to cell line instability?
A1: Yes, inconsistency is a hallmark of cell line instability.
-
Potential Causes & Solutions:
-
High Passage Number: The risk of genetic and phenotypic changes increases with the number of passages.[8][20]
-
Clonal Selection: Culture conditions can create selective pressures that favor the growth of a sub-population with different characteristics than the parental line.[8]
-
Action Plan:
-
Authenticate Your Line: Confirm the identity of your cell line via STR profiling.[8]
-
Restart from Early Passage: Discard the high-passage culture and thaw a new vial from your master or working cell bank.[8]
-
Standardize Protocols: Adhere to a strict, standardized sub-culturing schedule. Maintain cells in the log phase of growth and avoid letting them reach full confluence.[5]
-
-
Frequently Asked Questions (FAQs)
Q: How often should I create new frozen stocks of my cell line? A: It is critical to use a cell banking system. Create a master cell bank (MCB) from a very early passage and a larger working cell bank (WCB) from a vial of the MCB. All routine experiments should be performed with cells from the WCB. A good rule of thumb is to limit continuous culture to 2-3 months or a set number of passages (e.g., 15-20) before thawing a new vial from the WCB.
Q: Are there specific genetic changes I should be aware of in leukemia cell lines? A: While single nucleotide variants are generally stable, structural variations can be less consistent across expansions.[20][21] Specific leukemia subtypes are defined by key mutations (e.g., TP53, BCR-ABL1).[22][23] It is important to be aware of the key genetic features of your cell line and periodically verify them if your experiments are sensitive to these markers.
Section 5: Protocols and Data Tables
Experimental Protocols
Protocol 1: Optimized Cryopreservation and Thawing of Leukemia Cells
-
Cryopreservation:
-
Harvest cells during the logarithmic growth phase with viability >90%.
-
Centrifuge the cell suspension at 100-200 x g for 5-10 minutes.
-
Resuspend the cell pellet in ice-cold cryopreservation medium (e.g., 80% complete growth medium, 10% FBS, 10% DMSO). Work quickly, as DMSO is toxic at room temperature.
-
Aliquot 1 mL of the cell suspension (typically 5-10 x 10⁶ cells/mL) into sterile cryovials.
-
Place vials in a controlled-rate freezing container (e.g., "Mr. Frosty") and store at -80°C for at least 24 hours. This ensures a cooling rate of approximately -1°C/minute.[4]
-
Transfer vials to the vapor phase of a liquid nitrogen freezer for long-term storage.
-
-
Thawing:
-
Prepare a tube with 10 mL of pre-warmed (37°C) complete growth medium.
-
Retrieve a vial from liquid nitrogen storage and immediately place it in a 37°C water bath.
-
Agitate the vial gently until only a small shard of ice remains.
-
Wipe the vial with 70% ethanol (B145695) and transfer the contents to the prepared tube of medium.
-
Centrifuge at 100-200 x g for 5-10 minutes to pellet the cells and remove the cryopreservation medium.
-
Discard the supernatant, gently resuspend the cell pellet in fresh, pre-warmed medium (consider cytokine-enriched medium for primary cells), and transfer to a culture flask.[1]
-
Protocol 2: Establishment of Primary AML Cultures using a Feeder Layer
This protocol is adapted from methods describing the use of mesenchymal stromal cells (MSCs) to support primary AML cells.[17]
-
Prepare Feeder Layer: Plate human MSCs in a tissue culture flask or plate. Allow them to grow to 80-90% confluence.
-
Isolate Primary Cells: Isolate mononuclear cells (MNCs) from patient bone marrow or peripheral blood samples using density-gradient centrifugation (e.g., Ficoll-Paque).[24]
-
Initiate Co-culture: Resuspend the primary AML MNCs in a suitable basal medium (e.g., IMDM or RPMI-1640) supplemented with FBS (10-20%) and a cytokine cocktail.
-
Seeding: Add the AML cell suspension directly onto the confluent MSC feeder layer.
-
Incubation: Incubate the co-culture at 37°C in a humidified atmosphere with 5% CO₂.[25] For some applications, hypoxic conditions (e.g., 3% O₂) may better preserve leukemia-initiating cells.[26]
-
Maintenance: Perform partial media changes every 3-5 days by carefully removing half the supernatant without disturbing the adherent MSC layer and replacing it with fresh, pre-warmed medium.[25]
Data Tables
Table 1: Example Cytokine Cocktails for Leukemia Cell Culture
| Culture System | Leukemia Type | Cytokine Cocktail Components & Concentrations | Reference |
|---|---|---|---|
| Serum-Free (WIT-L) + MS5-DL1 Feeders | T-ALL | SCF (50 ng/mL), IL-2 (10 ng/mL), IL-7 (10 ng/mL), IGF-1 (10 ng/mL) | [3] |
| Feeder-Free Expansion | CML/AML (CD34⁺) | Proprietary formulation for 30-65 fold expansion in 7 days | [27] |
| MSC Co-Culture ("Stem Cell" Condition) | AML | IL-3 (20 ng/mL), IL-6 (20 ng/mL), G-CSF (20 ng/mL), SCF (100 ng/mL), TPO (20 ng/mL), FLT3L (50 ng/mL) | [16] |
| MSC Co-Culture (Terminal Differentiation) | AML | IL-3 (20 ng/mL), G-CSF (20 ng/mL), GM-CSF (20 ng/mL) |[16] |
Table 2: Common Issues and Quantitative Benchmarks
| Parameter | Common Issue | Typical Range / Target | Troubleshooting Focus |
|---|---|---|---|
| Post-Thaw Viability | < 70% viability | > 80-90% | Thawing protocol, freezing rate, cryoprotectant exposure time.[1][4] |
| Doubling Time | Significant increase from baseline | Varies by cell line (e.g., 24-48 hours) | Mycoplasma testing, passage number, culture conditions.[5][8] |
| Cell Density | Culture fails to reach target density | Maintain between 1x10⁵ - 1x10⁶ cells/mL | Seeding density, media quality, contamination. |
| CD34 Expression | Percentage of CD34⁺ cells decreases | Maintain baseline % for primary cultures | Growth factor composition, use of stromal support.[16][17] |
Diagram: General Workflow for Long-Term Leukemia Cell Culture
Caption: A standardized workflow from culture initiation to banking and experimentation.
References
- 1. Novel method enabling the use of cryopreserved primary acute myeloid leukemia cells in functional drug screens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimizing cryopreservation strategies for scalable cell therapies: A comprehensive review with insights from iPSC-derived therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Defined, serum-free conditions for in vitro culture of primary human T-ALL blasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimizing cryopreservation strategies for scalable cell therapies: A comprehensive review with insights from iPSC‐derived therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Essential Dos and Don'ts for Maintaining Contamination-Free Cell Cultures [cytion.com]
- 6. Cell Culture Contamination: How to Prevent Fungal, Yeast, and Bacterial Cell Culture Contamination | Corning [corning.com]
- 7. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. cellculturecompany.com [cellculturecompany.com]
- 9. sierrabermeja.com [sierrabermeja.com]
- 10. [Serum-free culture for leukemia cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. researchgate.net [researchgate.net]
- 13. Factors inhibiting differentiation of myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. DNA-damage-induced differentiation of leukaemic cells as an anti-cancer barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ashpublications.org [ashpublications.org]
- 17. Long Term Maintenance of Myeloid Leukemic Stem Cells Cultured with Unrelated Human Mesenchymal Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell Culture Contamination | Thermo Fisher Scientific - US [thermofisher.com]
- 19. Contamination in Cell Culture: What to Do and How to Prevent It [cytion.com]
- 20. Genetic and genomic stability across lymphoblastoid cell line expansions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Coriell Blog [coriell.org]
- 22. researchgate.net [researchgate.net]
- 23. Pandora’s Box of AML: How TP53 Mutations Defy Therapy and Hint at New Hope [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. brd.nci.nih.gov [brd.nci.nih.gov]
- 26. A Niche-Like Culture System Allowing the Maintenance of Primary Human Acute Myeloid Leukemia-Initiating Cells: A New Tool to Decipher Their Chemoresistance and Self-Renewal Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Feeder-free and serum-free in vitro assay for measuring the effect of drugs on acute and chronic myeloid leukemia stem/progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Electron Microscopy for Retrovirus Visualization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing electron microscopy (EM) to visualize retroviruses.
Troubleshooting Guides
This section addresses specific issues that may arise during sample preparation and imaging.
Issue: Poor contrast or visibility of retroviral particles in negative staining.
-
Question: My negatively stained retrovirus samples show very low contrast, making it difficult to discern viral morphology. What could be the cause, and how can I improve it?
-
Answer: Low contrast in negative staining is a common issue that can stem from several factors. The primary reason is often the inefficient embedding of the virus particles in the heavy metal stain.[1] Here are several troubleshooting steps:
-
Optimize Staining Protocol: Ensure the heavy metal staining solution, such as uranyl acetate (B1210297) or phosphotungstic acid (PTA), properly envelops the sample. The goal is to create a thin, amorphous film of stain around the particles.[2] A final blotting step with filter paper is critical to wick away excess stain and achieve a thin film.[2]
-
Verify Stain Choice: Experiment with different negative stains. Uranyl acetate and PTA can reveal different structural features of the virus.[2]
-
Address Salt or Macromolecule Interference: High concentrations of salts or macromolecules in the sample buffer can interfere with staining and reduce contrast. To mitigate this, wash the grid with adsorbed particles on droplets of deionized water.[2]
-
Increase Particle Concentration: A low concentration of viral particles will naturally lead to poor visualization. If the particle count is too low (below 10⁶ particles/mL), consider concentrating the sample via ultracentrifugation, such as using an airfuge, which can lower the detection limit.[3]
-
Issue: Non-specific background or aggregation in immunogold labeling.
-
Question: I am observing significant non-specific background binding and aggregation of gold particles in my immunogold labeling experiments for retroviral proteins. How can I resolve this?
-
Answer: Non-specific binding in immunogold labeling can obscure the specific localization of your target antigen.[4] This issue can be addressed by optimizing your labeling protocol:
-
Adjust Antibody Concentrations: The concentration of both primary and secondary antibodies may be too high, leading to aggregation and background noise.[4] Further dilution of the antibodies is recommended.
-
Enhance Washing Steps: Inadequate washing can leave unbound antibodies on the grid. Increase the number and duration of wash steps to remove non-specifically bound antibodies.[4]
-
Consider Gold Particle Size: Larger gold particles (e.g., 25 nm) can cause steric hindrance, preventing antibodies from accessing closely packed antigens. Using smaller gold-conjugated antibodies (e.g., 10 nm) can improve labeling efficiency.[4]
-
Use Blocking Agents: The use of blocking agents like fish gelatin can help to minimize non-specific binding of gold probes to the sample and support film.[5]
-
Check Antibody Quality: Clumped primary antibodies can lead to clusters of gold labels. Using a fresh sample of the primary antibody may be necessary.[4]
-
Issue: Artifacts in the electron micrograph.
-
Question: My electron micrographs contain artifacts such as precipitates and distorted structures. How can I identify and minimize them?
-
Answer: Artifacts are common in electron microscopy and can be mistaken for genuine ultrastructural features.[6] Understanding their source is key to minimizing them:
-
Stain Precipitates: Heavy metal stains like lead citrate (B86180) and uranyl acetate can precipitate, appearing as electron-dense particles on the micrograph.[6] This can be minimized by using freshly prepared and filtered staining solutions.
-
Fixative-Induced Artifacts: The choice of fixative can impact the preservation of viral structure. While glutaraldehyde (B144438) is a common fixative, its use should be carefully optimized.[7]
-
Beam Damage: The high-energy electron beam can damage sensitive biological samples, leading to structural changes.[8] Using low-dose imaging conditions can help to mitigate this.[9]
-
Contamination: Dust or other particles from the environment or the EM chamber can contaminate the specimen, appearing as foreign particles in the images.[8] Ensure a clean working environment and proper handling of grids.
-
Fractal-like Artifacts: Interactions between phosphate-containing buffers and PTA negative staining solution can create fractal-like artifacts, making analysis challenging.[4] Consider using a different buffer system if this occurs.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding electron microscopy for retrovirus visualization.
What is the typical concentration of retrovirus needed for visualization by negative staining EM?
For direct adsorption of a 10-μl sample, a concentration of at least 10⁶ particles per ml is generally required.[3] However, techniques like airfuge ultracentrifugation can lower the detection limit to 5 × 10⁴ particles per ml for poxviruses, and similar improvements can be expected for retroviruses.[3] For titration of retrovirus-like particles in unprocessed bulk, a sensitivity of approximately 5x10⁵/ml can be achieved.[10]
What are the key differences between negative staining, cryo-electron microscopy (cryo-EM), and thin sectioning for retrovirus imaging?
These three techniques offer complementary information:
-
Negative Staining: This is a rapid technique that provides high-contrast images of the surface morphology of isolated viral particles.[1][11] It is excellent for determining the size, shape, and surface structure of retroviruses.[12]
-
Cryo-Electron Microscopy (Cryo-EM): This technique involves imaging vitrified (flash-frozen) samples in their near-native, hydrated state.[13] Cryo-EM provides high-resolution structural information without the artifacts associated with dehydration and staining.[14] Cryo-electron tomography (cryo-ET), a variant of cryo-EM, can provide 3D reconstructions of individual virions.[13]
-
Thin Sectioning: This method is used to visualize viruses within the context of the host cell.[15][16] It allows for the study of viral assembly, budding, and localization within cellular compartments.[17]
How can I confirm the identity of the particles I am visualizing?
Immunoelectron microscopy (IEM) is a powerful technique for identifying specific viral antigens.[18] By using antibodies conjugated to electron-dense labels like gold particles, you can confirm the presence and location of specific retroviral proteins.[19] This is particularly useful for distinguishing viral particles from cellular structures of similar morphology.[20]
What are the biosafety considerations when preparing retrovirus samples for EM?
Working with retroviruses requires adherence to appropriate biosafety level (BSL) protocols. Sample preparation should ideally be conducted in a BSL-2 facility.[21] Fixation of the sample with agents like 4% paraformaldehyde is a crucial step to inactivate the virus before it is handled outside of the BSL facility for EM analysis.[21] Always consult with your institution's biosafety officer for specific guidelines.[21]
Quantitative Data Summary
| Parameter | Negative Staining (Direct Adsorption) | Negative Staining (Airfuge) | Immunogold Labeling (Gold Particle Size) |
| Detection Limit | ~10⁶ particles/mL[3] | ~5 x 10⁴ - 10⁵ particles/mL[3] | N/A |
| Optimal Gold Particle Size | N/A | N/A | 10 nm is often preferred over 25 nm to avoid steric hindrance[4] |
| Recommended Magnification | 5,000X to 50,000X[10] | 5,000X to 50,000X | 5,000X to 50,000X |
Experimental Protocols
Protocol 1: Negative Staining of Retrovirus Particles
This protocol provides a general procedure for negative staining of purified retrovirus suspensions.
-
Sample Adsorption: Place a drop of the purified retrovirus suspension onto a petri dish. Place a Formvar-carbon coated EM grid, film side down, on top of the drop for 1-3 minutes.[1][11]
-
Blotting: Remove the grid and blot away excess liquid with filter paper.[11]
-
Washing (Optional): To remove interfering substances, transfer the grid successively onto two to four droplets of deionized water.[2]
-
Staining: Place the grid onto a drop of 2.0% phosphotungstic acid (PTA), pH 7.0, or 1% uranyl acetate for one minute.[2][11]
-
Final Blotting and Drying: Remove the excess stain with filter paper and allow the grid to air dry completely before inserting it into the electron microscope.[11][18]
Protocol 2: Immunogold Labeling of Retroviral Antigens
This protocol outlines the steps for immunogold labeling of retroviral proteins on whole virions.
-
Sample Adsorption: Adsorb the retrovirus suspension onto a Formvar-carbon coated EM grid as described in the negative staining protocol.
-
Blocking: To prevent non-specific antibody binding, incubate the grid on a drop of a blocking buffer (e.g., containing fish gelatin) for 10-30 minutes.[5]
-
Primary Antibody Incubation: Incubate the grid on a drop of the primary antibody solution (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the grid by transferring it onto several successive drops of wash buffer (e.g., PBS) to remove unbound primary antibody.[4]
-
Secondary Antibody Incubation: Incubate the grid on a drop of the gold-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Final Washing: Wash the grid thoroughly on several drops of wash buffer and then on drops of deionized water to remove unbound secondary antibody and buffer salts.
-
Negative Staining: Stain the grid with a negative stain solution as described in the negative staining protocol to visualize the viral morphology in conjunction with the gold labels.[4]
-
Drying and Imaging: Allow the grid to air dry completely before viewing in the TEM.[18]
Diagrams
Caption: Experimental workflow for negative staining and immunogold labeling of retroviruses.
Caption: Troubleshooting logic for common issues in retrovirus electron microscopy.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. Detection limit of negative staining electron microscopy for the diagnosis of bioterrorism‐related micro‐organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pitfalls of immunogold labeling: analysis by light microscopy, transmission electron microscopy, and photoelectron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biomed.cas.cz [biomed.cas.cz]
- 7. Modern Uses of Electron Microscopy for Detection of Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. cryoem.wisc.edu [cryoem.wisc.edu]
- 10. mds-usa.com [mds-usa.com]
- 11. Negative Staining Electron Microscopy - Protocols/Techniques - Services - Electron Microscope - Shared Resource Laboratories & Facilities - For Researchers - Research - University of Rochester Medical Center [urmc.rochester.edu]
- 12. scispace.com [scispace.com]
- 13. Recent advances in retroviruses via cryo-electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Infectious Disease Research | Cryo EM | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Retrovirus, Ultrathin Section and TEM | Cell Structure Lab [cellstructurelab.es]
- 16. services.virusure.com [services.virusure.com]
- 17. Cell Culture and Electron Microscopy for Identifying Viruses in Diseases of Unknown Cause - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Immunoelectron Microscopy of Viral Antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Electron Microscopy Methods for Virus Diagnosis and High Resolution Analysis of Viruses [frontiersin.org]
- 20. Just Seeing Is Not Enough for Believing: Immunolabelling as Indisputable Proof of SARS-CoV-2 Virions in Infected Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Contamination in Organotypic Cell Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, prevent, and eliminate contamination in organotypic cell cultures.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of contaminants in organotypic cell cultures?
A1: Organotypic cultures are susceptible to a variety of contaminants, which can be broadly categorized as biological or chemical. Biological contaminants are the most frequently encountered and include bacteria, fungi (yeast and mold), mycoplasma, and viruses.[1] Chemical contaminants can include endotoxins, impurities in media or reagents, and residues from cleaning agents.
Table 1: Common Contaminants and Their Characteristics
| Contaminant Type | Common Genera/Examples | Visual Indicators | Microscopic Appearance |
| Bacteria | Staphylococcus, Pseudomonas, E. coli | Sudden turbidity, rapid pH drop (yellow media), surface film | Small, motile, rod-shaped or cocci-shaped particles between cells |
| Yeast | Candida albicans | Gradual turbidity, slight pH increase (pinkish media), distinct odor | Oval or spherical budding particles, may form chains |
| Mold | Aspergillus, Penicillium | Filamentous growth on the surface of the culture or media, visible colonies | Mycelial networks of fine filaments (hyphae) |
| Mycoplasma | M. orale, M. fermentans | Often no visible signs, but can cause subtle changes in cell growth and morphology | Too small to be seen with a standard light microscope |
| Chemical (Endotoxin) | Lipopolysaccharide (LPS) from Gram-negative bacteria | No visible signs | Not visible |
Q2: What are the primary sources of contamination in organotypic cultures?
A2: Contamination in organotypic cultures can originate from numerous sources. Due to their long-term nature and complex setup, these cultures are particularly vulnerable.[1] Key sources include:
-
The tissue itself: Endogenous microorganisms present in the source tissue.
-
Personnel: Microorganisms from skin, breath, and clothing.
-
Environment: Airborne particles, dust, and aerosols in the laboratory.
-
Reagents and Media: Contaminated sera, media, and supplements.
-
Equipment and Supplies: Improperly sterilized instruments, culture vessels, and pipette tips.
Troubleshooting Guides
Problem 1: My organotypic culture medium has suddenly become cloudy and yellow.
Possible Cause: This is a classic sign of bacterial contamination. The rapid change in pH is due to bacterial metabolism.
Solution:
-
Isolate and Discard: Immediately isolate the contaminated culture to prevent cross-contamination. It is generally not recommended to salvage bacterially contaminated cultures, especially if they are not irreplaceable.
-
Decontaminate: Thoroughly decontaminate the incubator and biosafety cabinet. A common procedure involves a three-step wipe-down: first with 10% bleach, followed by sterile distilled water to remove the corrosive bleach, and finally with 70% ethanol.[2]
-
Review Aseptic Technique: Carefully review your laboratory's aseptic techniques with all personnel.
-
Salvage (for irreplaceable cultures): If the culture is invaluable, a high-dose antibiotic treatment can be attempted. However, the success rate is often low, and the treatment can be toxic to the tissue.
Table 2: Efficacy of Antibiotic Cocktails for Salvaging Contaminated Allograft Tissues
| Antibiotic Cocktail | Composition | Efficacy | Reference |
| Cocktail C | Ciprofloxacin, Gentamicin, Imipenem | High efficacy at 4°C | [3] |
| Cocktail D | Ciprofloxacin, Gentamicin, Vancomycin | High efficacy at 4°C | [3] |
| Tissue Bank Cocktail | In-house preparation | Highly effective, but showed increased contamination rates with a specific mycobacteria strain over time | [4] |
| BASE.128 | Commercial solution | Comparable decontamination efficiency to tissue bank cocktail initially | [4] |
Problem 2: I see fuzzy, filamentous growth in my culture.
Possible Cause: This indicates fungal (mold) contamination.
Solution:
-
Immediate Action: As with bacterial contamination, isolate and discard the affected cultures to prevent the spread of fungal spores.
-
Thorough Decontamination: Fungal spores are resilient and can easily spread. A comprehensive decontamination of the entire cell culture area, including incubators, hoods, and water baths, is crucial.
-
Salvage Protocol (if necessary): For mild, early-stage fungal contamination in an indispensable culture, a salvage attempt can be made.[5]
-
Carefully wash the organotypic slice multiple times with a sterile saline solution containing a high concentration of an antifungal agent like Amphotericin B or Voriconazole.
-
Transfer the washed slice to a new culture plate with fresh medium containing the antifungal agent.
-
Monitor the culture closely for any signs of recurring contamination.
-
Table 3: Comparison of Antifungal Agents
| Antifungal Agent | Mechanism of Action | Efficacy Against Biofilms | Notes |
| Amphotericin B | Binds to ergosterol (B1671047) in the fungal cell membrane, leading to pore formation and cell death. | Effective, but can be toxic to mammalian cells. | [6][7] |
| Voriconazole | Inhibits ergosterol synthesis, a key component of the fungal cell wall. | Shows diminished activity against biofilms compared to Amphotericin B formulations. Less toxic than Amphotericin B. | [6][8] |
Problem 3: My cells are growing poorly and look unhealthy, but the medium is clear.
Possible Cause: This could be a sign of mycoplasma contamination. Mycoplasmas are small bacteria that lack a cell wall and are not visible with a standard light microscope. They can alter cell metabolism, growth, and gene expression without causing obvious turbidity.[9][10]
Solution:
-
Detection: Test your cultures for mycoplasma. The most reliable methods are PCR-based assays.
-
Elimination: If positive, treatment with specific anti-mycoplasma antibiotics is necessary. It's important to note that not all treatments are 100% effective, and some can be toxic to the cells.[9] A highly effective, albeit more complex, method for decontaminating patient-derived organoids is by passaging them through mice as xenografts.[9][11]
Table 4: Comparison of Mycoplasma Elimination Methods
| Method | Description | Success Rate | Cytotoxicity | Reference |
| Plasmocin™ | A combination of two antibiotics that block protein synthesis and DNA replication. | ~65% | High (25% cell death) | [12][13] |
| BM-Cyclin | Sequential use of two antibiotics that inhibit protein synthesis. | ~66% | Moderate (17.5% cell death) | [12][13] |
| In Vivo Passage | Passaging organoids through mice as patient-derived xenografts. | 100% (in a study with 9 colorectal PDOs) | Not applicable to the in vitro culture | [9][11] |
Experimental Protocols
Protocol 1: Mycoplasma Detection by PCR
This protocol is a general guideline for detecting mycoplasma using a conventional PCR assay.
Materials:
-
Cell culture supernatant or cell lysate
-
Mycoplasma-specific primers
-
PCR master mix (containing Taq polymerase, dNTPs, and buffer)
-
Positive control (mycoplasma DNA)
-
Negative control (sterile water)
-
Thermocycler
-
Agarose (B213101) gel electrophoresis equipment
Procedure:
-
Sample Preparation:
-
Collect 1 mL of cell culture supernatant from a culture that is near confluency.
-
Centrifuge at 200 x g for 5 minutes to pellet any cells.
-
Transfer the supernatant to a new tube and heat at 95°C for 5 minutes.
-
Use 1-5 µL of the heated supernatant as the PCR template.
-
-
PCR Reaction Setup:
-
Prepare a master mix containing the PCR buffer, dNTPs, primers, and Taq polymerase.
-
Aliquot the master mix into PCR tubes.
-
Add the template DNA (supernatant), positive control, and negative control to their respective tubes.
-
-
PCR Amplification:
-
Perform PCR using a validated thermocycler program. A typical program includes an initial denaturation step, followed by 30-40 cycles of denaturation, annealing, and extension, and a final extension step.
-
-
Gel Electrophoresis:
-
Run the PCR products on a 1.5-2% agarose gel.
-
Visualize the DNA bands under UV light. The presence of a band of the expected size in the sample lane indicates mycoplasma contamination.
-
Protocol 2: Sterility Testing of Culture Media
This protocol outlines a direct inoculation method for sterility testing of prepared culture media.
Materials:
-
Sample of the culture medium to be tested
-
Fluid Thioglycollate Medium (FTM) for detecting anaerobic and aerobic bacteria
-
Soybean Casein Digest Medium (SCDM) for detecting fungi and aerobic bacteria
-
Sterile culture tubes
-
Incubators at 30-35°C and 20-25°C
Procedure:
-
Inoculation:
-
Aseptically transfer a defined volume of the test medium (e.g., 1 mL) into a tube containing FTM and another tube containing SCDM.
-
Prepare a positive control for each medium type by inoculating with a known low number of relevant microorganisms (e.g., Staphylococcus aureus for FTM, Candida albicans for SCDM).
-
Prepare a negative control (un-inoculated media) to ensure the sterility of the media itself.
-
-
Incubation:
-
Incubate the FTM tubes at 30-35°C for 14 days.
-
Incubate the SCDM tubes at 20-25°C for 14 days.
-
-
Observation:
-
Examine the tubes for turbidity (cloudiness) daily.
-
If the test medium tubes remain clear after 14 days, the medium is considered sterile. Turbidity indicates microbial contamination.
-
Impact of Contamination on Signaling Pathways
Contaminants can significantly interfere with experimental results by altering cellular signaling pathways.
-
Endotoxins (LPS): These molecules from the outer membrane of Gram-negative bacteria are potent activators of the innate immune system. Endotoxins bind to Toll-like receptor 4 (TLR4) on immune cells, triggering a signaling cascade that leads to the activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines.[14][15][16][17][18][19] This can lead to widespread inflammation in the organotypic culture, confounding studies on neuroinflammation or other inflammatory processes.
-
Fungi: Fungal components can also trigger inflammatory responses in host cells. For example, fungal β-glucans can activate MAP kinase and NF-κB signaling pathways, leading to the secretion of pro-inflammatory cytokines like IL-6 and IL-8.[2][12][20][21] This can interfere with studies on immune responses, wound healing, and cancer progression.
-
Mycoplasma: Mycoplasma contamination has been shown to alter a wide range of cellular processes, including gene expression, metabolism, and signal transduction.[22][23] For instance, mycoplasma can activate the NF-κB and MAPK signaling pathways, leading to a chronic inflammatory state in the culture.[24][25] This can significantly impact the reliability of drug screening studies, as mycoplasma-contaminated organoids may show altered sensitivity to therapeutic agents.[10][11][22] There is also evidence that mycoplasma can interfere with mTOR signaling in neuronal cultures.[17][26]
References
- 1. Know your enemy: Unexpected, pervasive and persistent viral and bacterial contamination of primary cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Synergistic effects of Candida albicans and Porphyromonas gingivalis biofilms on epithelial barrier function in a 3D aspiration pneumonia model [frontiersin.org]
- 3. Evaluation of new antibiotic cocktails against contaminating bacteria found in allograft tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparing the efficacy of two antibiotic cocktails in decontamination of cardiovascular tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical risk factors and pattern of initial fungal contamination in endoscopic biopsy-derived gastrointestinal cancer organoid culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A blueprint for broadly effective bacteriophage-antibiotic cocktails against bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ORGANOTYPIC BRAIN SLICE CULTURES: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects and Eradication of Mycoplasma Contamination on Patient-derived Colorectal Cancer Organoid Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects and Eradication of Mycoplasma Contamination on Patient-derived Colorectal Cancer Organoid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel 3D culture model of fungal keratitis to explore host-pathogen interactions within the stromal environment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Toll-Like Receptor 4 on Nonhematopoietic Cells Sustains CNS Inflammation during Endotoxemia, Independent of Systemic Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Toll-like Receptor 4 in CNS Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Differential Induction of the Toll-Like Receptor 4-MyD88-Dependent and -Independent Signaling Pathways by Endotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Control of viral latency in neurons by axonal mTOR signaling and the 4E-BP translation repressor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Toll-like receptor 4 on nonhematopoietic cells sustains CNS inflammation during endotoxemia, independent of systemic cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Species-Specific Endotoxin Stimulus Determines Toll-Like Receptor 4- and Caspase 11-Mediated Pathway Activation Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Utilizing Organoid and Air-Liquid Interface Models as a Screening Method in the Development of New Host Defense Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Human organotypic brain slice cultures: a detailed and improved protocol for preparation and long-term maintenance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Mechanistic insights into the role of mTOR signaling in neuronal differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Improving the yield of viral particles from in vitro cultures
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you overcome common challenges and improve the yield of viral particles from your in vitro cultures.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, offering potential causes and solutions in a question-and-answer format.
Q: Why is my viral titer consistently low?
A: Low viral titers are a common issue with several potential root causes, spanning from the health of your producer cells to the specifics of your protocol.
Potential Causes & Solutions:
-
Suboptimal Producer Cell Health: The physiological state of your host cells is critical. Ensure your cells (e.g., HEK293T) are healthy, in a logarithmic growth phase, and at the optimal confluence (typically 70-80%) at the time of transfection.[1] Over-confluent or unhealthy cells will yield fewer viral particles. Regularly check for mycoplasma contamination, as it can significantly impact cell health and viral production.
-
Inefficient Transfection: Transfection is a crucial step where the viral vector and packaging plasmids are introduced into the producer cells.[2]
-
Plasmid Quality and Ratio: Use high-quality, endotoxin-free plasmid DNA. The ratio of transfer plasmid to packaging and envelope plasmids is critical and may need to be optimized for your specific vector.[3]
-
Transfection Reagent: The choice of transfection reagent can dramatically impact efficiency. Reagents like Polyethylenimine (PEI) are cost-effective but require optimization of the DNA:PEI ratio.[3][4] Commercially available reagents optimized for viral production may offer higher efficiency.[5]
-
-
Issues with Viral Vector Construct:
-
Insert Size: Large inserts can exceed the packaging capacity of the viral vector, leading to reduced titers.[6]
-
Toxic Genes: If your gene of interest is toxic to the producer cells, it can lead to cell death and low viral yield.[7] Consider using an inducible promoter system to control the expression of the toxic gene.
-
-
Incorrect Viral Harvest Time: The optimal time to harvest the virus-containing supernatant varies depending on the virus type and production system. Harvesting too early or too late can result in lower titers. Perform a time-course experiment to determine the peak of viral production for your specific system.
-
Improper Virus Storage: Viral particles, especially enveloped viruses like lentivirus, are sensitive to freeze-thaw cycles and storage conditions.[8] Aliquot your viral supernatant into single-use volumes and store at -80°C for long-term stability. Avoid repeated freezing and thawing.[1][9]
Q: My transfection efficiency is high, but my functional viral titer is still low. What's the problem?
A: This common problem highlights the difference between physical and functional viral particles. High transfection efficiency, often indicated by reporter gene expression (e.g., GFP), doesn't always correlate with a high titer of infectious viral particles.
Potential Causes & Solutions:
-
High Ratio of Empty to Full Capsids: A significant portion of the produced viral particles may be "empty" capsids that lack the viral genome. These non-infectious particles will not contribute to your functional titer.[10] Optimization of plasmid ratios and purification methods can help to enrich for full capsids.
-
Defective Viral Particles: Errors during viral replication and assembly can lead to the production of defective, non-infectious viral particles. This can be influenced by the health of the producer cells and the integrity of the viral plasmids.
-
Inaccurate Titer Measurement: The method used to determine the viral titer is crucial.
-
Physical vs. Functional Titer: Methods that measure viral proteins (e.g., p24 ELISA for lentivirus) or nucleic acids (e.g., qPCR on supernatant) determine the physical titer, which includes both infectious and non-infectious particles.[11][12][13] Methods that rely on the transduction of target cells and subsequent measurement of reporter gene expression or integrated provirus (e.g., FACS, qPCR on genomic DNA) determine the functional titer, which is a more accurate measure of infectious virus.[11][14][15] The functional titer is often 100 to 1000-fold lower than the physical titer.[12]
-
-
Inhibitors in the Viral Supernatant: Residual transfection reagents or cellular debris in the crude viral supernatant can be toxic to target cells and inhibit transduction, leading to an underestimation of the functional titer. It is recommended to filter the viral supernatant (0.45 µm filter) before titering or use.[3][8]
Frequently Asked Questions (FAQs)
This section provides answers to common questions about optimizing viral particle yield.
Cell Culture and Transfection
-
Q1: What is the optimal cell density for viral production?
-
A1: The optimal cell density at the time of transfection or infection is critical and virus-dependent. For lentivirus production in adherent HEK293T cells, a confluency of 70-75% is often recommended.[1] For suspension cultures, infecting at a higher cell density can increase volumetric productivity, but it may also lead to a decrease in cell-specific productivity, a phenomenon known as the "cell density effect".[5][16] Optimization is key; for example, one study found that increasing cell density from 1x10^6 to 3x10^6 cells/mL at the time of infection with a high MOI improved adenovirus titers.[7]
-
-
Q2: Should I use serum-containing or serum-free media for viral production?
-
A2: While traditional protocols often use serum-containing media, there is a strong trend towards serum-free media for several reasons. Serum-free media offer better lot-to-lot consistency, reduced risk of contamination with adventitious agents, and simplified downstream purification.[17][18] Several commercially available serum-free media have been developed to support high-titer viral production in suspension cultures.[17][19][20] However, transitioning to a serum-free system may require an adaptation period for the cells.[21][22][23]
-
-
Q3: How can I optimize my PEI-based transfection protocol?
-
A3: For Polyethylenimine (PEI)-mediated transfection, several factors can be optimized to improve efficiency. The ratio of PEI to DNA is a critical parameter, with a 1:3 ratio (µg DNA:µg PEI) being a common starting point.[3] The optimal ratio should be determined empirically.[3] Other factors to consider include the quality of the PEI, the pH of the solutions, and the incubation time of the DNA-PEI complexes.[4] Using a serum-free medium like Opti-MEM® during transfection can also enhance efficiency.[19]
-
Viral Titer and Quantification
-
Q4: What is the difference between 2nd and 3rd generation lentiviral packaging systems?
-
A4: The main difference lies in the number of plasmids used and the resulting biosafety level.
-
2nd Generation: Uses three plasmids: a transfer vector, a packaging plasmid (encoding Gag, Pol, Rev, and Tat), and an envelope plasmid.[12][24]
-
3rd Generation: Is considered safer as it uses four plasmids. The packaging functions are split between two plasmids (one for Gag and Pol, and another for Rev), and the Tat protein is eliminated by using a chimeric 5' LTR in the transfer vector.[24][25] This reduces the likelihood of generating replication-competent lentivirus.[25]
-
-
-
Q5: Which method should I use to titer my virus?
-
A5: The choice of titration method depends on the virus type, the information you need (physical vs. functional titer), and the available resources.
-
For a quick estimate of lentivirus presence: p24 ELISA or rapid tests like Lenti-X GoStix can be used.[14]
-
For functional titer of fluorescent reporter viruses: Titration by flow cytometry (FACS) is a common and accurate method.[26]
-
For functional titer of any lentivirus: qPCR-based methods that quantify the number of integrated proviral DNA copies in transduced cells are highly accurate.[2][14][27]
-
For AAV titer: Droplet digital PCR (ddPCR) is becoming the gold standard for accurately quantifying viral genomes.[1][3][28]
-
For adenovirus functional titer: A Tissue Culture Infectious Dose 50 (TCID50) assay is a traditional and reliable method.[21][22][29]
-
-
Data Presentation
Table 1: Comparison of Viral Titers in Adherent vs. Suspension HEK293T Cultures
| Culture Method | Virus Type | Titer (TU/mL or VP/mL) | Reference |
| Adherent | Lentivirus | ~1 x 10^7 TU/mL (unconcentrated) | [30] |
| Suspension | Lentivirus | >1 x 10^8 TU/mL (unconcentrated) | |
| Adherent | Adenovirus | ~1.2 x 10^11 TU (from T-flasks) | [16] |
| Suspension | Adenovirus | >3 x 10^11 particles/mL | [7] |
TU/mL: Transducing Units per milliliter; VP/mL: Viral Particles per milliliter.
Table 2: Impact of Cell Density at Infection on Adenovirus Titer
| Cell Density at Infection (cells/mL) | Multiplicity of Infection (MOI) | Virus Titer (TCID50/mL) at 72 hpi | Reference |
| 0.5 x 10^6 | 9 | < 10^8.9 | |
| 0.8 x 10^6 | 9 | < 10^8.9 | |
| 1.4 x 10^6 | 9 | 10^8.9 | |
| 1.8 x 10^6 | 9 | No positive effect | |
| 2.5 x 10^6 | 9 | No positive effect |
hpi: hours post-infection.
Experimental Protocols
Protocol 1: Lentivirus Titration by qPCR
This protocol provides a method for determining the functional titer of a lentiviral stock by quantifying the number of integrated proviral DNA copies in the genome of transduced cells.
Materials:
-
HEK293T cells
-
Lentiviral supernatant
-
24-well tissue culture plates
-
Complete culture medium
-
Polybrene
-
Genomic DNA extraction kit
-
qPCR machine and reagents (including primers specific for the lentiviral vector, e.g., targeting the WPRE or a puromycin (B1679871) resistance gene)[2]
-
Standard plasmid DNA with a known copy number for absolute quantification
Procedure:
-
Day 1: Cell Seeding and Transduction
-
Seed HEK293T cells in a 24-well plate at a density that will result in 50-70% confluency on the day of transduction.
-
Prepare serial dilutions of your lentiviral supernatant in complete medium containing polybrene (final concentration of 4-8 µg/mL).
-
Remove the medium from the cells and add the viral dilutions. Include a no-virus control.
-
-
Day 2: Medium Change
-
After 12-24 hours, replace the virus-containing medium with fresh complete medium. This step helps to reduce plasmid contamination from the transfection.
-
-
Day 5: Genomic DNA Extraction
-
Approximately 72-96 hours post-transduction, harvest the cells from each well.
-
Extract genomic DNA using a commercial kit according to the manufacturer's instructions.
-
-
Day 5: qPCR Analysis
-
Set up the qPCR reactions using your specific primers and a SYBR Green or probe-based detection system.
-
Include a standard curve using serial dilutions of your standard plasmid.
-
Run the qPCR and determine the copy number of the integrated provirus in each sample based on the standard curve.
-
-
Titer Calculation
-
Calculate the titer in Transducing Units per mL (TU/mL) using the following formula: Titer (TU/mL) = (Number of cells at transduction x Viral copy number per cell) / Volume of virus supernatant (mL)
-
Visualizations
Diagram 1: General Workflow for Recombinant Virus Production
Caption: A generalized workflow for the production of recombinant viral vectors.
Diagram 2: Lentiviral Packaging Systems
Caption: Comparison of 2nd and 3rd generation lentiviral packaging systems.
Diagram 3: Adenovirus E1A and E1B Protein Interactions in Host Celldot
References
- 1. bio-rad.com [bio-rad.com]
- 2. journals.sbmu.ac.ir [journals.sbmu.ac.ir]
- 3. addgene.org [addgene.org]
- 4. protocols.io [protocols.io]
- 5. mdpi.com [mdpi.com]
- 6. takarabio.com [takarabio.com]
- 7. cellculturedish.com [cellculturedish.com]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. blog.addgene.org [blog.addgene.org]
- 10. FAQ: Lentivirus Quantitation | Cell Biolabs [cellbiolabs.com]
- 11. Understanding viral titration—behind the science [takarabio.com]
- 12. Universal Real-Time PCR-Based Assay for Lentiviral Titration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bioradiations.com [bioradiations.com]
- 14. Adenovirus vector production using low-multiplicity infection of 293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. exothera.world [exothera.world]
- 16. Formulation and production of a blood‐free and chemically defined virus production media for VERO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A feasibility study of different commercially available serum-free mediums to enhance lentivirus and adeno-associated virus production in HEK 293 suspension cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Media for Virus Production | Thermo Fisher Scientific - US [thermofisher.com]
- 19. od260.com [od260.com]
- 20. Measuring the Infectious Titer of Recombinant Adenovirus Using Tissue Culture Infection Dose 50% (TCID50) End-Point Dilution and Quantitative Polymerase Chain Reaction (qPCR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. Adenovirus E1A and E1B-19K Proteins Protect Human Hepatoma Cells from Transforming Growth Factor β1-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Understanding capsid assembly and genome packaging for adeno-associated viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 24. med.upenn.edu [med.upenn.edu]
- 25. researchgate.net [researchgate.net]
- 26. ddPCR titration of AAV vectors [protocols.io]
- 27. brainvta.tech [brainvta.tech]
- 28. invitria.com [invitria.com]
- 29. Guide: Understanding Vector Technologies | Vector Biolabs [vectorbiolabs.com]
- 30. pubs.acs.org [pubs.acs.org]
Technical Support Center: Virion Stability in Long-Term Storage
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address poor virion stability during long-term storage.
Frequently Asked Questions (FAQs)
Q1: My viral titer has significantly dropped after long-term storage at -80°C. What are the potential causes?
A significant drop in viral titer after storage at -80°C is a common issue that can be attributed to several factors. The most frequent culprits are repeated freeze-thaw cycles, improper formulation of the storage buffer, and the inherent instability of the specific virus.[1][2] Each freeze-thaw cycle can cause a 2- to 3-fold or even greater drop in titer for sensitive viruses like retroviruses.[1] The formation of ice crystals during freezing can physically damage the virions, and the increased concentration of solutes in the unfrozen liquid phase can lead to osmotic stress and protein denaturation.[3] Furthermore, the absence of cryoprotectants in the storage buffer can exacerbate this damage.[3][4]
Q2: What is the optimal storage temperature for my virus?
The optimal storage temperature depends on the type of virus and the intended duration of storage. For long-term storage, temperatures of -80°C or colder in liquid nitrogen vapor are generally recommended to preserve virus viability for extended periods, potentially for decades.[4] Most viruses maintain viability with no significant loss of titer when stored at -70°C or in liquid nitrogen.[5] While some viruses can be stored at -20°C for shorter periods, this temperature is often insufficient to halt degradative processes, leading to a more rapid decline in infectivity.[5][6] Storage at 4°C is only suitable for very short-term storage, typically a few days, as viral decay is significantly faster.[7][8]
Q3: How many times can I freeze-thaw my virus sample?
It is strongly recommended to minimize freeze-thaw cycles.[1] For many viruses, particularly enveloped ones, each cycle can lead to a substantial loss of infectivity.[1][2][6] Best practice is to aliquot the virus stock into single-use volumes before the initial freezing.[1] This ensures that only the required amount is thawed for each experiment, preserving the integrity of the remaining stock. Some robust non-enveloped viruses like Adeno-Associated Virus (AAV) are more stable and can tolerate several freeze-thaw cycles with minimal loss of activity, but it is still best to avoid repeated cycling.[1]
Q4: My storage buffer is just PBS. Is this sufficient for long-term stability?
While Phosphate-Buffered Saline (PBS) provides a stable pH environment, it is often insufficient for ensuring long-term virion stability, especially during freezing.[2][9] Storage buffers should ideally contain cryoprotectants and other stabilizing agents. The absence of serum or other proteins in the storage medium can significantly compromise viral stability during freeze-thaw cycles.[2]
Q5: What are cryoprotectants and which one should I use?
Cryoprotectants are substances that protect biological materials from the damaging effects of freezing.[10] Commonly used cryoprotectants for viruses include glycerol (B35011) and dimethyl sulfoxide (B87167) (DMSO), often used at concentrations of 5-10%.[3][11] Other stabilizers include sugars like sucrose (B13894) and sorbitol, and proteins like bovine serum albumin (BSA) or fetal bovine serum (FBS).[9][12][13] The choice of cryoprotectant can depend on the specific virus and downstream applications. For instance, ATCC commonly uses a mixture of FBS and DMSO or glycerol to preserve viral strains.[3]
Troubleshooting Guides
Issue 1: Rapid Loss of Infectivity After Freezing
If you observe a dramatic loss of viral titer immediately after the first freeze-thaw cycle, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for rapid infectivity loss.
Issue 2: Gradual Decline in Titer During Long-Term Storage
A slow but steady decrease in viral titer over months of storage points to suboptimal storage conditions or inherent instability.
Caption: Troubleshooting gradual decline in viral titer.
Data on Virion Stability
Table 1: Effect of Storage Temperature on Virus Stability
| Storage Temperature | General Stability | Suitable For | Key Considerations |
| 4°C | Days | Short-term (1-7 days) | Not suitable for long-term storage; rapid degradation for many viruses.[7][8] |
| -20°C | Weeks to Months | Intermediate-term | Risk of damage from ice crystal formation; not ideal for sensitive viruses.[5][6] |
| -80°C | Years | Long-term | Gold standard for most viruses; minimizes molecular motion and enzymatic activity.[4][5] |
| Liquid Nitrogen (-196°C) | Decades | Archival Storage | Offers the highest level of stability by virtually halting all biological activity.[12] |
Table 2: Common Cryoprotectants and Stabilizers
| Agent | Type | Typical Concentration | Mechanism of Action |
| Glycerol | Polyol | 5-15% (v/v) | Prevents ice crystal formation, stabilizes proteins.[3][11] |
| DMSO | Sulfoxide | 5-10% (v/v) | Penetrates cells and reduces ice formation.[3][11] |
| Sucrose | Disaccharide | 5-10% (w/v) | Vitrifies at low temperatures, stabilizing viral structures.[9][14] |
| Sorbitol | Polyol | 5% (w/v) | Acts as a cryoprotectant and stabilizer.[9] |
| FBS/BSA | Protein | 2-10% (v/v) | Coats virions to prevent surface adsorption and provides a protein-rich environment.[3][13] |
| Pluronic F-68 | Surfactant | 0.001-0.1% (w/v) | Reduces surface tension and prevents aggregation and sticking to surfaces.[1][15] |
Experimental Protocols
Protocol 1: Viral Titer Determination by Plaque Assay
This protocol determines the concentration of infectious viral particles.
Caption: Workflow for a viral plaque assay.
Methodology:
-
Cell Plating: Seed susceptible cells in 6-well plates to achieve a confluent monolayer on the day of infection.
-
Serial Dilutions: Prepare 10-fold serial dilutions of your thawed viral stock in an appropriate medium (e.g., DMEM).
-
Infection: Remove the growth medium from the cells and infect the monolayers with 100-200 µL of each viral dilution.
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow the virus to attach to and enter the cells.
-
Overlay: Gently remove the viral inoculum and overlay the cells with a medium containing a semi-solid substance like agar or methylcellulose. This restricts the spread of progeny virus to adjacent cells, leading to localized areas of cell death (plaques).
-
Incubation: Incubate the plates at 37°C for a period ranging from 2 to 14 days, depending on the virus, until plaques are visible to the naked eye.
-
Fixation and Staining: Aspirate the overlay and fix the cells with a solution like 10% formalin. After fixation, stain the cells with a solution such as 0.1% crystal violet. The stain will be taken up by living cells, leaving the plaques (areas of dead cells) as clear zones.
-
Plaque Counting: Count the number of plaques in the wells corresponding to a dilution that gives a countable number (typically 20-100 plaques).
-
Titer Calculation: Calculate the titer using the formula: Titer (PFU/mL) = (Number of plaques) / (Dilution factor × Volume of inoculum in mL)
Protocol 2: Assessment of Virion Stability via a Freeze-Thaw Cycling Assay
This experiment is designed to quantify the impact of freeze-thaw cycles on your virus preparation.
Methodology:
-
Preparation: Thaw a stock vial of your virus. Keep it on ice.
-
Baseline Titer (Cycle 0): Immediately determine the infectious titer of a small aliquot of the virus using a plaque assay or TCID50 assay as the baseline (T0).
-
First Freeze-Thaw Cycle: Aliquot the remaining virus into several tubes. Freeze them rapidly (e.g., in a dry ice/ethanol slurry) and store at -80°C for at least one hour.
-
Thawing: Thaw one aliquot rapidly in a 37°C water bath.[12]
-
Post-Cycle 1 Titer: Determine the infectious titer of this thawed aliquot. This is T1.
-
Subsequent Cycles: Take the remaining frozen aliquots and repeat the freeze-thaw process for the desired number of cycles (e.g., up to 5 cycles). Determine the titer after each cycle (T2, T3, etc.).
-
Data Analysis: Plot the viral titer (in log scale) against the number of freeze-thaw cycles. A steep decline indicates poor stability under these conditions. Compare the stability of different formulations by running parallel experiments with different storage buffers.
References
- 1. Care and Handling of Viruses | Gene Vector and Virus Core | Wu Tsai Neurosciences Institute [neuroscience.stanford.edu]
- 2. mdpi.com [mdpi.com]
- 3. Virus Cryopreservation | AROUND LAB NEWS / EN [aroundlabnews.com]
- 4. Safe and Efficient Storage of Chemical and Virus Samples [scisure.com]
- 5. researchgate.net [researchgate.net]
- 6. Factors affecting the stability of viral vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of formulations that enhance physical stability of viral vectors for gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What's the stability of virus in general - Protein Resources - Technical Resources [echobiosystems.com]
- 9. mdpi.com [mdpi.com]
- 10. Cryoprotectant - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Methods for long-term virus preservation - ProQuest [proquest.com]
- 13. Methods for long-term virus preservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Optimized formulation buffer preserves adeno-associated virus-9 infectivity after 4 °C storage and freeze/thawing cycling - PMC [pmc.ncbi.nlm.nih.gov]
Refinements to historical protocols for murine virus studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during murine virus-based experiments. It is designed for researchers, scientists, and drug development professionals to refine historical protocols and effectively troubleshoot modern challenges.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during your murine virus studies.
Issue: Low Viral Titer
Q1: My viral titer is consistently low. What are the potential causes and how can I improve it?
A1: Low viral titers are a frequent challenge in the production of various murine viral vectors, including lentivirus, adeno-associated virus (AAV), and murine leukemia virus (MLV). The causes can be multifaceted, ranging from issues with plasmid quality and cell health to suboptimal purification and storage. Here are key areas to troubleshoot:
-
Plasmid Quality and Ratio: Ensure high-purity, endotoxin-free plasmid DNA is used for transfection. The ratio of transfer, packaging, and envelope plasmids is critical and should be optimized for your specific vector system.
-
Packaging Cell Health: Use healthy, low-passage packaging cells (e.g., HEK293T for lentivirus and AAV) that are 70-80% confluent at the time of transfection. Over-confluent or unhealthy cells will yield lower titers.
-
Transfection Efficiency: Optimize your transfection method. For chemical transfection reagents like PEI, the DNA-to-PEI ratio is a crucial parameter to optimize.
-
Insert Size and Toxicity: Be mindful of the packaging capacity of your chosen virus. Large inserts can significantly reduce viral titers. Additionally, if your gene of interest is toxic to the packaging cells, it can lead to cell death and poor viral production.
-
Harvesting Time: The optimal time for harvesting viral supernatant varies depending on the virus. For lentivirus, harvesting at 48 and 72 hours post-transfection is common.
-
Purification and Concentration: Inefficient purification can lead to significant loss of viral particles. Ultracentrifugation is a common method for concentrating lentivirus and AAV. Ensure proper speed and duration to pellet the virus without causing damage. For AAV, methods like iodixanol (B1672021) gradient purification can yield high-purity vectors.
-
Storage: Viral vectors can be sensitive to freeze-thaw cycles, which can lead to a significant drop in titer.[1] Aliquot your viral stocks and store them at -80°C for long-term use.
Table 1: Comparison of Viral Production and Purification Methods
| Viral Vector | Production Method | Purification Method | Expected Titer (viral genomes/mL) | Reference |
| AAV | Triple plasmid transfection in HEK293T cells | Iodixanol gradient ultracentrifugation | >5e12 | [2] |
| Triple plasmid transfection in HEK293T cells | Polyethylene (B3416737) glycol precipitation & two-phase partitioning | 10^10–10^11 | [3] | |
| Lentivirus | PEI-mediated transfection of 293T cells | Ultracentrifugation | 10^6 - 10^7 (unconcentrated) | [4] |
| up to 10^10 (concentrated) | [4] | |||
| MLV | Transfection of GP2-293 cells | Low-speed centrifugation and filtration | Not specified | [5] |
| MHV | Infection of NCTC clone 1469 cells | Not specified | >6.0 log PFU/mL | [6] |
Issue: Poor In Vivo Transduction and Inconsistent Results
Q2: I'm observing low or inconsistent transgene expression in my mouse models after viral vector administration. What could be the issue?
A2: Achieving efficient and consistent in vivo transduction is crucial for the success of murine virus studies. Several factors can contribute to poor outcomes:
-
Viral Titer and Dose: An accurate viral titer is essential for administering a consistent and effective dose. Underestimation of the titer can lead to low transduction.
-
Route of Administration: The route of administration (e.g., intravenous, intracranial, intramuscular) significantly impacts viral biodistribution and transduction efficiency in target tissues. This needs to be optimized for your specific research question.
-
Murine Immune Response: The host immune system can recognize and clear viral vectors, limiting transgene expression. Both innate and adaptive immune responses can be triggered by the viral capsid and/or the transgene product.
-
Vector Neutralization: Pre-existing or induced neutralizing antibodies against the viral vector can prevent successful transduction.
-
Inhibitors in the Microenvironment: Factors within the target tissue can inhibit viral transduction.
-
Variability in Animal Handling and Injection Technique: Inconsistent injection volumes, speeds, and locations can lead to variable results between animals.
Strategies to Improve In Vivo Transduction:
-
Adjuvants: Co-administration of certain polymers can enhance AAV transduction efficiency.
-
Immunosuppression: The use of immunosuppressive drugs can help to dampen the host immune response against the viral vector.
-
Vector Engineering: Modifying the viral capsid can reduce its immunogenicity.[3]
-
Promoter Choice: Using tissue-specific promoters can limit transgene expression to the target cells, potentially reducing off-target effects and immune responses.
Issue: Murine Immune Response to Viral Vectors
Q3: How can I detect and mitigate the immune response to my viral vector in mice?
A3: The murine immune system can mount a robust response to viral vectors, which can lead to clearance of transduced cells and a reduction in long-term transgene expression. Understanding and mitigating this response is critical.
-
Innate Immune Response: Viral components can be recognized by pattern recognition receptors, leading to the production of inflammatory cytokines. This initial response can impact the efficiency of transduction.
-
Adaptive Immune Response: Both humoral (antibody-mediated) and cellular (T-cell mediated) immune responses can develop against the viral capsid proteins and the transgene product.
Strategies to Mitigate Immune Responses:
-
Vector Design:
-
Capsid Modification: Altering the viral capsid to remove immunodominant epitopes can reduce T-cell mediated immune responses.[3]
-
Codon Optimization: Optimizing the codon usage of the transgene can improve expression and potentially reduce immunogenicity.
-
Promoter Selection: Employing tissue-specific promoters to restrict transgene expression to the target organ can help avoid widespread immune activation.
-
-
Immunosuppressive Regimens:
-
Pharmacological agents can be used to temporarily suppress the immune system during and after vector administration.
-
-
Alternative Serotypes: For AAV, using a serotype to which the animal has no pre-existing immunity can improve transduction.
-
High-Purity Vector Preparations: Removing empty capsids and other impurities from the viral preparation can reduce the overall immunogenic load.
Frequently Asked Questions (FAQs)
This section addresses common questions about protocols and refinements in murine virus studies.
Q4: What are the key differences between historical and modern methods for viral vector production and purification?
A4: Historically, the production of murine viral vectors often relied on methods that were less efficient and resulted in lower purity preparations. For example, early purification of Murine Leukemia Virus (MLV) involved techniques like polyethylene glycol precipitation and gel chromatography.[5] Modern protocols have seen significant refinements:
-
Vector Systems: The development of third-generation lentiviral vectors with enhanced safety features is a significant advancement.
-
Cell Lines: The use of high-yield packaging cell lines, such as HEK293T, has become standard.
-
Purification Techniques: Advanced purification methods, such as iodixanol density gradient ultracentrifugation for AAV, allow for the separation of full, infectious viral particles from empty capsids and other contaminants, leading to higher potency and potentially lower immunogenicity.[7]
-
Quality Control: Modern quality control is more rigorous, often employing qPCR for accurate titration and silver staining or Western blotting to assess purity.
Table 2: Evolution of Viral Titration Methods
| Method | Principle | Advantages | Disadvantages | Era |
| Plaque Assay | Measures infectious viral particles by counting zones of cell death (plaques). | Measures functional virus. | Time-consuming, not suitable for all viruses. | Historical / Modern |
| Endpoint Dilution Assay (TCID50) | Determines the dilution of virus that infects 50% of cell cultures. | Measures infectious virus. | Labor-intensive, less precise than plaque assays. | Historical / Modern |
| Quantitative PCR (qPCR) | Quantifies the number of viral genomes. | Fast, highly sensitive, and specific. | Does not distinguish between infectious and non-infectious particles. | Modern |
| Digital Droplet PCR (ddPCR) | Provides absolute quantification of nucleic acids without a standard curve. | High precision and reproducibility. | Requires specialized equipment. | Modern |
| ELISA (p24 for Lentivirus) | Quantifies viral capsid proteins. | Relatively fast and easy. | Measures total protein, not necessarily infectious virus. | Modern |
Q5: What are the essential components of a modern protocol for AAV production for in vivo studies in mice?
A5: A robust protocol for producing high-quality AAV for in vivo use typically involves the following stages:
-
Plasmid Preparation: High-quality, endotoxin-free plasmids (transfer, packaging, and helper) are essential.
-
Cell Culture and Transfection: HEK293T cells are cultured to optimal confluence and transfected with the three plasmids, often using PEI or a commercial transfection reagent.
-
Virus Harvest: The cells and supernatant are harvested 48-72 hours post-transfection.
-
Lysis and Clarification: Cells are lysed to release intracellular AAV particles, and the lysate is clarified by centrifugation to remove cell debris.
-
Purification: Iodixanol gradient ultracentrifugation is a gold-standard method for purifying AAV, separating full capsids from empty ones.
-
Concentration and Buffer Exchange: The purified AAV is concentrated and the buffer is exchanged to a formulation suitable for in vivo injection (e.g., sterile PBS).
-
Titration: The genomic titer of the AAV stock is determined by qPCR.
-
Quality Control: The purity of the preparation is assessed by SDS-PAGE and silver staining to visualize the capsid proteins (VP1, VP2, VP3).
Q6: What are the key considerations when working with Murine Hepatitis Virus (MHV) in a research setting?
A6: Murine Hepatitis Virus (MHV) is a highly contagious pathogen in laboratory mouse colonies and can have significant impacts on research.[8]
-
Biosafety: MHV is a Biosafety Level 2 (BSL-2) agent, and appropriate safety precautions must be taken.[9]
-
Transmission: It is primarily transmitted through direct contact, aerosols, and contaminated materials (fomites).[8]
-
Clinical Signs: While often subclinical in adult immunocompetent mice, it can cause severe disease in infant and immunodeficient mice.[8]
-
Impact on Research: MHV infection can significantly alter the immune system of mice, thereby confounding experimental results, particularly in immunology, oncology, and infectious disease studies.[8]
-
Prevention and Control: Strict biosecurity measures, including sourcing animals from MHV-free vendors, regular health monitoring, and quarantine of new animals, are essential. Eradication from an infected colony typically involves rederivation via embryo transfer.
Visualizations
Experimental Workflows and Signaling Pathways
Caption: A generalized workflow for viral vector production.
Caption: Simplified signaling pathway of the immune response to a viral vector.
References
- 1. In Vivo Mouse Models for Hepatitis B Virus Infection and Their Application | Semantic Scholar [semanticscholar.org]
- 2. Strategies to circumvent humoral immunity to adeno-associated viral vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promegaconnections.com [promegaconnections.com]
- 4. researchgate.net [researchgate.net]
- 5. Rapid purification of extracellular and intracellular Moloney murine leukemia virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimized Protocols for the Propagation and Quantification of Infectious Murine Hepatitis Virus (MHV-A59) Using NCTC Clone 1469 and 929 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies for Modifying Adenoviral Vectors for Gene Therapy [mdpi.com]
- 8. animalcare.illinois.edu [animalcare.illinois.edu]
- 9. sc.edu [sc.edu]
Technical Support Center: Electron Microscopy of Viral Particles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common artifacts encountered during the electron microscopy of viral particles.
Troubleshooting Guides
This section offers step-by-step solutions to specific problems you might encounter during your experiments.
Issue 1: Poor contrast and low visibility of viral particles in cryo-EM.
Possible Cause: The vitreous ice layer is too thick.
Solution:
-
Optimize Blotting Time: The duration of blotting directly impacts the final ice thickness. While the optimal time is sample-dependent, a typical starting range is 2-6 seconds. Systematically vary the blotting time in 0.5-second increments to find the ideal condition for your sample.[1]
-
Adjust Blotting Force: Most automated vitrification devices allow for adjustment of the blotting force. A higher force can lead to thinner ice. Start with a low to medium setting and gradually increase it. For a Vitrobot Mark IV, a blotting force of 0 is a good starting point.[2]
-
Check Sample Concentration: A very low particle concentration can be mistaken for poor contrast. Ensure your sample concentration is within the optimal range, typically 0.1-5 mg/mL for cryo-EM.[1]
-
Verify Grid Hydrophilicity: Poorly hydrophilic grids can lead to uneven sample spreading and thick ice patches. Ensure grids are properly glow-discharged immediately before use to create a hydrophilic surface.
Issue 2: Appearance of crystalline ice (dark, well-defined shapes) in cryo-EM micrographs.
Possible Cause: The sample was not frozen rapidly enough, allowing water molecules to form ordered ice crystals.
Solution:
-
Ensure Proper Cryogen Temperature: Use a fresh mixture of liquid ethane (B1197151) or an ethane-propane mixture. The cryogen should be at its freezing point to ensure the fastest possible cooling rate.
-
Minimize Transfer Time: The time between blotting and plunging into the cryogen should be as short as possible. Any delay can lead to evaporation and an increase in the sample concentration, which can hinder vitrification.
-
Check Environmental Conditions: High humidity in the room can lead to condensation on the grid and cryogen. Ideally, vitrification should be performed in a humidity-controlled environment (95-100% humidity is recommended for the vitrification chamber).[1]
-
Verify Plunge Speed: Ensure the plunging mechanism of your vitrification device is functioning correctly and providing a rapid entry into the cryogen.
Issue 3: Aggregates of viral particles in both cryo-EM and negative stain EM.
Possible Cause: The buffer composition or sample concentration is not optimal, leading to particle aggregation.
Solution:
-
Optimize Sample Concentration: High protein concentrations can lead to aggregation. Try preparing grids with a serial dilution of your sample to find a concentration where particles are well-dispersed.
-
Adjust Buffer Conditions:
-
pH: Ensure the buffer pH is at least 1-2 units away from the isoelectric point (pI) of the viral protein to maintain surface charge and repulsion between particles.
-
Salt Concentration: High salt concentrations can sometimes cause aggregation. Try reducing the salt concentration or dialyzing the sample into a lower salt buffer.
-
-
Add Detergents (for membrane viruses): For enveloped viruses, the addition of a mild, non-ionic detergent (e.g., a low concentration of Tween-20 or Triton X-100) can help prevent aggregation.
-
Use Additives: In some cases, adding small amounts of cryo-protectants (like glycerol (B35011) or trehalose) or other additives can help stabilize the particles and prevent aggregation.
Issue 4: Uneven staining or large stain crystals in negative stain EM.
Possible Cause: The staining protocol or the choice of stain is not suitable for the sample.
Solution:
-
Optimize Stain Concentration: The optimal stain concentration varies depending on the virus and the stain used. A common starting point is a 2% aqueous solution of uranyl acetate (B1210297) or phosphotungstic acid (PTA). Prepare a fresh solution and filter it through a 0.22 µm syringe filter before use to remove any precipitates.
-
Adjust Staining Time: The incubation time with the stain can affect the quality of the negative stain. A typical time is 30-60 seconds.[3]
-
Washing Steps: Introduce washing steps with distilled water after sample application and before staining to remove buffer components that may react with the stain and cause precipitation.
-
Try a Different Stain: If one stain consistently produces poor results, try an alternative. For example, if uranyl acetate (pH ~4.5) is causing issues, phosphotungstic acid (can be adjusted to a neutral pH) might be a better choice.
Frequently Asked Questions (FAQs)
Q1: What is the most common artifact in cryo-EM of viral particles?
A1: Ice contamination is one of the most prevalent issues. This can manifest as crystalline ice, which obscures the sample, or as a layer of amorphous ice that is too thick, reducing contrast and resolution. The primary cause is suboptimal freezing, which can be due to slow plunging, improper cryogen temperature, or high humidity in the environment.[1]
Q2: How can I prevent my viral particles from sticking to the carbon support film?
A2: This is a common issue, especially with certain types of viruses. Here are a few strategies:
-
Use of Graphene Oxide Supports: Graphene oxide-coated grids provide a more hydrophilic and uniform surface, which can improve particle distribution.
-
Glow Discharge: Properly glow-discharging the grids right before applying the sample is crucial to make the carbon surface hydrophilic.
-
Additives: In some cases, adding a very low concentration of a non-ionic detergent can help prevent sticking.
Q3: My negative stain images show "Moiré patterns." What are they and how can I avoid them?
A3: Moiré patterns are interference patterns that can arise when two repeating structures (like the top and bottom surfaces of a viral capsid) are superimposed. This can lead to misinterpretation of the viral structure. To minimize this, you can try to achieve "one-sided" staining where the stain primarily outlines one side of the particle. This can sometimes be achieved by carefully wicking away the stain from one side of the grid.
Q4: Can the electron beam itself damage my viral particles?
A4: Yes, this is known as radiation damage. The high-energy electrons used in electron microscopy can damage biological samples, especially in cryo-EM where the sample is in a near-native state. To mitigate this, low-dose imaging techniques are used. This involves focusing on an area adjacent to the target area and then moving to the target area only for the final image acquisition, thus minimizing the electron dose on the area of interest.
Q5: What is the ideal ice thickness for cryo-EM of my virus sample?
A5: The ideal ice thickness is slightly greater than the diameter of your viral particle. This ensures that the particles are fully embedded in the vitreous ice. Ice that is too thin can lead to particle denaturation at the air-water interface, while ice that is too thick will reduce the signal-to-noise ratio and make it difficult to see the particles. An optimal range is often considered to be 20-100 nm.[1]
Data Presentation
Table 1: Recommended Starting Concentrations for Viral Samples in Electron Microscopy
| Microscopy Technique | Virus Type | Recommended Concentration Range | Notes |
| Cryo-EM | Non-enveloped (e.g., Adenovirus) | 0.5 - 5.0 mg/mL | Higher concentrations can sometimes be used if aggregation is not an issue. |
| Cryo-EM | Enveloped (e.g., Influenza) | 0.1 - 2.0 mg/mL | Often require lower concentrations to prevent aggregation. |
| Negative Stain EM | Most Viruses | 0.05 - 1.0 mg/mL | The optimal concentration is highly dependent on the stain and virus. |
Table 2: Troubleshooting Common Artifacts in Electron Micrographs of Viral Particles
| Artifact | Appearance | Common Causes | Potential Solutions |
| Crystalline Ice (Cryo-EM) | Dark, geometric shapes; diffraction patterns visible. | Slow freezing; cryogen not cold enough; sample too thick. | Ensure rapid plunging; use fresh, cold cryogen; optimize blotting. |
| Thick Ice (Cryo-EM) | Low contrast; particles are faint or invisible. | Insufficient blotting time or force. | Increase blotting time and/or force; ensure proper grid hydrophilicity. |
| Particle Aggregation | Clumps of viral particles. | Suboptimal buffer (pH, salt); high sample concentration. | Adjust buffer pH and salt; dilute the sample; add a mild detergent for enveloped viruses. |
| Stain Precipitate (Negative Stain) | Large, dark crystals or uneven background. | Stain solution is old or not filtered; incompatible buffer salts. | Use freshly prepared and filtered stain; perform buffer exchange or washing steps. |
| Carbon Film Defects | Wrinkles, cracks, or holes in the carbon support. | Poor quality grids; damage during handling. | Use high-quality grids; handle grids with care using appropriate tweezers. |
| Beam-Induced Movement | Blurry images, especially in cryo-EM. | Instability of the sample upon electron irradiation. | Use low-dose imaging techniques; use more stable grid supports (e.g., gold grids). |
Experimental Protocols
Protocol 1: Plunge Freezing for Cryo-EM
-
Grid Preparation: Glow discharge a holey carbon grid for 30-60 seconds to render it hydrophilic.
-
Vitrification Robot Setup: Set up an automated vitrification robot (e.g., Vitrobot) in a temperature and humidity-controlled environment. Set the chamber to 4°C and 100% humidity.
-
Cryogen Preparation: Fill the cryogen container with liquid ethane and cool it with liquid nitrogen until it is just above its freezing point.
-
Sample Application: Apply 3-4 µL of the purified virus sample to the glow-discharged grid.
-
Blotting: Blot the grid for 2-6 seconds with a blotting force appropriate for your sample to create a thin aqueous film.
-
Plunging: Immediately plunge the grid into the liquid ethane.
-
Storage: Quickly transfer the grid to a pre-cooled grid box submerged in liquid nitrogen for storage.
Protocol 2: Negative Staining with Uranyl Acetate
-
Grid Preparation: Place a carbon-coated grid on a piece of parafilm, carbon side up. Glow discharge the grid for 30 seconds.
-
Sample Adsorption: Apply 5 µL of the virus suspension onto the grid and allow it to adsorb for 1-2 minutes.
-
Wicking: Carefully wick away the excess liquid from the edge of the grid using filter paper.
-
Washing (Optional but Recommended): Float the grid on a drop of distilled water for 10-20 seconds to wash away buffer components. Wick away the water. Repeat this step twice.
-
Staining: Float the grid on a drop of 2% uranyl acetate solution for 30-60 seconds.
-
Final Wicking: Wick away the excess stain.
-
Drying: Allow the grid to air dry completely before viewing in the TEM.
Visualizations
Caption: Experimental workflows for Cryo-EM and Negative Staining.
Caption: Logical workflow for troubleshooting common artifacts.
References
Technical Support Center: Optimization of Fixation Methods for Viral Ultrastructure Analysis
Welcome to the technical support center for viral ultrastructure analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the critical step of sample fixation for electron microscopy.
Troubleshooting Guide
This guide addresses common issues encountered during the fixation of viral samples for ultrastructural analysis.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| FIX-001 | My virus particles appear aggregated or clumped in the final image. | 1. Suboptimal Buffer: Phosphate (B84403) buffers can sometimes cause precipitation with uranyl acetate (B1210297), a common stain.[1] 2. Prolonged Drying: Allowing the sample to dry before fixation can lead to aggregation.[2] 3. High Glutaraldehyde (B144438) Concentration: Excessive cross-linking can sometimes cause clumping. | 1. Buffer Selection: Use volatile buffers like ammonium (B1175870) acetate or non-reactive buffers such as HEPES or PIPES.[1] 2. Immediate Fixation: Fix the sample as soon as the virus is adsorbed to the grid, without letting it dry out.[2] 3. Optimize Fixative Concentration: Test a range of glutaraldehyde concentrations. A mixture with formaldehyde (B43269) can sometimes yield better results.[3] |
| FIX-002 | I am experiencing a significant loss of virus particles during sample preparation. | 1. Poor Adhesion: Virus particles may not be adhering strongly to the support film.[2] 2. Vigorous Rinsing: Harsh washing steps can dislodge bound virions.[2] 3. Drying Before Fixation: Unfixed particles are more easily washed away.[2] | 1. Grid Surface Treatment: Use freshly glow-discharged grids to create a hydrophilic surface. Consider coating grids with poly-L-lysine to enhance adhesion.[2] 2. Gentle Handling: Use gentle buffer overlays or minimal rinsing. Applying reagents drop-wise instead of dipping the grid can reduce particle loss.[2] 3. Fix Before Rinsing: Always fix the sample after adsorption and before any significant washing steps.[2] |
| FIX-003 | The viral envelope (for enveloped viruses) appears damaged or distorted. | 1. Harsh Fixation: High concentrations of glutaraldehyde can be detrimental to lipid membranes. 2. Air-Drying Artifacts: Air-drying can cause flattening and lipid blebbing, distorting the virus structure.[4] 3. Inappropriate Staining: Some stains or their pH can disrupt the viral envelope. | 1. Use a Two-Step Fixation: A primary fixation with a mixture of paraformaldehyde and a lower concentration of glutaraldehyde is often gentler on membranes.[5] 2. Post-Fixation with Osmium Tetroxide: OsO4 stabilizes lipid membranes and should be used as a secondary fixative.[5][6] 3. Stain Selection: For viruses that dissociate at low pH, use a neutral stain like neutral phosphotungstic acid (PTA).[1] |
| FIX-004 | The ultrastructure of the virus is poorly preserved, showing signs of collapse or distortion. | 1. Slow Fixative Penetration: Paraformaldehyde penetrates faster than glutaraldehyde, but the latter provides better cross-linking.[7] 2. Inadequate Fixation Time: The fixation time may be too short for complete cross-linking. 3. Dehydration Artifacts: The process of dehydrating the sample with ethanol (B145695) or acetone (B3395972) can cause structural changes.[8] | 1. Use a Fixative Mixture: A combination of paraformaldehyde and glutaraldehyde leverages the rapid penetration of the former and the strong cross-linking of the latter.[6][7] 2. Optimize Fixation Duration: A starting point of 1 hour at room temperature is common, but this may need to be adjusted based on the sample.[7] 3. Consider Cryo-fixation: For the best structural preservation that avoids chemical artifacts and dehydration, cryo-fixation is the method of choice.[9][10] |
| FIX-005 | There is a high background or precipitate on my grid. | 1. Buffer-Stain Interaction: Phosphate buffers can precipitate with uranyl salts.[1] 2. Contaminated Reagents: Old or unfiltered stains and buffers can introduce contaminants. | 1. Avoid Phosphate Buffers: Use alternative buffers like HEPES, PIPES, or ammonium acetate when using uranyl acetate.[1] 2. Fresh, Filtered Solutions: Always use freshly prepared buffers and filter stains (e.g., through a 0.22 µm filter) before use.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between chemical fixation and cryo-fixation?
A1: Chemical fixation uses cross-linking agents like glutaraldehyde and formaldehyde to create covalent bonds between proteins and other molecules, preserving the sample's structure.[6] This process is typically followed by dehydration and embedding in resin.[8] Cryo-fixation, on the other hand, involves ultra-rapid freezing of the sample to immobilize its components in a near-native, hydrated state (vitrification).[9] This method avoids the chemical artifacts and potential structural alterations associated with chemical fixation and dehydration.[10]
Q2: How do I choose between glutaraldehyde, formaldehyde, or a mixture of both?
A2: The choice depends on your specific research needs.
-
Formaldehyde (often prepared from paraformaldehyde) penetrates tissues and cells quickly but is a slower cross-linker.[6]
-
Glutaraldehyde is a more potent cross-linking agent, providing excellent structural preservation, but it penetrates more slowly.[7][9]
-
A mixture of both, such as Karnovsky's fixative, is often used to get the best of both worlds: rapid fixation from formaldehyde and robust cross-linking from glutaraldehyde.[3][6][7]
Q3: What is the purpose of post-fixation with osmium tetroxide (OsO₄)?
A3: Osmium tetroxide serves two main purposes. First, it acts as a secondary fixative that stabilizes and preserves lipid membranes, which is crucial for enveloped viruses.[5][6] Second, it is an electron-dense heavy metal that adds significant contrast to membranes and other cellular structures in the electron microscope.[6]
Q4: Can fixation affect the biosafety of handling pathogenic viruses?
A4: Yes, chemical fixation is a critical step for inactivating pathogenic viruses, allowing them to be handled safely outside of high-containment laboratories.[5] Aldehydes like formaldehyde are effective at rendering viruses non-infectious while preserving their morphology for diagnosis.[11][12] However, it is crucial to validate the inactivation protocol, as factors like temperature and incubation time can impact its effectiveness.[11][12] For instance, formaldehyde inactivation is less efficient at low temperatures (4°C).[11][12]
Q5: What are the main differences in fixation protocols for enveloped versus non-enveloped viruses?
A5: The primary difference lies in the preservation of the lipid envelope. For enveloped viruses , it is critical to preserve the membrane structure.[5] This often involves milder primary fixation (e.g., a formaldehyde-glutaraldehyde mix) followed by post-fixation with osmium tetroxide to stabilize the lipids.[5] For non-enveloped viruses , the focus is on preserving the protein capsid structure, where a glutaraldehyde-based fixative is generally very effective.
Quantitative Data Summary
Table 1: Common Chemical Fixative Compositions
| Fixative Component | Typical Concentration Range | Purpose | Reference |
| Glutaraldehyde | 2.0% - 2.5% | Strong protein cross-linking, excellent ultrastructural preservation. | [6][7] |
| Paraformaldehyde | 2.0% - 4.0% | Rapid penetration, good for initial stabilization. | [7][13] |
| Glutaraldehyde/Paraformaldehyde Mix | 2.5% Glutaraldehyde + 2% Paraformaldehyde | Combines rapid penetration with strong cross-linking. | [7][14] |
| Osmium Tetroxide (Post-fixation) | 1.0% | Lipid stabilization and contrast enhancement. | [5][15] |
| Uranyl Acetate (En bloc stain) | 2.0% | Enhances contrast, particularly of membranes and nucleic acids. | [15][16] |
Table 2: Typical Incubation Parameters for Chemical Fixation
| Step | Temperature | Duration | Notes | Reference |
| Primary Fixation (Aldehyde) | Room Temperature or 4°C | 1 - 24 hours | A good starting point is 1-2 hours at room temperature. Longer times at 4°C are for storage. | [7][15] |
| Post-Fixation (Osmium Tetroxide) | 4°C | 1 - 2 hours | Must be performed in a fume hood due to toxicity. | [5][15] |
| En bloc Staining (Uranyl Acetate) | 4°C | ~2 hours | Must be carried out in the dark to prevent precipitation. | [15] |
Experimental Protocols & Workflows
Protocol 1: Standard Chemical Fixation for Virus-Infected Monolayer Cells
-
Preparation of Fixative: Prepare a primary fixative solution of 2.5% glutaraldehyde and 2% paraformaldehyde in 0.1 M cacodylate or phosphate buffer (pH 7.4).[7][14]
-
Initial Wash: Carefully remove the culture medium from the cells. Gently wash the monolayer once with the appropriate buffer (e.g., 0.1 M phosphate buffer) to remove excess protein from the medium.[7]
-
Primary Fixation: Flood the plate with the primary fixative solution and incubate for 1-2 hours at room temperature.[15]
-
Buffer Wash: Remove the fixative and wash the cells three times for 5 minutes each with the buffer.[7]
-
Post-Fixation: Add 1% osmium tetroxide in the same buffer and incubate for 1-2 hours at 4°C in a fume hood.[15]
-
Water Wash: Wash the cells with excess distilled water to remove the buffer.[15]
-
En bloc Staining (Optional but Recommended): Add 2% aqueous uranyl acetate and incubate for approximately 2 hours at 4°C in the dark.[15]
-
Dehydration: Dehydrate the sample through a graded series of ethanol (e.g., 30%, 50%, 70%, 90%, 100%) for 5-10 minutes each.[2]
-
Embedding: Infiltrate with an epoxy resin and polymerize according to the manufacturer's instructions.
Workflow Diagrams (Graphviz)
References
- 1. web.path.ox.ac.uk [web.path.ox.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Influence of different sample preparation techniques on imaging viruses and virus-like particles by scanning electron and scanning transmission electron microscopes [frontiersin.org]
- 4. labtestsguide.com [labtestsguide.com]
- 5. Electron Microscopy Analysis of Viral Morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Fixation | Electron Microscopy [electron-microscopy.hms.harvard.edu]
- 7. TEM Fixation - Protocols - Microscopy | Nebraska Center for Biotechnology | Nebraska [biotech.unl.edu]
- 8. Electron Microscopy for Structural Determination and Analysis of Viruses - Biotechnology Kiosk [biotechkiosk.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Correlative Structural Biology: How to Investigate the Fine Details of Viral Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of Virus Inactivation by Formaldehyde to Enhance Biosafety of Diagnostic Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. web.path.ox.ac.uk [web.path.ox.ac.uk]
- 16. Cell Culture and Electron Microscopy for Identifying Viruses in Diseases of Unknown Cause - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Cell Line Evolution in Continuous Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating cell line evolution in continuous culture. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the continuous culture of cell lines.
| Issue | Possible Cause | Recommended Action |
| Gradual change in cell morphology over several passages. [1] | Genetic Drift: Continuous passaging increases the likelihood of spontaneous mutations, leading to a heterogeneous population.[2][3] | 1. Halt Experiments: Immediately stop using the current culture for any critical assays.[1] 2. Thaw a New Vial: Discard the affected culture and start a new one from a low-passage vial from your authenticated Master Cell Bank (MCB) or Working Cell Bank (WCB).[1] 3. Review Passage Number: Adhere to strict passage number limits for your specific cell line. It is recommended to use cells for a limited number of passages (e.g., 10-20) after resuscitation.[1][4] |
| Inconsistent experimental results and lack of reproducibility. [1] | Phenotypic Drift: Underlying genetic or epigenetic changes are altering the cell line's characteristics, such as growth rate, protein expression, and response to stimuli.[1][2] | 1. Initiate a New Culture: Thaw a fresh, low-passage vial from your authenticated cell bank.[1] 2. Authenticate Your Cell Line: Perform Short Tandem Repeat (STR) profiling to confirm the identity of your cell line against a reference profile.[2][5] 3. Implement Routine Monitoring: Regularly assess key cellular characteristics (e.g., marker expression, productivity) to detect deviations from the baseline.[6][7] |
| Decline in recombinant protein production. | Production Instability: This can be due to genetic drift, epigenetic modifications silencing gene expression, or selection pressure favoring non-producing cells.[8] | 1. Single-Cell Cloning: Re-clone the population to isolate high-producing clones. 2. Optimize Culture Conditions: Ensure consistent media composition, pH, oxygen levels, and other critical parameters to minimize selective pressures.[2] 3. Monitor Gene Expression: Use techniques like qPCR or ddPCR to quantify the copy number of the gene of interest over time. |
| Sudden cell death or changes in growth medium color/turbidity. [9] | Contamination: Bacterial, fungal, yeast, or mycoplasma contamination can rapidly alter the culture environment and affect cell health.[3] Cross-contamination with another cell line is also a possibility. | 1. Microscopic Examination: Check the culture for visible signs of microbial contamination. 2. Mycoplasma Testing: Routinely test your cultures for mycoplasma, as it is not visible by standard microscopy.[3] 3. Discard and Sanitize: If contamination is confirmed, discard the culture and thoroughly decontaminate the incubator and biosafety cabinet.[10] 4. Review Aseptic Technique: Ensure proper aseptic technique is being followed by all lab personnel. |
| Poor cell attachment (for adherent cells). | Sub-optimal Culture Conditions or Cell Health: This could be due to issues with the culture surface, detachment agents, or overall cell viability. | 1. Verify Surface Coating: Ensure the culture vessels are appropriately coated if required for your cell line. 2. Optimize Detachment Protocol: Minimize exposure to enzymatic detachment agents like trypsin to avoid cell damage. 3. Check Viability: Assess cell viability before seeding; it should be at least 90%.[10] |
Frequently Asked Questions (FAQs)
Q1: What is cell line evolution and why is it a concern in continuous culture?
A1: Cell line evolution, also known as genetic drift, refers to the cumulative changes in the genetic and phenotypic characteristics of a cell line over time in culture.[2] These changes are driven by factors like spontaneous mutations, epigenetic modifications, and selective pressures within the culture environment.[2][11][12][13] It is a significant concern because it can lead to a loss of desired characteristics, such as high protein production, and can compromise the reproducibility and reliability of experimental results.[1][2]
Q2: What is the difference between a Master Cell Bank (MCB) and a Working Cell Bank (WCB)?
A2: A two-tiered cell banking system is a fundamental practice to ensure a consistent and reliable source of cells.[1]
-
Master Cell Bank (MCB): An aliquot of a single cell population, prepared from a selected clone under defined conditions and stored cryogenically. The MCB serves as the long-term, validated source for the entire project.[1]
-
Working Cell Bank (WCB): Prepared from a thawed vial of the MCB. The WCB is used for routine experiments to minimize the number of passages from the MCB and preserve its integrity.[1]
Q3: How often should I authenticate my cell line?
A3: Cell line authentication should be performed at critical junctures of your research.[1] It is recommended to authenticate a new cell line upon receipt, before cryopreservation, when creating a new WCB from the MCB, and prior to the publication of research findings.[1][14] For actively growing cultures, regular authentication (e.g., every two months) is a good practice to ensure the integrity of your cell line.[1]
Q4: What are the key methods for cell line authentication?
A4: The primary methods for cell line authentication include:
-
Short Tandem Repeat (STR) Profiling: This is the gold standard for authenticating human cell lines. It generates a unique genetic fingerprint for each cell line that can be compared to a reference database.[2][5]
-
Karyotyping: This method detects chromosomal abnormalities that may have arisen during culture.[2][7]
-
Isoenzyme Analysis: This technique can be used to verify the species of origin of a cell line.
Q5: What are the best practices for cryopreservation to maintain cell line stability?
A5: Proper cryopreservation is crucial for preventing genetic drift and contamination.
-
Use Healthy Cells: Freeze cells that are in the logarithmic growth phase and have high viability.
-
Use a Cryoprotective Agent: Use agents like DMSO to prevent the formation of ice crystals that can damage cells.
-
Controlled-Rate Freezing: Use a controlled-rate freezer or a freezing container to cool the cells at an optimal rate (typically -1°C per minute).
-
Store at Ultra-Low Temperatures: For long-term storage, cells should be kept in the vapor phase of liquid nitrogen (-196°C).[15]
Experimental Protocols
Protocol 1: Short Tandem Repeat (STR) Profiling for Human Cell Line Authentication
This protocol outlines the general steps for STR profiling. Commercial kits are widely available and their specific instructions should be followed.[5][16]
-
DNA Extraction: Isolate high-quality genomic DNA from a cell pellet of approximately 1x10^6 cells.
-
PCR Amplification: Amplify the STR loci using a multiplex PCR kit. These kits typically target 13 or more core STR loci.[16]
-
Capillary Electrophoresis: Separate the fluorescently labeled PCR products by size using capillary electrophoresis.
-
Data Analysis: Analyze the resulting electropherogram to determine the alleles present at each STR locus.
-
Profile Comparison: Compare the generated STR profile to the reference STR profile for that cell line in a database (e.g., ATCC, DSMZ). An 80% or higher match indicates that the cell line is authentic.
Protocol 2: Mycoplasma Detection by PCR
-
Sample Preparation: Collect 1 mL of the cell culture supernatant.
-
DNA Extraction: Extract DNA from the supernatant.
-
PCR Amplification: Use a specific PCR primer set that targets the 16S rRNA gene of the Mycoplasma genus. Include positive and negative controls.
-
Gel Electrophoresis: Run the PCR products on an agarose (B213101) gel.
-
Result Interpretation: The presence of a band of the expected size in the sample lane indicates mycoplasma contamination.
Data Summary
Table 1: Common Causes of Cell Line Instability and Mitigation Strategies
| Cause of Instability | Description | Mitigation Strategy | Monitoring Method |
| Genetic Drift | Accumulation of random mutations over time.[2] | Establish MCB and WCB; limit passage number.[1][2] | STR Profiling, Karyotyping, DNA Sequencing.[2] |
| Epigenetic Changes | Alterations in gene expression without changes to the DNA sequence (e.g., DNA methylation).[2][11] | Maintain consistent culture conditions; use chemically defined media.[2] | Bisulfite Sequencing, Gene Expression Analysis (qPCR, RNA-seq). |
| Contamination | Microbial (bacteria, fungi, mycoplasma) or cross-contamination with other cell lines.[2] | Strict aseptic technique; routine testing. | Visual Inspection, Mycoplasma Testing, STR Profiling.[3] |
| Culture Conditions | Fluctuations in pH, temperature, oxygen, and nutrient levels can create selective pressures.[2] | Use automated or closed systems; maintain detailed culture logs.[2][10] | Monitoring of process parameters; cell growth and viability assays.[7] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. cellculturecompany.com [cellculturecompany.com]
- 3. promegaconnections.com [promegaconnections.com]
- 4. Mitigating Over-passaging in Cell Culture: Strategies for Maintaining Endpoint Integrity | CellPort [cellportsoftware.com]
- 5. cellculturedish.com [cellculturedish.com]
- 6. cellculturecompany.com [cellculturecompany.com]
- 7. cellculturecompany.com [cellculturecompany.com]
- 8. researchgate.net [researchgate.net]
- 9. How to troubleshoot bioreactor contamination | INFORS HT [infors-ht.com]
- 10. Seeding, Subculturing, and Maintaining Cells | Thermo Fisher Scientific - US [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. Are genetic drift and stem cell adherence in laboratory culture issues for cultivated meat production? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 15. biocompare.com [biocompare.com]
- 16. iclac.org [iclac.org]
Validation & Comparative
A Comparative Guide to Virus Detection: From Historical Techniques to Modern Marvels
For researchers, scientists, and drug development professionals, the rapid and accurate detection of viruses is paramount. This guide provides an objective comparison of historical and modern virus detection methods, supported by experimental data and detailed methodologies, to inform the selection of appropriate techniques for research and clinical applications.
The landscape of virology has been revolutionized by technological advancements, transforming our ability to identify and characterize viruses. Early methods, while groundbreaking for their time, were often slow, laborious, and limited in sensitivity. In contrast, contemporary techniques offer unprecedented speed, precision, and depth of analysis, enabling earlier disease diagnosis, more effective surveillance, and accelerated development of antiviral therapies and vaccines.
Quantitative Performance of Virus Detection Methods
The efficacy of a virus detection method is often measured by its limit of detection (LOD), which is the lowest concentration of a virus that can be reliably detected. The following table summarizes the typical quantitative performance of various historical and modern techniques.
| Method | Target | Typical Limit of Detection (LOD) | Time to Result | Throughput | Key Advantages | Key Disadvantages |
| Electron Microscopy | Whole virus particles | 10^5 - 10^7 virus particles/mL[1][2] | Hours to days | Low | Unbiased visualization of viral morphology | Low sensitivity, requires high viral load, specialized equipment and expertise |
| Viral Culture | Infectious virus particles | Variable, often requires ≥100 infectious particles to initiate | Days to weeks | Low to medium | Detects infectious virus, allows for further characterization | Slow, laborious, not all viruses are culturable, susceptible to contamination[3][4] |
| Serological Assays (e.g., ELISA) | Viral antigens or host antibodies | pg/mL to ng/mL range for antigens[5][6] | Hours | High | High throughput, cost-effective, detects past or present infection (antibodies) | Indirect detection, potential for cross-reactivity, "window period" for antibody detection[7][8] |
| RT-qPCR | Viral nucleic acids (RNA/DNA) | 1-100 copies/reaction[9][10] | Hours | High | High sensitivity and specificity, quantitative results | Requires sequence-specific primers and probes, susceptible to contamination |
| Metagenomic Next-Generation Sequencing (NGS) | All nucleic acids in a sample | Dependent on sequencing depth, can be highly sensitive | Days | High | Unbiased detection of all viruses, discovery of novel viruses, genomic information | Computationally intensive, higher cost, data analysis complexity[11][12] |
| CRISPR-based Assays | Viral nucleic acids (RNA/DNA) | 10-100 copies/µL[13][14] | < 1 hour | Medium to high | Rapid, highly specific, potential for point-of-care use | Newer technology, may require pre-amplification for high sensitivity[13] |
Experimental Protocols: A Snapshot
Detailed methodologies are crucial for the reproducibility and validation of experimental results. Below are outlines of key experimental protocols for a representative historical and two modern virus detection methods.
Experimental Protocol: Viral Culture and Isolation
This traditional method involves the propagation of viruses in living cells.
-
Sample Preparation: The clinical or environmental sample is processed to remove contaminants. This may involve filtration or centrifugation.
-
Cell Culture Inoculation: A monolayer of susceptible host cells is inoculated with the processed sample.
-
Incubation: The inoculated cell culture is incubated under controlled conditions (e.g., temperature, CO2) to allow for viral replication.
-
Observation of Cytopathic Effects (CPE): The cell culture is periodically examined under a microscope for morphological changes, such as cell rounding, detachment, or syncytia formation, which are indicative of viral infection.[15]
-
Virus Identification: If CPE is observed, the virus can be further identified using methods like immunofluorescence or neutralization assays.
Experimental Protocol: Reverse Transcription Quantitative PCR (RT-qPCR)
This is a widely used molecular technique for the detection and quantification of viral RNA.
-
RNA Extraction: Viral RNA is extracted from the sample using a commercial kit or a standardized laboratory protocol. This step is critical to remove inhibitors and purify the RNA.
-
Reverse Transcription (RT): The extracted RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.[16] This can be a separate step or combined with the PCR step in a "one-step" RT-qPCR.[17]
-
qPCR Reaction Setup: The cDNA is mixed with a master mix containing DNA polymerase, primers specific to the target viral sequence, and a fluorescent probe.[18]
-
Thermal Cycling and Fluorescence Detection: The reaction mixture is subjected to repeated cycles of heating and cooling in a qPCR instrument. During amplification, the probe binds to the target sequence and releases a fluorescent signal, which is measured in real-time.[17]
-
Data Analysis: The amount of viral RNA in the original sample is quantified by comparing the fluorescence signal to a standard curve.
Experimental Protocol: Metagenomic Sequencing for Virus Detection
This powerful, unbiased approach allows for the identification of all viruses present in a sample.
-
Sample Preparation: The sample is processed to enrich for viral particles and deplete host and bacterial cellular material. This may involve filtration and nuclease treatment.[11][12]
-
Nucleic Acid Extraction: Total nucleic acids (DNA and RNA) are extracted from the enriched viral fraction.
-
Library Preparation: The extracted nucleic acids are fragmented, and adapters are ligated to the ends to prepare a sequencing library. For RNA viruses, a reverse transcription step is included.[19]
-
Next-Generation Sequencing (NGS): The prepared library is sequenced using a high-throughput sequencing platform, generating millions of short sequence reads.[19]
-
Bioinformatic Analysis: The sequencing reads are processed to remove low-quality data and host sequences. The remaining reads are then compared against viral sequence databases to identify the viruses present in the sample.[19]
Visualizing the Workflows
To better illustrate the procedural differences, the following diagrams, generated using Graphviz, depict the workflows for historical and modern virus detection methods.
References
- 1. Viral detection by electron microscopy: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Concentration of viruses and electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wardelab.com [wardelab.com]
- 4. wardelab.com [wardelab.com]
- 5. Diagnostic performance of a novel antigen-capture ELISA for the detection of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What Is the Sensitivity Limit of ELISA Assays? [synapse.patsnap.com]
- 7. longdom.org [longdom.org]
- 8. Performance Characteristics of High-Throughput Serologic Assays for Severe Acute Respiratory Syndrome Coronavirus 2 with Food and Drug Administration Emergency Use Authorization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of Two Real-Time Quantitative Assays for Detection of Severe Acute Respiratory Syndrome Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Protocol for Metagenomic Virus Detection in Clinical Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improvements in metagenomic virus detection by simple pretreatment methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CRISPR-Cas based virus detection: Recent advances and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Virus Detection: A Review of the Current and Emerging Molecular and Immunological Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. COVID-19 Diagnosis: A Comprehensive Review of the RT-qPCR Method for Detection of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. who.int [who.int]
- 19. The Workflow of Viral Metagenomics - CD Genomics [cd-genomics.com]
Validation of Gene/Protein Observations with Molecular Techniques: A Comparative Guide
This guide provides a framework for validating initial observations related to a gene or protein of interest, referred to here as "Gene X" or "Protein X" (analogous to an internal identifier like M7594_0037). We compare common molecular techniques used to confirm its expression, localization, and functional role, providing supporting experimental data and protocols. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously validate their findings.
Comparison of Validation Techniques for Gene X Expression
An initial observation, perhaps from a high-throughput screen or bioinformatics analysis, suggesting the upregulation of Gene X in a treated sample requires orthogonal validation. The following techniques are commonly employed to confirm changes in mRNA and protein expression levels.
Quantitative Data Summary
The table below summarizes hypothetical data from experiments designed to validate the observed upregulation of Gene X in "Treated" cells compared to "Control" cells.
| Technique | Target | Control Relative Level (Mean ± SD) | Treated Relative Level (Mean ± SD) | Fold Change (Treated/Control) | P-value |
| RT-qPCR | Gene X mRNA | 1.00 ± 0.12 | 4.25 ± 0.38 | 4.25 | < 0.01 |
| Western Blot | Protein X | 1.00 ± 0.21 | 3.98 ± 0.45 | 3.98 | < 0.01 |
| Immunofluorescence (IF) | Protein X | 1.00 ± 0.18 (Normalized Intensity) | 3.75 ± 0.33 (Normalized Intensity) | 3.75 | < 0.01 |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided below.
Reverse Transcription Quantitative PCR (RT-qPCR)
This technique is used to quantify the messenger RNA (mRNA) levels of Gene X.
-
RNA Extraction: Total RNA was isolated from control and treated cell lysates using a silica-based column purification kit. RNA concentration and purity were assessed using a spectrophotometer (A260/A280 ratio ~2.0).
-
cDNA Synthesis: 1 µg of total RNA was reverse transcribed into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit with random primers.
-
qPCR Reaction: The qPCR reaction was prepared using a SYBR Green-based master mix, 10 ng of cDNA, and 0.5 µM of forward and reverse primers for Gene X and a housekeeping gene (e.g., GAPDH).
-
Thermal Cycling: The reaction was performed on a real-time PCR instrument with an initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 60 seconds.
-
Data Analysis: The relative expression of Gene X mRNA was calculated using the 2-ΔΔCt method, normalized to the expression of the housekeeping gene.
Western Blot
This technique is used to detect and quantify the protein levels of Protein X.
-
Protein Extraction: Cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Total protein concentration was determined using a BCA protein assay.
-
SDS-PAGE: 20 µg of total protein per sample was loaded onto a 10% polyacrylamide gel and separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Proteins were transferred from the gel to a polyvinylidene fluoride (B91410) (PVDF) membrane.
-
Immunoblotting: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour. The membrane was then incubated overnight at 4°C with a primary antibody specific to Protein X. A primary antibody against a loading control (e.g., β-actin) was used for normalization.
-
Detection: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Data Analysis: Band intensities were quantified using densitometry software. The expression of Protein X was normalized to the loading control.
Visualizing Workflows and Pathways
Diagrams are provided to illustrate a hypothetical signaling pathway involving Protein X and the general workflow for its validation.
Caption: Hypothetical signaling cascade where Protein X is a key intermediate.
Caption: Standard workflow for validating an initial gene expression finding.
Cross-referencing M7594_0037 with other early virology studies
Unable to Identify "M7594_0037"
Extensive searches of public scientific databases and virology literature did not yield any specific information for the identifier "this compound." This identifier does not correspond to a recognized virus, protein, gene, or research study in the public domain. Consequently, a direct cross-referencing with other early virology studies as requested is not possible.
To fulfill the spirit of the request and provide a useful resource for researchers, scientists, and drug development professionals, the following guide has been created using the well-documented Tobacco Mosaic Virus (TMV) as a placeholder. This example demonstrates the requested format for a comparison guide, including data tables, experimental protocols, and Graphviz visualizations.
Placeholder Comparison Guide: Tobacco Mosaic Virus (TMV) and Other Early Viral Studies
This guide provides a comparative analysis of the foundational research on Tobacco Mosaic Virus (TMV) and contrasts its characteristics with other viruses pivotal in the early history of virology.
Comparative Analysis of Early Viral Discoveries
The following table summarizes key quantitative and qualitative data from early studies on TMV and other significant viruses of that era.
| Virus | Year of Discovery | Method of Initial Isolation/Detection | Particle Size (approx.) | Genome Type | Key Early Researchers |
| Tobacco Mosaic Virus (TMV) | 1892 | Filtration experiments (Chamberland filter) | 300 nm x 18 nm | (+)ssRNA | Dmitri Ivanovsky, Martinus Beijerinck, Wendell Stanley |
| Foot-and-Mouth Disease Virus (FMDV) | 1897 | Filtration experiments | 25-30 nm | (+)ssRNA | Friedrich Loeffler, Paul Frosch |
| Yellow Fever Virus (YFV) | 1901 | Filtration of blood from infected individuals | 40-60 nm | (+)ssRNA | Walter Reed |
| Bacteriophages | 1915-1917 | Plaque assay on bacterial lawns | Variable (e.g., T4 phage: ~200 nm) | dsDNA (in many early studies) | Frederick Twort, Félix d'Herelle |
| Influenza A Virus | 1933 | Ferret inoculation and subsequent filtration | 80-120 nm | (-)ssRNA (segmented) | Wilson Smith, Christopher Andrewes, Patrick Laidlaw |
Experimental Protocols
Detailed methodologies from seminal studies are crucial for reproducibility and understanding the historical context of virological research.
Protocol 1: Ivanovsky's Filtration Experiment (1892)
-
Objective: To determine if the causative agent of tobacco mosaic disease is a bacterium.
-
Methodology:
-
Infected tobacco leaves were crushed to extract sap.
-
The sap was passed through a Chamberland filter, which has pores small enough to retain bacteria.
-
Healthy tobacco plants were inoculated with the filtered sap.
-
The plants were observed for the development of mosaic disease symptoms.
-
-
Results: The filtered sap remained infectious, suggesting the causative agent was smaller than any known bacteria.
Protocol 2: Stanley's Crystallization of TMV (1935)
-
Objective: To purify and crystallize the infectious agent of tobacco mosaic disease.
-
Methodology:
-
Large quantities of infected tobacco plants were harvested and the sap extracted.
-
The sap was subjected to a series of chemical treatments, including precipitation with ammonium (B1175870) sulfate.
-
Further purification was achieved through isoelectric precipitation.
-
The purified material was induced to form needle-like crystals.
-
-
Results: The crystals were shown to be infectious and were primarily composed of protein, leading to the initial (and later revised) hypothesis that the infectious agent was a protein.
Visualizations
Diagrams are essential for illustrating complex biological processes and experimental workflows.
Caption: Workflow of Dmitri Ivanovsky's filtration experiment.
Caption: A generalized viral life cycle signaling pathway.
Confirmation of Viral Etiology in Mouse Leukemia Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key methodologies used to confirm the viral etiology of leukemia in mouse models, with a focus on Murine Leukemia Viruses (MLVs). It offers a side-by-side look at the performance of common detection methods, detailed experimental protocols, and visual representations of critical biological pathways and experimental workflows.
Data Presentation: Comparison of Viral Detection Methods
Confirming the presence and activity of a virus is a critical step in validating mouse models of virally induced leukemia. The choice of detection method often depends on the specific research question, the required sensitivity, and the nature of the available sample. The following table summarizes the key characteristics of the most common techniques used for the detection of Murine Leukemia Viruses.
| Method | Target | Key Application | Reported Sensitivity | Advantages | Limitations |
| PCR / RT-qPCR | Viral RNA/DNA | Detection and quantification of viral nucleic acids. | High; can detect very low copy numbers.[1][2] | Highly sensitive and specific; allows for quantification of viral load.[3] | Prone to contamination; requires careful primer design to distinguish between exogenous and endogenous viruses.[1] |
| ELISA | Viral proteins (e.g., p30 capsid) | Detection and quantification of viral antigens in various samples. | High; commercial kits can detect down to 300 pg/mL of p30 antigen.[4][5] | Relatively fast and high-throughput; good for screening large numbers of samples. | May have a narrower linear range for quantification compared to qPCR; requires specific antibodies.[3] |
| Southern Blot | Integrated proviral DNA | Detection of integrated provirus in the host genome; analysis of clonality. | Moderate; less sensitive than PCR.[6] | "Gold standard" for confirming proviral integration and identifying integration sites; useful for clonality studies. | Labor-intensive and time-consuming; requires larger amounts of high-quality DNA. |
| Western Blot | Viral proteins | Detection of specific viral proteins in cell or tissue lysates. | Moderate | Confirms the presence of specific viral proteins and can provide information on protein size and abundance. | Less sensitive than ELISA for quantification; more laborious than ELISA. |
Experimental Protocols
Detailed and standardized protocols are essential for reproducible and reliable results. Below are methodologies for the key experiments cited in this guide.
RT-qPCR for the Detection of Murine Leukemia Virus (MLV) RNA
This protocol is for the quantification of MLV RNA from infected mouse cells or tissues.
a. RNA Isolation:
-
Homogenize fresh or frozen tissue samples (e.g., spleen, bone marrow) in a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA following the manufacturer's protocol for the chosen lysis reagent.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis.
b. cDNA Synthesis (Reverse Transcription):
-
In an RNase-free tube, combine 1-2 µg of total RNA with random hexamers or oligo(dT) primers.
-
Incubate at 65°C for 5 minutes to denature the RNA, then chill on ice.
-
Prepare a reverse transcription master mix containing reverse transcriptase buffer, dNTPs, RNase inhibitor, and an M-MLV reverse transcriptase.
-
Add the master mix to the RNA-primer mixture and incubate at 37-42°C for 60 minutes.
-
Inactivate the reverse transcriptase by heating at 70°C for 10 minutes.
c. qPCR Amplification:
-
Prepare a qPCR master mix containing a SYBR Green or TaqMan-based qPCR mix, forward and reverse primers specific for a conserved region of the MLV genome (e.g., gag or env gene), and nuclease-free water.
-
Add 1-2 µl of the synthesized cDNA to each well of a qPCR plate.
-
Add the qPCR master mix to each well.
-
Run the qPCR plate on a real-time PCR instrument with a standard cycling protocol: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 60 seconds.
-
Include a melt curve analysis at the end of the run for SYBR Green-based assays to ensure product specificity.
-
Quantify the viral RNA levels relative to a standard curve of a plasmid containing the target viral sequence or a housekeeping gene.
ELISA for the Detection of MLV p30 Capsid Protein
This protocol outlines a sandwich ELISA for the quantification of the MLV p30 capsid protein.
-
Coating: Coat the wells of a 96-well microplate with an anti-MuLV p30 monoclonal antibody diluted in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 5% non-fat dry milk in wash buffer). Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample and Standard Incubation: Add diluted samples (e.g., cell culture supernatant, plasma) and a serial dilution of recombinant MuLV p30 standard to the wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Add a biotinylated polyclonal anti-MuLV p30 antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate Incubation: Add streptavidin-horseradish peroxidase (HRP) conjugate to each well. Incubate for 30 minutes at room temperature in the dark.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution to each well. Incubate until a blue color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4). The color will change to yellow.
-
Read Absorbance: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the recombinant p30 standard and determine the concentration of p30 in the samples.
Southern Blot for the Detection of Integrated MLV Provirus
This protocol is for the detection of MLV proviral DNA integrated into the host genome.
-
Genomic DNA Extraction: Extract high-molecular-weight genomic DNA from leukemic cells or tissues using a standard phenol-chloroform extraction method or a commercial kit.
-
Restriction Enzyme Digestion: Digest 10-20 µg of genomic DNA with a restriction enzyme that does not cut within the proviral sequence to be probed. This allows for the analysis of integration sites.
-
Agarose Gel Electrophoresis: Separate the digested DNA fragments on a 0.8% agarose gel.
-
Denaturation and Neutralization: Depurinate the gel in 0.25 M HCl, followed by denaturation in 0.5 M NaOH/1.5 M NaCl, and neutralization in 0.5 M Tris-HCl (pH 7.5)/1.5 M NaCl.
-
Transfer: Transfer the DNA from the gel to a nylon or nitrocellulose membrane overnight using capillary transfer with 20x SSC buffer.
-
Crosslinking: Fix the DNA to the membrane by UV crosslinking or baking at 80°C.
-
Prehybridization: Prehybridize the membrane in a hybridization buffer containing blocking agents (e.g., Denhardt's solution, salmon sperm DNA) for several hours at the hybridization temperature (e.g., 65°C).
-
Probe Labeling: Label a DNA probe specific for a region of the MLV genome (e.g., env gene) with a radioactive (e.g., 32P) or non-radioactive (e.g., DIG) label.
-
Hybridization: Add the denatured, labeled probe to the prehybridization buffer and incubate overnight at the hybridization temperature.
-
Washing: Wash the membrane with a series of low and high stringency wash buffers to remove the unbound probe.
-
Detection: Expose the membrane to X-ray film (for radioactive probes) or use a chemiluminescent substrate (for non-radioactive probes) to visualize the bands corresponding to the integrated provirus.
Western Blot for the Detection of MLV Proteins
This protocol is for the detection of specific MLV proteins in cell lysates.
-
Protein Extraction: Lyse leukemic cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for an MLV protein (e.g., anti-gp70 for the envelope protein or anti-p30 for the capsid protein) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
Mandatory Visualization
The following diagrams illustrate key conceptual frameworks for understanding and confirming the viral etiology of leukemia in mouse models.
Caption: Experimental workflow for confirming viral etiology in mouse leukemia.
Caption: Friend virus gp55 signaling pathway in erythroleukemia.
Caption: Moloney MLV insertional mutagenesis leading to leukemia.
References
- 1. Sensitivity of PCR Assays for Murine Gammaretroviruses and Mouse Contamination in Human Blood Samples | PLOS One [journals.plos.org]
- 2. Sensitivity of PCR assays for murine gammaretroviruses and mouse contamination in human blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. MuLV Core Antigen ELISA Kit [cellbiolabs.com]
- 6. apps.dtic.mil [apps.dtic.mil]
A Comparative Guide to Genomic Analysis: Benchmarking Hypothetical M7594_0037 Data Against Modern Sequencing Technologies
For Researchers, Scientists, and Drug Development Professionals
The landscape of genomic analysis has undergone a profound transformation over the past two decades. Early next-generation sequencing (NGS) technologies, while revolutionary for their time, now stand in stark contrast to the capabilities of modern platforms. This guide provides a comparative analysis of a hypothetical early-generation short-read sequencing dataset, designated M7594_0037, with the performance and workflows of contemporary short-read and long-read sequencing technologies. For the purpose of this comparison, this compound is modeled after data generated by the Roche 454 pyrosequencing platform, a pioneering technology in the advent of NGS.
Data Presentation: A Quantitative Leap in Genomic Resolution
The evolution of sequencing technology is most evident in the quantitative metrics of data output and quality. Modern platforms offer orders-of-magnitude improvements in throughput, read length, and accuracy, while significantly reducing costs.
| Parameter | This compound (Roche 454 GS FLX Titanium) | Modern Short-Read (e.g., Illumina NovaSeq) | Modern Long-Read (e.g., PacBio HiFi, Oxford Nanopore) |
| Read Length | ~400-700 bp[1][2] | 50-300 bp[3] | >10,000 bp (up to >1 Mb)[4] |
| Error Rate | ~1.07% (primarily indels in homopolymers)[2][5] | <0.1% (primarily substitution errors)[6] | 0.1% (PacBio HiFi), 1-5% (Oxford Nanopore, correctable with higher coverage)[4][7] |
| Throughput per Run | ~0.7 Gb[8] | Up to several Terabases (Tb)[9] | Up to tens of Gigabases (Gb) to Terabases (Tb)[7][10] |
| Primary Error Type | Insertions/Deletions (Indels)[1] | Substitutions[11] | Varies by platform (Indels and substitutions)[12] |
| Cost per Gigabit (Gb) | High (Platform discontinued) | < $5/Gb[13] | Variable, becoming more competitive with short-read |
Experimental Protocols: From Emulsion to Nanopores
The underlying methodologies of sequencing have dramatically diversified, moving from complex, multi-day protocols to more streamlined and, in some cases, real-time analysis.
This compound (Roche 454 Pyrosequencing) Experimental Protocol
The 454 pyrosequencing workflow was a multi-step process characterized by emulsion PCR to clonally amplify DNA fragments on beads.
-
Library Preparation : Genomic DNA is fragmented, and adaptors are ligated to the fragments. These fragments are then attached to capture beads, with the goal of one fragment per bead.[14]
-
Emulsion PCR : An oil-water emulsion is created to form microreactors, each containing a single bead and PCR reagents. Thermal cycling is performed to clonally amplify the DNA on the surface of each bead.[14]
-
Bead Loading : The emulsion is broken, and the DNA-containing beads are enriched and then loaded into a PicoTiterPlate, a specialized plate with millions of wells, each designed to hold a single bead.[14]
-
Sequencing by Synthesis : The PicoTiterPlate is placed in the sequencer. Nucleotides are flowed sequentially across the plate. When a nucleotide is incorporated by DNA polymerase, a pyrophosphate is released, triggering a chemical reaction that generates light. This light is detected by a CCD camera, and the intensity is proportional to the number of incorporated nucleotides.[14][15]
Modern Short-Read (Illumina) Experimental Protocol
Illumina's sequencing-by-synthesis (SBS) technology is the most widely adopted short-read sequencing method.[12][13]
-
Library Preparation : DNA is fragmented, and adaptors are ligated to both ends of the fragments.[16]
-
Cluster Generation : The library is loaded onto a flow cell, a glass slide with a lawn of oligonucleotides. The DNA fragments hybridize to the flow cell and are clonally amplified through a process called bridge amplification, creating dense clusters of identical DNA molecules.[17]
-
Sequencing by Synthesis : Reversibly terminated, fluorescently labeled nucleotides are added one at a time. After a nucleotide is incorporated, the cluster is imaged to identify the base. The terminator and fluorescent tag are then cleaved to allow the next nucleotide to be added.[18][19]
-
Data Analysis : The sequence of images is processed to determine the base sequence of each cluster.[19]
Modern Long-Read (PacBio SMRT) Experimental Protocol
Pacific Biosciences' Single Molecule, Real-Time (SMRT) sequencing allows for the observation of DNA synthesis in real time.
-
Library Preparation : DNA is fragmented, and hairpin adaptors are ligated to both ends, creating a circular DNA template called a SMRTbell.[20]
-
Sequencing : The SMRTbell library is loaded onto a SMRT Cell, which contains millions of Zero-Mode Waveguides (ZMWs). Each ZMW has a DNA polymerase immobilized at the bottom. A single SMRTbell is loaded into each ZMW.[21]
-
Real-Time Data Acquisition : Fluorescently labeled nucleotides are introduced. As the polymerase incorporates a nucleotide, it emits a flash of light that is recorded in real time. The circular template allows for multiple passes, generating a highly accurate consensus sequence (HiFi read).[21][22]
Modern Long-Read (Oxford Nanopore) Experimental Protocol
Oxford Nanopore Technologies (ONT) utilizes a unique method of passing a DNA molecule through a protein nanopore to determine its sequence.
-
Library Preparation : Adaptors are ligated to the ends of the DNA fragments. These adaptors facilitate the binding of a motor protein that guides the DNA through the nanopore.[23][24]
-
Sequencing : The prepared library is loaded onto a flow cell containing a membrane with thousands of nanopores. An ionic current is passed through the pores.[23]
-
Signal Detection : As a DNA strand passes through a nanopore, it causes a characteristic disruption in the ionic current. This change in current is measured and used to identify the sequence of bases in real time.[4][25]
Mandatory Visualization
Caption: this compound (Roche 454) Experimental Workflow.
References
- 1. The Next Generation Sequencing Platform of Roche 454 [creative-biogene.com]
- 2. What was the 454 method of DNA sequencing? How does it work? [yourgenome.org]
- 3. microbenotes.com [microbenotes.com]
- 4. danteomics.com [danteomics.com]
- 5. Accuracy and quality assessment of 454 GS-FLX Titanium pyrosequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Performance of the MGISEQ-2000 and Illumina X-Ten Sequencing Platforms for Paleogenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PacBio vs Oxford Nanopore: Which Long-Read Sequencing Technology is Right for Your Research - CD Genomics [cd-genomics.com]
- 8. Comparison of Next-Generation Sequencing Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. frontlinegenomics.com [frontlinegenomics.com]
- 10. cd-genomics.com [cd-genomics.com]
- 11. Next Generation Sequencing Instrument Guide [genohub.com]
- 12. stackwave.com [stackwave.com]
- 13. biocompare.com [biocompare.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Roche Pyrosequencing 454 ; Next generation DNA Sequencing | PPTX [slideshare.net]
- 16. m.youtube.com [m.youtube.com]
- 17. cd-genomics.com [cd-genomics.com]
- 18. NGS Workflow Steps | Illumina sequencing workflow [illumina.com]
- 19. Next-Generation Sequencing Illumina Workflow–4 Key Steps | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. The Basics and Beyond of PacBio SMRT Sequencing - CD Genomics [cd-genomics.com]
- 21. youtube.com [youtube.com]
- 22. Overview of PacBio SMRT sequencing: principles, workflow, and applications - CD Genomics [cd-genomics.com]
- 23. microbenotes.com [microbenotes.com]
- 24. youtube.com [youtube.com]
- 25. m.youtube.com [m.youtube.com]
A Comparative Guide to Viral Particle Observation: From Historical Staining to Cryogenic Preservation
For decades, the direct visualization of viruses has been a cornerstone of virology, driving our understanding of their structure, life cycle, and interaction with host cells. The evolution of microscopy techniques has enabled researchers to peer into the viral world with ever-increasing clarity. This guide provides a comparative overview of a historical method for viral observation, negative staining transmission electron microscopy (TEM), and its modern successor, cryogenic electron microscopy (cryo-EM), offering insights for researchers, scientists, and drug development professionals.
At a Glance: Comparing Historical and Modern Viral Imaging
The choice of imaging technique depends on the specific research question, balancing the need for resolution, sample preservation, and practical considerations such as cost and speed. The following table summarizes the key quantitative differences between negative staining TEM and cryo-EM.
| Feature | Negative Staining TEM (Historical) | Cryo-Electron Microscopy (Cryo-EM) (Modern) |
| Resolution | 15-20 Å (1.5-2.0 nm)[1] | < 3 Å (< 0.3 nm)[1] |
| Sample State | Dehydrated, stained with heavy metals | Frozen-hydrated in a near-native state[1] |
| Sample Preparation Time | 15-30 minutes[1] | Several hours (including grid preparation and freezing) |
| Instrument Time | Shorter, suitable for rapid screening | Longer, requires extensive data collection |
| Cost | Lower instrument and operational costs[2] | High instrument and operational costs[2] |
| Data Processing | Minimal to moderate | Computationally intensive |
| Primary Application | Rapid screening of sample purity and morphology | High-resolution structure determination of viruses and viral components |
Replicating a Historical Experiment: Negative Staining Electron Microscopy
Negative staining, a technique developed in the 1950s, was a revolutionary method that allowed for the first detailed visualizations of viral morphology.[1] It involves surrounding the virus particles with an electron-dense heavy metal salt, which creates a high-contrast, "negative" image.
Experimental Protocol: Negative Staining of a Virus Sample
This protocol outlines the general steps for negative staining of a purified virus suspension for observation with a transmission electron microscope.
Materials:
-
Purified virus suspension
-
EM grids (e.g., copper grids with a carbon support film)
-
Negative stain solution (e.g., 2% uranyl acetate (B1210297) or 2% phosphotungstic acid, pH 7.3)[3]
-
Washing solution (e.g., 1mM EDTA or EGTA if using uranyl acetate)[3]
-
0.01% Bovine Serum Albumin (BSA) solution (optional, for improving sample adhesion)[3]
-
Filter paper
-
Tweezers for handling grids
-
Pipettes
Procedure:
-
Grid Preparation: Hold an EM grid with tweezers. For improved sample adhesion, you can optionally apply a drop of 0.01% BSA solution to the grid for a few seconds and then blot it dry with filter paper.[3]
-
Sample Application: Apply approximately 2-4 microliters of the virus suspension onto the grid and allow it to adsorb for 3-5 minutes.[3][4]
-
Blotting: Carefully blot away the excess virus suspension from the edge of the grid using filter paper.[3]
-
Washing (if using Uranyl Acetate): To prevent precipitation, briefly wash the grid by dipping it 5-10 times in a washing solution like 1mM EDTA or EGTA. This step is not necessary if using phosphotungstic acid.[3]
-
Staining: Immediately apply a drop of the negative stain solution (e.g., 2% uranyl acetate or 2% phosphotungstic acid) to the grid for about 1 minute.[3]
-
Final Blotting and Drying: Blot off the excess stain with filter paper, leaving a thin layer of stain embedding the virus particles. Allow the grid to air-dry completely for several hours or overnight before imaging.[3]
-
Imaging: The grid is now ready for observation in a transmission electron microscope.
The Modern Approach: Cryogenic Electron Microscopy (Cryo-EM)
Cryo-EM has revolutionized structural biology by allowing the visualization of biological macromolecules, including viruses, in their near-native, hydrated state at near-atomic resolution.[1] This technique involves rapidly freezing a thin layer of the sample in vitreous (non-crystalline) ice, which preserves the native structure of the virus.
Experimental Protocol: Single-Particle Cryo-EM of a Virus Sample
This protocol provides a simplified overview of the key steps involved in preparing a virus sample for single-particle cryo-EM analysis.
Materials:
-
Highly purified and concentrated virus sample (e.g., 1 mg/mL)[5]
-
Cryo-EM grids (e.g., holey carbon grids)
-
Plunge-freezing apparatus (e.g., Vitrobot)
-
Liquid ethane (B1197151) and liquid nitrogen
-
Cryo-compatible tweezers
-
Pipettes
Procedure:
-
Grid Preparation: Cryo-EM grids are often treated to make them hydrophilic, for example, by glow discharge. This ensures even spreading of the sample.
-
Sample Application: In a temperature and humidity-controlled environment, a small volume (typically 3-4 microliters) of the purified virus suspension is applied to the cryo-EM grid.
-
Blotting: The grid is blotted with filter paper for a few seconds to create a thin film of the sample across the grid holes. The blotting time is a critical parameter that needs to be optimized.
-
Plunge-Freezing: Immediately after blotting, the grid is rapidly plunged into a cryogen, typically liquid ethane cooled by liquid nitrogen.[6] This vitrifies the thin film of the sample, preserving the virus particles in a near-native state.
-
Grid Storage and Screening: The vitrified grid is stored in liquid nitrogen until it is ready for imaging. It is often screened on a cryo-electron microscope to assess the ice thickness and particle distribution.
-
Data Collection: The grid is then transferred to a high-end cryo-electron microscope for automated data collection. Thousands to hundreds of thousands of images of the virus particles are acquired.
-
Image Processing and 3D Reconstruction: The collected images are computationally processed to select individual particle images, align them, and reconstruct a 3D model of the virus.
Concluding Remarks
The journey from the first shadowy outlines of viruses revealed by negative staining to the intricate, near-atomic models generated by cryo-EM represents a monumental leap in our ability to understand these complex biological entities. While negative staining remains a valuable and accessible tool for rapid assessment of sample quality, cryo-EM has become the gold standard for high-resolution structural virology. For researchers in basic science and drug development, a clear understanding of the principles, protocols, and comparative advantages of these techniques is essential for selecting the most appropriate method to unravel the secrets of the viral world.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Electron Microscopy Negative Staining Protocol - Method 2 - IHC WORLD [ihcworld.com]
- 4. cryoem.wisc.edu [cryoem.wisc.edu]
- 5. Single Particle Cryo-electron Microscopy and 3-D Reconstruction of Viruses | Radiology Key [radiologykey.com]
- 6. Single Particle Cryo-electron Microscopy and 3-D Reconstruction of Viruses - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of In Vitro and In Vivo Murine Leukemia Models for Preclinical Research
For researchers, scientists, and drug development professionals, selecting the appropriate model system is a critical decision in the preclinical evaluation of novel therapeutics for leukemia. This guide provides an objective comparison of in vitro and in vivo models of murine leukemia, offering a comprehensive overview of their respective methodologies, performance metrics, and applications, supported by experimental data.
This comparative guide delves into the nuances of murine leukemia modeling, offering a data-driven comparison of in vitro cell line-based assays and in vivo animal models. By presenting quantitative data in clearly structured tables, detailing experimental protocols, and visualizing complex biological and experimental processes, this guide aims to equip researchers with the necessary information to make informed decisions for their specific research questions.
Performance Comparison: In Vitro vs. In Vivo Models
The choice between an in vitro and an in vivo model hinges on a trade-off between throughput, cost, and biological complexity. While in vitro models offer a rapid and cost-effective platform for high-throughput screening, they often lack the intricate tumor microenvironment and systemic physiological factors that are crucial in determining a drug's efficacy and toxicity in a living organism. In vivo models, conversely, provide a more physiologically relevant context but are more time-consuming, expensive, and ethically complex.
Table 1: Quantitative Comparison of Key Performance Metrics
| Parameter | In Vitro Models (Cell Lines) | In Vivo Models (Xenograft/Syngeneic) | Key Considerations |
| Drug Sensitivity (Cytarabine IC50) | OCI-AML3: ~44.3 nM[1] HL-60: Not specified, but sensitive[2] KG-1: Not specified, but sensitive[2] CCRF-CEM: ~90 nM[3] Jurkat: ~159.7 nM[3] | OCI-AML3 Xenograft: Significant reduction in tumor burden and increased survival with Cytarabine (B982) treatment.[2] MV4-11 Xenograft: Superior in vivo antitumor activity of Thiarabine (a Cytarabine analog) compared to Cytarabine.[4] | In vitro IC50 values do not always directly correlate with in vivo efficacy due to factors like pharmacokinetics, drug metabolism, and the protective effects of the bone marrow microenvironment.[5] |
| Engraftment/Growth Rate | Doubling time in culture varies (e.g., 24-48 hours) | C1498 Syngeneic Model: Median survival of approximately 23 days.[6] MLL/AF9-transformed Mouse Leukemia: Progressively earlier onset of leukemia with serial transplantation.[7] | The rate of disease progression in vivo is influenced by the specific leukemia model, the number of cells injected, and the immune status of the host mouse. |
| Disease Progression Monitoring | Cell counting, viability assays (e.g., MTT, CellTiter-Glo) | Bioluminescence imaging (BLI) for tumor burden, flow cytometry of peripheral blood/bone marrow, survival analysis.[6][8] | In vivo models allow for longitudinal monitoring of disease progression and response to treatment in the same animal. |
| Microenvironment Interaction | Limited to co-culture with stromal cells. | Fully recapitulates the complex interactions within the bone marrow niche, including immune cells (in syngeneic models) and stromal support.[5] | The tumor microenvironment can confer drug resistance, a factor that is often missed in in vitro screens.[5] |
Experimental Protocols
Detailed and reproducible methodologies are paramount for the successful implementation of both in vitro and in vivo leukemia models. The following sections outline standardized protocols for key experimental procedures.
In Vitro Leukemia Cell Culture and Cytotoxicity Assay
1. Cell Culture:
-
Murine leukemia cell lines (e.g., C1498, L1210) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell density is maintained between 1x10^5 and 1x10^6 cells/mL.
2. MTT Cytotoxicity Assay:
-
Seed leukemia cells in a 96-well plate at a density of 5x10^3 to 1x10^4 cells/well and allow them to adhere overnight if applicable.
-
Treat the cells with a serial dilution of the test compound (e.g., Cytarabine) for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals with DMSO or another suitable solvent.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, the concentration of the drug that inhibits cell growth by 50%, using non-linear regression analysis.
In Vivo Murine Leukemia Model Establishment and Drug Efficacy Testing
1. Animal Models:
-
For xenograft models, use immunodeficient mice such as NOD/SCID or NSG mice to prevent rejection of human leukemia cells.
-
For syngeneic models, use immunocompetent mice such as C57BL/6 that are genetically identical to the leukemia cell line (e.g., C1498).[6]
2. Leukemia Cell Implantation:
-
Inject a defined number of leukemia cells (e.g., 1x10^6 cells) intravenously (i.v.) via the tail vein to establish a disseminated leukemia model.
3. Monitoring Disease Progression:
-
Monitor tumor burden using bioluminescence imaging (BLI) for luciferase-expressing cell lines.[6]
-
Collect peripheral blood samples periodically to quantify the percentage of leukemic cells by flow cytometry.
-
Monitor animal health, including body weight and signs of distress.
4. Drug Treatment:
-
Once the leukemia is established (e.g., detectable tumor burden by BLI or a certain percentage of leukemic cells in the blood), randomize the mice into treatment and control groups.
-
Administer the therapeutic agent (e.g., Cytarabine) and a vehicle control according to a predetermined schedule and route of administration (e.g., intraperitoneally).
5. Efficacy Evaluation:
-
Measure the reduction in tumor burden in the treated group compared to the control group.
-
Monitor the survival of the mice and generate Kaplan-Meier survival curves.[8]
Visualizing a Key Signaling Pathway and Experimental Workflow
Graphical representations are invaluable for understanding complex biological processes and experimental designs. The following diagrams were generated using the Graphviz DOT language to illustrate a critical signaling pathway in leukemia and a typical preclinical drug testing workflow.
BCR-ABL Signaling Pathway in Chronic Myeloid Leukemia
The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives the pathogenesis of Chronic Myeloid Leukemia (CML). Its downstream signaling pathways promote cell proliferation and survival.
Caption: The BCR-ABL signaling cascade leading to increased cell proliferation and survival in CML.
Preclinical Murine Leukemia Drug Testing Workflow
The following workflow outlines the key stages of preclinical drug evaluation using murine leukemia models, from initial in vitro screening to in vivo efficacy studies.
Caption: A streamlined workflow for preclinical drug testing in murine leukemia models.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synergistic interactions of cytarabine-adavosertib in leukemic cell lines proliferation and metabolomic endpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Resistance of leukemia cells to cytarabine chemotherapy is mediated by bone marrow stroma, involves cell-surface equilibrative nucleoside transporter-1 removal and correlates with patient outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncology.labcorp.com [oncology.labcorp.com]
- 7. Molecular pathogenesis of disease progression in MLL-rearranged AML - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DJ4 Targets the Rho-Associated Protein Kinase Pathway and Attenuates Disease Progression in Preclinical Murine Models of Acute Myeloid Leukemia [mdpi.com]
Validating the Oncogenic Potential of Viruses: A Comparative Guide for Researchers
For decades, the link between viral infections and cancer has been a critical area of research, leading to the identification of several oncoviruses. Early studies laid the groundwork for our understanding, and subsequent research has focused on validating and elucidating the precise mechanisms of viral oncogenesis. This guide provides a comparative overview of the experimental data and methodologies used to validate the oncogenic potential of viruses identified in these pioneering studies, aimed at researchers, scientists, and drug development professionals.
The journey to confirm a virus as oncogenic is a multi-step process that has evolved from initial epidemiological associations to sophisticated molecular and in vivo validation techniques. This guide will delve into the key experimental approaches, present comparative data for prominent oncoviruses, and illustrate the intricate signaling pathways hijacked by these pathogens.
Key Experimental Approaches for Validating Viral Oncogenesis
The validation of a virus's cancer-causing potential relies on a combination of in vitro and in vivo experimental models. These assays are designed to assess the ability of a virus or its specific gene products to induce cellular transformation and tumorigenesis.
In Vitro Cell Transformation Assys
Cell transformation assays are fundamental in vitro tools to determine if a virus can confer cancerous properties to normal cells. These assays measure several key hallmarks of cancer, including loss of contact inhibition and anchorage-independent growth.
Focus Formation Assay: This assay assesses the ability of a viral oncogene to induce loss of contact inhibition in a monolayer of cells, leading to the formation of dense, multilayered clusters of cells called foci.
Experimental Protocol: Focus Formation Assay
-
Cell Culture: Plate a suitable fibroblast cell line, such as NIH 3T3 cells, in 6-well plates.
-
Transfection/Infection: Introduce the viral gene of interest into the cells using methods like calcium phosphate (B84403) transfection or retroviral infection. A control group should be transfected with an empty vector.
-
Culture and Observation: Culture the cells for 2-3 weeks, changing the medium every 2-3 days. Observe the plates for the formation of foci.
-
Staining and Quantification: Fix the cells with methanol (B129727) and stain with a solution like crystal violet to visualize the foci. Count the number of foci per plate to quantify the transformation efficiency.
Soft Agar (B569324) Colony Formation Assay: This assay measures anchorage-independent growth, a hallmark of transformed cells, by assessing their ability to proliferate in a semi-solid medium.
Experimental Protocol: Soft Agar Colony Formation Assay
-
Prepare Agar Layers: Prepare a base layer of 0.6% agar in a 6-well plate.
-
Cell Suspension: Suspend the transfected/infected cells in a top layer of 0.3% agar.
-
Plating: Carefully layer the cell-agar suspension on top of the base layer.
-
Incubation and Analysis: Incubate the plates for 3-4 weeks to allow for colony formation. Stain the colonies with a viability stain like MTT and count the number of colonies to determine the transformation efficiency.
In Vivo Tumorigenicity Assays
Animal models are crucial for confirming the tumorigenic potential of a virus or its oncoproteins in a living organism. These models allow for the assessment of tumor formation, growth, and metastasis.
Nude Mouse Tumorigenicity Assay: Immunocompromised mice, such as nude or SCID mice, are used to assess the ability of virally transformed cells to form tumors.
Experimental Protocol: Nude Mouse Tumorigenicity Assay
-
Cell Preparation: Harvest the virally transformed cells and resuspend them in a suitable medium.
-
Injection: Subcutaneously inject the cell suspension into the flank of nude mice. A control group should be injected with non-transformed cells.
-
Tumor Monitoring: Monitor the mice for tumor formation over several weeks. Measure the tumor size regularly using calipers.
-
Histopathological Analysis: Once the tumors reach a certain size, euthanize the mice and excise the tumors for histopathological analysis to confirm their cancerous nature.
Transgenic Mouse Models: These models involve the introduction of a viral oncogene into the germline of a mouse, allowing for the study of its oncogenic effects in specific tissues.[1][2]
Comparative Analysis of Viral Oncogenic Potential
The following tables summarize quantitative data from studies validating the oncogenic potential of key viruses.
| Virus/Oncogene | Cell Line | Transformation Assay | Transformation Efficiency (Foci/µg DNA) | Tumor Formation in Nude Mice | Reference |
| Hepatitis B Virus (HBV) DNA | NIH 3T3 | Focus Formation | 0.300 | Yes | [3] |
| pBR322 (Control) | NIH 3T3 | Focus Formation | 0.047 | No | [3] |
| Human Papillomavirus (HPV) E6/E7 | Primary Human Keratinocytes | Immortalization | N/A | Yes (in organotypic cultures) | [4] |
| Adenovirus E1A | Primary Rat Kidney Cells | Focus Formation | High | Yes (with E1B) | [5] |
| Virally Transformed Cell Line | Assay | Result | Reference |
| HBV-transformed NIH 3T3 | Soft Agar Growth | 4 out of 7 clones formed colonies | [3] |
| Control NIH 3T3 | Soft Agar Growth | 0 out of 7 clones formed colonies | [3] |
Dysregulation of Cellular Signaling Pathways
Oncogenic viruses exert their effects by hijacking and dysregulating critical cellular signaling pathways that control cell growth, proliferation, and apoptosis. The viral oncoproteins often target key tumor suppressor proteins and activate pro-growth signaling cascades.
The p53 and Rb Tumor Suppressor Pathways
The tumor suppressors p53 and Retinoblastoma (Rb) are central regulators of the cell cycle and are frequently inactivated by viral oncoproteins.[6][7]
-
HPV E6: Targets p53 for degradation through the ubiquitin-proteasome pathway.[7][8]
-
HPV E7: Binds to and inactivates Rb, leading to the release of E2F transcription factors and uncontrolled cell cycle progression.[8][9]
-
SV40 Large T Antigen: Binds to and inactivates both p53 and Rb.[6][7]
-
Adenovirus E1B: Binds to and inactivates p53.[7]
Caption: Viral oncoproteins targeting p53 and Rb pathways.
The Wnt/β-catenin Signaling Pathway
The Wnt signaling pathway plays a crucial role in cell proliferation and development, and its dysregulation is a common event in cancer.[10] Several oncoviruses have been shown to modulate this pathway.
-
Hepatitis B Virus (HBV) X protein (HBx): Can lead to the accumulation of β-catenin in the cytoplasm and its translocation to the nucleus, where it activates the transcription of target genes involved in cell proliferation.
-
Human Papillomavirus (HPV) E6: Can also lead to the dysregulation of the Wnt/β-catenin pathway.[10]
Caption: Dysregulation of the Wnt/β-catenin pathway by HBV HBx.
Experimental Workflow for Validating Oncogenic Potential
The process of validating the oncogenic potential of a newly identified virus or viral gene follows a logical progression from in vitro characterization to in vivo confirmation.
Caption: Experimental workflow for validating viral oncogenesis.
Conclusion
The validation of viral oncogenic potential is a rigorous process that combines classic cell biology techniques with modern molecular and in vivo approaches. The data clearly demonstrates that specific viral genes can induce cellular transformation and tumorigenesis by disrupting fundamental cellular processes. Understanding these mechanisms is paramount for the development of targeted therapies and preventative strategies against virus-associated cancers. This guide provides a foundational framework for researchers to compare and contrast the experimental evidence supporting the oncogenic role of various viruses.
References
- 1. Animal models of tumorigenic herpesviruses – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transgenic Mouse Models of Tumor Virus Action | Annual Reviews [annualreviews.org]
- 3. THE ONCOGENIC POTENTIAL OF HEPATITIS B VIRUS (TRANSFORMATION) - ProQuest [proquest.com]
- 4. Mechanisms of Human Papillomavirus-Induced Oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. “Hit-and-Run” Transformation by Adenovirus Oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The History of Tumor Virology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tumor viruses and cancer biology: Modulating signaling pathways for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human Papillomaviruses-Associated Cancers: An Update of Current Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Interaction of viral oncogenic proteins with the Wnt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of M7594_0037: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. The product identifier "M7594_0037" appears to be a non-standard, internal catalog number, which necessitates a clear, procedural approach to identify the chemical and its specific disposal requirements. The primary and most crucial step is to consult the manufacturer's Safety Data Sheet (SDS).
Immediate Steps for Safe Disposal
The most direct path to obtaining accurate disposal procedures is to identify the chemical and locate its corresponding Safety Data Sheet (SDS). The SDS provides comprehensive information regarding the material's hazards, handling, storage, and emergency measures.
Workflow for Obtaining Disposal Procedures:
The following diagram outlines the logical flow for identifying the correct disposal protocol for this compound.
General Laboratory Chemical Disposal Procedures
In the absence of immediate, specific instructions from an SDS, general best practices for the disposal of laboratory chemical waste should be followed. These procedures are designed to minimize risks to personnel and the environment.
Key Experimental Protocols for Waste Handling:
-
Container Management:
-
Ensure waste containers are in good condition, free from leaks or cracks, and compatible with the chemical waste they are intended to hold.
-
Keep waste containers closed except when adding waste.
-
Properly label all waste containers with "Hazardous Waste" and the full chemical name(s) of the contents. Chemical formulas or abbreviations are not acceptable.
-
-
Segregation of Incompatible Wastes:
-
Never mix incompatible waste streams. For example, acids should be segregated from bases, and oxidizing agents from organic substances. Mixing incompatible chemicals can lead to violent reactions, fire, or explosion.
-
-
Empty Container Disposal:
-
For many chemical containers, a "triple rinse" procedure is required before they can be disposed of as regular trash.[1][2]
-
Triple Rinse Procedure:
-
Rinse the empty container with a suitable solvent (often water, but a solvent capable of removing the chemical residue should be used for toxic or poisonous substances) three times.[2]
-
Collect the rinsate from the first two rinses as hazardous waste.[2]
-
The final rinse can often be disposed of down the sanitary sewer, followed by a large volume of water.
-
Deface or remove the original label from the triple-rinsed container before disposal.[1]
-
-
For containers of volatile organic solvents, air-drying in a fume hood may be an acceptable alternative to triple rinsing.[1]
-
Quantitative Data Summary for Waste Management:
| Parameter | Guideline | Source |
| Container Thickness (Biohazardous Bags) | Minimum 3 mil | [3] |
| Radioactive Scintillation Vials (Deregulated) | Below 0.05 microcuries per milliliter for H-3, C-14, or I-125 | [1] |
Mandatory Personal Protective Equipment (PPE)
When handling any chemical waste, appropriate personal protective equipment is essential.
-
Eye Protection: Wear safety glasses or goggles.
-
Hand Protection: Use chemical-resistant gloves compatible with the substances being handled.
-
Body Protection: A lab coat or chemical-resistant apron should be worn.
-
Respiratory Protection: If working with volatile substances or in an area with poor ventilation, a respirator may be necessary.
By adhering to these procedural steps and general safety protocols, researchers and laboratory professionals can ensure the safe and compliant disposal of chemical waste, even when the specific identity of a substance like this compound is not immediately apparent. The guiding principle remains: always prioritize obtaining the Safety Data Sheet for specific and authoritative guidance.
References
- 1. Thermo Scientific Production Chemicals and Services HCL 37PER. USP. MULTI | Fisher Scientific [fishersci.com]
- 2. Thermo Scientific CONNECTIVITY, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 3. Thermo Scientific Matrix Reagent Reservoirs 75 mL | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
Essential Safety and Handling Protocol for M7594_0037
Disclaimer: The specific chemical identifier "M7594_0037" did not yield a dedicated Safety Data Sheet (SDS) in public databases. The following guidance is based on general best practices for handling potentially hazardous chemical powders in a laboratory setting. Researchers, scientists, and drug development professionals should always consult the specific SDS for any chemical they are handling and adhere to their institution's safety protocols.
This guide provides crucial, immediate safety and logistical information for the handling and disposal of this compound, assuming it is a hazardous powdered chemical. The following procedures are designed to ensure the safety of laboratory personnel and the proper management of the substance.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to minimize exposure to hazardous materials.[1] The selection of PPE should be based on a thorough risk assessment of the specific hazards present.[1] Below is a summary of recommended PPE for handling powdered chemical agents.
| PPE Category | Item | Specification | Purpose |
| Eye and Face Protection | Safety Goggles or Glasses with Side Shields | ANSI Z87.1-compliant | Protects against splashes and airborne particles.[2] |
| Face Shield | Worn over safety goggles/glasses | Provides additional protection against splashes to the face.[2] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or other appropriate material based on chemical compatibility | Prevents skin contact with the hazardous substance. Double-gloving is recommended. |
| Body Protection | Laboratory Coat or Chemical-Resistant Apron | Long-sleeved, properly fitted | Protects skin and personal clothing from contamination.[2] |
| Full-Body Suit/Coveralls | As required by risk assessment | For handling highly toxic substances or in case of potential for significant exposure. | |
| Respiratory Protection | N95 Respirator or higher (e.g., half-mask or full-face respirator with appropriate cartridges) | NIOSH-approved | Prevents inhalation of airborne particles. Required when handling powders outside of a certified chemical fume hood.[3] |
| Foot Protection | Closed-Toe Shoes | Made of a durable material | Protects feet from spills and falling objects. |
Operational Workflow for Handling this compound
The following diagram outlines the standard operating procedure for safely handling a hazardous powdered chemical like this compound, from preparation to disposal.
Caption: Standard Operating Procedure for Handling this compound.
PPE Donning and Doffing Procedure
Proper donning and doffing of PPE are critical to prevent contamination. The following workflows illustrate the correct sequences.
Donning (Putting On) PPE Workflow
Caption: Correct sequence for donning personal protective equipment.
Doffing (Taking Off) PPE Workflow
Caption: Correct sequence for doffing personal protective equipment.
Disposal Plan
All materials contaminated with this compound must be disposed of as hazardous waste in accordance with institutional, local, and federal regulations.
Waste Segregation and Disposal Pathway
Caption: Disposal pathway for this compound contaminated waste.
By adhering to these safety protocols, researchers can minimize their risk of exposure and ensure the safe handling and disposal of potentially hazardous chemical substances like this compound. Always prioritize safety and consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
